Sonepiprazole hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H28ClN3O3S |
|---|---|
分子量 |
438.0 g/mol |
IUPAC名 |
4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H27N3O3S.ClH/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;/h1-8,21H,9-16H2,(H2,22,25,26);1H |
InChIキー |
LMERFPJRWBLXAM-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Sonepiprazole Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole, a phenylpiperazine derivative, is a highly selective antagonist of the dopamine (B1211576) D4 receptor. Initially investigated as a potential antipsychotic for the treatment of schizophrenia, its clinical development for this indication was discontinued (B1498344) due to a lack of efficacy compared to existing treatments. However, its high selectivity for the D4 receptor continues to make it a valuable research tool for elucidating the role of this receptor in various neurological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Sonepiprazole hydrochloride. Detailed experimental protocols for its synthesis are provided, along with a summary of its physicochemical and pharmacological properties. Furthermore, the dopamine D4 receptor signaling pathway is illustrated to provide context for its mechanism of action.
Discovery and Development
Sonepiprazole, also known as U-101,387, was developed by Pharmacia & Upjohn (now part of Pfizer) in the mid-1990s. The discovery was driven by the hypothesis that selective blockade of the dopamine D4 receptor could offer a novel approach to treating schizophrenia with a reduced side-effect profile compared to non-selective antipsychotics. The selective localization of D4 receptors in the prefrontal cortex and the high affinity of the atypical antipsychotic clozapine (B1669256) for these receptors provided a strong rationale for this approach.
While Sonepiprazole demonstrated high selectivity and affinity for the D4 receptor in preclinical studies, it ultimately failed to show significant benefits over placebo in a large-scale clinical trial for schizophrenia.[1][2] Despite this outcome, Sonepiprazole remains a critical pharmacological tool for studying the physiological and pathological roles of the dopamine D4 receptor.
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(4-{2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl}piperazin-1-yl)benzenesulfonamide hydrochloride | [1] |
| CAS Number | 170857-36-0 | [3] |
| Molecular Formula | C21H28ClN3O3S | [3] |
| Molar Mass | 437.98 g/mol | [3] |
| Appearance | Crystalline solid | |
| Melting Point | Not available | |
| Solubility | Soluble in DMSO and DMF. Slightly soluble in Ethanol (B145695). | [4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: (S)-isochroman-1-ethanol and 1-(4-sulfamoylphenyl)piperazine. These intermediates are then coupled, and the resulting free base is converted to the hydrochloride salt.
Synthesis of Key Intermediates
3.1.1. Synthesis of 1-(4-sulfamoylphenyl)piperazine
3.1.2. Synthesis of (S)-Isochroman-1-ethanol
The synthesis of the chiral isochroman (B46142) intermediate is a critical step. A general method for the synthesis of isochromans involves the oxa-Pictet-Spengler reaction of a β-phenylethanol with an aldehyde in the presence of an acid catalyst. The enantiomerically pure (S)-isomer can be obtained through asymmetric synthesis or chiral resolution.
Final Assembly and Salt Formation
The final steps of the Sonepiprazole synthesis involve the coupling of the two key intermediates and subsequent formation of the hydrochloride salt. A plausible synthetic route based on the initial disclosure by TenBrink et al. is as follows:
Step 1: Tosylation of (S)-Isochroman-1-ethanol
The hydroxyl group of (S)-isochroman-1-ethanol is converted to a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction proceeds with retention of stereochemistry at the chiral center.
Step 2: Alkylation of 1-(4-sulfamoylphenyl)piperazine
The N-unsubstituted piperazine (B1678402) nitrogen of 1-(4-sulfamoylphenyl)piperazine acts as a nucleophile and displaces the tosylate group from (S)-isochroman-1-ethyl tosylate in an SN2 reaction. This reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or DMF, often in the presence of a base like potassium carbonate to scavenge the generated acid.
Step 3: Formation of this compound
The resulting Sonepiprazole free base is then dissolved in a suitable solvent, such as ethanol or isopropanol, and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The salt is then collected by filtration, washed with a non-polar solvent, and dried.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Pharmacological Profile
Sonepiprazole is a potent and selective antagonist of the dopamine D4 receptor. Its binding affinity for various receptors is summarized in the table below.
| Receptor | Ki (nM) | Reference |
| Dopamine D4 | 10 | [4] |
| Dopamine D1 | > 2000 | [4] |
| Dopamine D2 | > 2000 | [4] |
| Dopamine D3 | > 2000 | [4] |
| Serotonin 1A | > 2000 | [4] |
| Serotonin 2 | > 2000 | [4] |
| α1-adrenergic | > 2000 | [4] |
| α2-adrenergic | > 2000 | [4] |
Mechanism of Action and Signaling Pathway
Sonepiprazole exerts its pharmacological effects by competitively blocking the binding of dopamine to the D4 receptor. The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon activation by dopamine, the D4 receptor couples to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). By antagonizing this receptor, Sonepiprazole prevents the dopamine-induced inhibition of adenylyl cyclase, thereby influencing neuronal excitability and signaling cascades.
Caption: Sonepiprazole's antagonism of the Dopamine D4 receptor signaling pathway.
Conclusion
This compound, despite its unsuccessful clinical development for schizophrenia, remains a compound of significant interest to the scientific community. Its high selectivity for the dopamine D4 receptor makes it an invaluable tool for dissecting the complex roles of this receptor in the central nervous system. The synthetic route, while involving multiple steps, is achievable through established organic chemistry methodologies. Further research utilizing Sonepiprazole may yet uncover novel therapeutic applications for D4 receptor modulators in other neurological or psychiatric disorders.
References
Sonepiprazole Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (B1681054) hydrochloride (formerly known as U-101,387) is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. Sonepiprazole's high affinity for the D4 receptor, coupled with its selectivity over other dopamine receptor subtypes and neurotransmitter systems, has made it a valuable tool for elucidating the physiological and pathological roles of the D4 receptor. Despite its preclinical efficacy in certain models, it did not demonstrate effectiveness in treating schizophrenia in clinical trials. This guide serves as a comprehensive resource for researchers investigating dopamine D4 receptor pharmacology and developing novel therapeutics targeting this receptor.
Core Mechanism of Action: Selective Dopamine D4 Receptor Antagonism
Sonepiprazole hydrochloride exerts its pharmacological effects primarily through competitive antagonism of the dopamine D4 receptor. As a D2-like receptor, the D4 receptor is coupled to inhibitory G proteins (Gαi/o). Upon activation by its endogenous ligand, dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).
Sonepiprazole, by binding to the D4 receptor, prevents dopamine from activating this pathway, thereby blocking the downstream signaling events. This selective antagonism allows for the investigation of D4 receptor function in various physiological processes, including cognition and emotional regulation.
Quantitative Pharmacological Data
The binding affinity and selectivity of sonepiprazole have been extensively characterized in vitro. The following tables summarize the key quantitative data from radioligand binding and functional assays.
Table 1: Radioligand Binding Affinities (Ki) of Sonepiprazole
| Receptor Subtype | Cell Line | Radioligand | Ki (nM) | Reference |
| Dopamine D4.2 | Clonal cell lines | [³H]Spiperone | 10 | [1] |
| Dopamine D1 | - | - | > 2,000 | [2] |
| Dopamine D2 | - | - | > 2,000 | [2] |
| Dopamine D3 | - | - | > 2,000 | [2] |
| Serotonin 1A | - | - | > 2,000 | [2] |
| Serotonin 2 | - | - | > 2,000 | [2] |
| α1-Adrenergic | - | - | > 2,000 | [2] |
| α2-Adrenergic | - | - | > 2,000 | [2] |
Table 2: Functional Antagonism of Sonepiprazole
| Assay | Cell Line | Agonist | Effect Measured | Sonepiprazole Action | Reference |
| Adenylyl Cyclase Inhibition | Stably transfected cells | Quinpirole | cAMP levels | Full, dose-dependent antagonism | [1] |
Signaling Pathways
The primary signaling pathway affected by sonepiprazole is the dopamine D4 receptor-mediated inhibition of adenylyl cyclase. The following diagram illustrates this mechanism.
References
Sonepiprazole Hydrochloride: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (B1681054) (also known as U-101,387) is a phenylpiperazine derivative recognized for its high affinity and selectivity as an antagonist for the dopamine (B1211576) D4 receptor. This technical guide provides a comprehensive overview of the binding affinity and kinetics of sonepiprazole hydrochloride. It includes a detailed summary of its receptor binding profile, methodologies for key experimental procedures, and a visualization of its mechanism of action within the dopamine D4 signaling pathway. While extensive data exists for its binding affinity, specific kinetic parameters such as association (k_on) and dissociation (k_off) rates are not widely published. This document compiles the available data and outlines the standard methodologies used to determine these crucial pharmacological parameters.
Receptor Binding Affinity
Sonepiprazole is distinguished by its potent and selective antagonism of the dopamine D4 receptor. Radioligand binding assays have been instrumental in defining its pharmacological profile.
Primary Target: Dopamine D4 Receptor
Sonepiprazole exhibits a moderately high affinity for the human dopamine D4.2 receptor subtype, with a reported inhibition constant (K_i) of 10 nM [1]. This affinity underscores its potency at its primary molecular target.
Selectivity Profile
A key characteristic of sonepiprazole is its remarkable selectivity for the D4 receptor over other dopamine receptor subtypes and a wide range of other neurotransmitter receptors. It displays negligible affinity for dopamine D1, D2, and D3 receptors, as well as for serotonin (B10506) (5-HT), norepinephrine (B1679862) (α-adrenergic), and histamine (B1213489) receptor families, with K_i values reported to be greater than 2000 nM for these off-target sites[1][2]. This high degree of selectivity suggests a lower potential for side effects commonly associated with less selective antipsychotic agents that interact with multiple receptor systems.
Table 1: this compound Binding Affinity
| Receptor/Target | Inhibition Constant (K_i) (nM) |
| Dopamine D4 | 10[1] |
| Dopamine D1 | > 2000[2] |
| Dopamine D2 | > 2000[2] |
| Dopamine D3 | > 2000[2] |
| Serotonin 1A | > 2000[2] |
| Serotonin 2 | > 2000[2] |
| α1-Adrenergic | > 2000[2] |
| α2-Adrenergic | > 2000[2] |
Binding Kinetics
The kinetics of drug-receptor interactions, specifically the association rate (k_on) and dissociation rate (k_off), are critical determinants of a drug's pharmacodynamic properties, including the onset and duration of action. The ratio of k_off to k_on determines the equilibrium dissociation constant (K_d), which is related to the inhibition constant (K_i).
As of the current literature review, specific experimental values for the k_on and k_off of sonepiprazole at the dopamine D4 receptor have not been published. However, the methodologies to determine these parameters are well-established.
Table 2: this compound Binding Kinetics (Theoretical Framework)
| Parameter | Description | Typical Units | Reported Value |
| k_on (Association Rate Constant) | The rate at which sonepiprazole binds to the D4 receptor. | M⁻¹s⁻¹ | Not Reported |
| k_off (Dissociation Rate Constant) | The rate at which the sonepiprazole-D4 receptor complex dissociates. | s⁻¹ | Not Reported |
| Residence Time (1/k_off) | The average duration the drug remains bound to the receptor. | s or min | Not Reported |
Experimental Protocols
The characterization of sonepiprazole's binding affinity and kinetics relies on established in vitro pharmacological assays.
Radioligand Competition Binding Assay (for K_i Determination)
This assay is used to determine the affinity of an unlabeled compound (sonepiprazole) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibition constant (K_i) of sonepiprazole at the dopamine D4 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity D4 receptor radioligand (e.g., [³H]-spiperone).
-
Test Compound: this compound.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological concentrations of ions.
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Membrane Preparation: Cells expressing the D4 receptor are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the cell membranes. The final pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (sonepiprazole).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of sonepiprazole. The IC₅₀ (the concentration of sonepiprazole that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Caption: Workflow for a typical radioligand competition binding assay.
Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are primarily coupled to inhibitory G proteins of the G_i/o family.
Mechanism of Action:
-
Agonist Binding: When an agonist, such as dopamine, binds to the D4 receptor, it induces a conformational change in the receptor.
-
G Protein Activation: This conformational change facilitates the coupling and activation of a G_i/o protein. The Gα_i/o subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
-
Inhibition of Adenylyl Cyclase: The activated Gα_i/o subunit inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular production of the second messenger cyclic AMP (cAMP) from ATP.
-
Downstream Effects: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequent modulation of downstream cellular signaling cascades.
Sonepiprazole as an Antagonist: Sonepiprazole binds to the dopamine D4 receptor but does not activate it. By occupying the binding site, it competitively blocks dopamine and other agonists from binding and initiating the signaling cascade. This prevents the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels that would normally occur upon receptor activation.
Caption: Dopamine D4 receptor signaling and sonepiprazole's antagonist action.
Conclusion
References
Pharmacological Profile of Sonepiprazole Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (B1681054) hydrochloride is a phenylpiperazine derivative that acts as a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. Its unique pharmacological profile, characterized by high affinity for the D4 receptor and minimal interaction with other dopaminergic, serotonergic, and adrenergic receptors, has positioned it as a significant tool for elucidating the role of the D4 receptor in central nervous system disorders. This technical guide provides a comprehensive overview of the pharmacological properties of Sonepiprazole hydrochloride, including its binding affinity, functional activity, and in vivo effects. Detailed experimental protocols and visualizations of key pathways are included to support further research and development.
Introduction
Sonepiprazole (also known as U-101,387 and PNU-101,387-G) is a selective antagonist of the dopamine D4 receptor.[1] The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in the frontal cortex, amygdala, and hippocampus.[1] Its distinct neuroanatomical distribution has implicated it in cognitive and emotional processes. Sonepiprazole's high selectivity for the D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors makes it a valuable pharmacological tool to investigate the physiological and pathophysiological functions of the D4 receptor.
Receptor Binding Profile
This compound exhibits a high affinity for the human dopamine D4 receptor and remarkable selectivity over a wide range of other neurotransmitter receptors.
Table 1: Receptor Binding Affinities (Ki) of Sonepiprazole
| Receptor Subtype | Ligand | Species | Ki (nM) |
| Dopamine Receptors | |||
| D4.2 | Sonepiprazole | Human | 10[1] |
| D1 | Sonepiprazole | Human | > 2000[1] |
| D2 | Sonepiprazole | Human | > 2000[1] |
| D3 | Sonepiprazole | Human | > 2000[1] |
| Serotonin Receptors | |||
| 5-HT1A | Sonepiprazole | Human | > 2000[1] |
| 5-HT2 | Sonepiprazole | Human | > 2000[1] |
| Adrenergic Receptors | |||
| α1 | Sonepiprazole | Human | > 2000[1] |
| α2 | Sonepiprazole | Human | > 2000[1] |
Mechanism of Action and Signaling Pathway
Sonepiprazole acts as a competitive antagonist at the dopamine D4 receptor. The D4 receptor is coupled to the Gi/o family of G proteins. Upon activation by dopamine, the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking the binding of dopamine to the D4 receptor, sonepiprazole prevents this signaling cascade, thereby antagonizing the inhibitory effect of dopamine on adenylyl cyclase.[1]
Functional Activity
The antagonistic properties of Sonepiprazole at the D4 receptor have been demonstrated in functional assays. In cells stably expressing the human D4.2 receptor, the D2/D3/D4 agonist quinpirole (B1680403) inhibits adenylyl cyclase activity, leading to a decrease in cAMP production. Sonepiprazole dose-dependently reverses this quinpirole-induced inhibition of cAMP, confirming its functional antagonist activity at the D4 receptor.[1]
In Vivo Pharmacology
Preclinical in vivo studies have revealed a distinct pharmacological profile for Sonepiprazole compared to classical antipsychotics.
-
Behavioral Effects: Unlike typical D2 receptor antagonists such as haloperidol, Sonepiprazole does not inhibit the behavioral effects of amphetamine or apomorphine (B128758), nor does it affect spontaneous locomotor activity on its own.[1]
-
Extrapyramidal Side Effects: Sonepiprazole is devoid of extrapyramidal and neuroendocrine side effects commonly associated with D2 receptor blockade.[1]
-
Cognitive Effects: Sonepiprazole has been shown to reverse prepulse inhibition (PPI) deficits induced by the dopamine agonist apomorphine.[1] PPI is a measure of sensorimotor gating, which is deficient in certain neuropsychiatric disorders like schizophrenia. Furthermore, Sonepiprazole has been demonstrated to enhance cortical activity and prevent stress-induced cognitive impairment.[1]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Sonepiprazole for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human receptor subtype of interest (e.g., CHO-K1 cells expressing the human D4.2 receptor) or from specific brain regions of laboratory animals.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2-like receptors) is incubated with the prepared membranes in the presence of increasing concentrations of Sonepiprazole.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of Sonepiprazole that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
Objective: To assess the functional antagonist activity of Sonepiprazole at the D4 receptor.
General Protocol:
-
Cell Culture: Cells stably expressing the human D4.2 receptor are cultured to an appropriate density.
-
Pre-incubation: Cells are pre-incubated with increasing concentrations of Sonepiprazole.
-
Stimulation: The cells are then stimulated with a fixed concentration of a D4 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and create a measurable cAMP window for inhibition).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: The concentration of Sonepiprazole that reverses 50% of the quinpirole-induced inhibition of cAMP production is determined to calculate its functional antagonist potency.
Apomorphine-Induced Prepulse Inhibition (PPI) Deficit Model
Objective: To evaluate the in vivo efficacy of Sonepiprazole in a model of sensorimotor gating deficits.
General Protocol:
-
Animals: Male Wistar rats are typically used.
-
Acclimation: Animals are acclimated to the startle chambers.
-
Drug Administration: Sonepiprazole (or vehicle) is administered, followed by an injection of apomorphine (a dopamine agonist that disrupts PPI) or vehicle.
-
PPI Testing: The startle response is measured in response to a loud acoustic stimulus (pulse) presented alone or preceded by a weaker, non-startling stimulus (prepulse).
-
Data Analysis: The percentage of PPI is calculated as: [%PPI = 100 - ((startle response to prepulse + pulse) / (startle response to pulse alone)) * 100]. The ability of Sonepiprazole to reverse the apomorphine-induced reduction in %PPI is then determined.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in preclinical species and humans is not extensively available in the public domain. However, early reports indicated that it possesses good oral bioavailability and brain penetration.[1]
Conclusion
This compound is a highly selective dopamine D4 receptor antagonist with a distinct pharmacological profile. Its high affinity for the D4 receptor, coupled with its lack of significant activity at other neurotransmitter receptors, makes it an invaluable research tool for dissecting the role of the D4 receptor in normal and pathological brain function. The in vivo data, particularly the reversal of PPI deficits without inducing extrapyramidal side effects, initially suggested a potential therapeutic role in neuropsychiatric disorders. While clinical trials for schizophrenia did not demonstrate efficacy, the unique properties of Sonepiprazole continue to make it a compound of interest for researchers investigating the complexities of dopamine D4 receptor pharmacology. This technical guide provides a foundational understanding of Sonepiprazole's pharmacological profile to aid in the design and interpretation of future studies.
References
Sonepiprazole Hydrochloride: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole (B1681054), also known as U-101,387, is a phenylpiperazine derivative that acts as a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor.[1][2] Initially investigated as a potential antipsychotic for the treatment of schizophrenia, clinical trials did not demonstrate efficacy compared to placebo.[1][3] Despite its discontinuation for this indication, sonepiprazole remains a valuable research tool for elucidating the physiological roles of the D4 receptor and serves as a key structural template for the design of novel D4-selective ligands. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of sonepiprazole hydrochloride, detailing the molecular features that govern its high affinity and selectivity for the D4 receptor.
Core Structure and Pharmacophore
The chemical structure of sonepiprazole, 4-(4-{2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl}piperazin-1-yl)benzenesulfonamide, reveals a classic pharmacophore for many dopamine receptor ligands: a basic nitrogen atom within a piperazine (B1678402) ring, linked to two distinct lipophilic moieties.[1][4]
The essential components for D4 receptor antagonism in this scaffold are:
-
A basic piperazine core: This central motif is crucial for interaction with the acidic aspartate residue in the third transmembrane domain (TM3) of the dopamine D4 receptor, a common anchoring point for aminergic G-protein coupled receptors (GPCRs).
-
An aromatic tail: The benzenesulfonamide (B165840) group provides key interactions within the receptor's binding pocket.
-
A bulky, lipophilic head: The (S)-isochroman group contributes significantly to the compound's high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes.
Structure-Activity Relationship (SAR) Analysis
The development of sonepiprazole and subsequent SAR studies on related D4 antagonists have illuminated the structural requirements for potent and selective D4 receptor blockade.
The Phenylpiperazine Moiety and Sulfonamide Group
The sulfonamide group on the phenylpiperazine ring is a critical feature for D4 receptor affinity. Modifications to this group have a significant impact on binding. For instance, replacement of the sulfonamide with other electron-withdrawing groups can alter both affinity and selectivity. The nitrogen of the sulfonamide is believed to act as a hydrogen bond donor, interacting with specific residues in the D4 receptor binding pocket.
The Ethyl Linker
The two-carbon ethyl linker connecting the isochroman (B46142) "head" to the piperazine core appears to be optimal for spanning the distance between the lipophilic binding pocket that accommodates the isochroman and the orthosteric binding site where the piperazine nitrogen interacts with the key aspartate residue. Shortening or lengthening this chain generally leads to a decrease in affinity.
The (S)-Isochroman "Head" Group
The (S)-enantiomer of the isochroman group is essential for high-affinity D4 binding. This stereoselectivity highlights a specific and constrained binding pocket for this part of the molecule. The lipophilic nature of the isochroman is thought to engage with a hydrophobic region within the D4 receptor, contributing to its high affinity.
Quantitative Structure-Activity Relationship Data
The following table summarizes the binding affinities of sonepiprazole and key analogs for dopamine receptor subtypes. This data illustrates the remarkable selectivity of sonepiprazole for the D4 receptor.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D1 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2 Ki (nM) | α1-adrenergic Ki (nM) | α2-adrenergic Ki (nM) |
| Sonepiprazole | 10 | >2000 | >2000 | >2000 | >2000 | >2000 | >2000 | >2000 |
Data compiled from publicly available sources.[2][5]
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of a test compound like sonepiprazole for the dopamine D4 receptor.
1. Materials:
- Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
- Radioligand: [³H]-spiperone or another suitable D4-selective radioligand.
- Test compound: this compound.
- Non-specific binding control: A high concentration of a known D4 antagonist (e.g., haloperidol (B65202) or unlabeled sonepiprazole).
- Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Glass fiber filters.
- Scintillation cocktail.
- Scintillation counter.
2. Procedure:
- Prepare serial dilutions of this compound in assay buffer.
- In a 96-well plate, combine the cell membranes, [³H]-spiperone (at a concentration near its Kd), and either buffer, a concentration of sonepiprazole, or the non-specific binding control.
- Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
- Quantify the amount of bound radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
- Plot the specific binding as a function of the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Inhibition)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of D4 receptor activation.
1. Materials:
- A stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
- Dopamine D4 receptor agonist (e.g., quinpirole).
- Test compound: this compound.
- Forskolin (B1673556) (an adenylyl cyclase activator).
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Cell culture medium and reagents.
2. Procedure:
- Plate the cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 15-30 minutes).
- Stimulate the cells with a fixed concentration of the D4 agonist in the presence of forskolin. The forskolin raises the basal cAMP level, making the inhibitory effect of the agonist more readily detectable.
- Incubate for a defined time (e.g., 30 minutes) to allow for cAMP modulation.
- Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
3. Data Analysis:
- Plot the cAMP levels as a function of the logarithm of the sonepiprazole concentration.
- Determine the IC50 value, which represents the concentration of sonepiprazole that reverses 50% of the agonist-induced inhibition of cAMP production.
Signaling Pathways and Experimental Workflows
Caption: Sonepiprazole's antagonistic action on the D4 receptor signaling pathway.
Caption: A simplified workflow for a competitive radioligand binding assay.
Conclusion
This compound, despite its clinical outcome in schizophrenia trials, remains a cornerstone for understanding the structure-activity relationships of dopamine D4 receptor antagonists. Its high affinity and remarkable selectivity are dictated by a precise arrangement of its phenylpiperazine core, sulfonamide tail, and stereospecific isochroman head. The detailed SAR and experimental protocols provided in this guide offer valuable insights for researchers and drug development professionals working on novel D4-targeted therapeutics. The continued exploration of the chemical space around the sonepiprazole scaffold may yet yield compounds with therapeutic potential in other neurological and psychiatric disorders where D4 receptor modulation is implicated.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Enantiomer-Specific Properties of Sonepiprazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (B1681054), chemically known as (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, is a highly selective dopamine (B1211576) D4 receptor antagonist.[1][2] This technical guide provides a comprehensive overview of the enantiomer-specific properties of sonepiprazole hydrochloride, with a primary focus on the pharmacologically active S-enantiomer due to a notable absence of published data on its R-enantiomer counterpart. This document details the receptor binding affinity and functional activity of (S)-sonepiprazole, outlines relevant experimental protocols for its characterization, and presents signaling pathways and experimental workflows using structured diagrams.
Introduction
Sonepiprazole (also known as U-101,387) is a phenylpiperazine derivative that has been investigated for its potential as an antipsychotic agent.[1] Its mechanism of action is centered on its high affinity and selective antagonism of the dopamine D4 receptor.[1][2] Chirality plays a crucial role in the interaction of drug molecules with biological targets. In the case of sonepiprazole, the pharmacological activity has been attributed to the S-enantiomer. While the existence of the R-enantiomer is chemically plausible, a thorough review of the scientific literature reveals a significant gap in the characterization of its pharmacological properties. This guide, therefore, summarizes the existing knowledge on (S)-sonepiprazole and provides a framework for the potential evaluation of its R-enantiomer.
Enantiomer-Specific Pharmacological Data
The vast majority of published pharmacological data for sonepiprazole pertains to its S-enantiomer. The following tables summarize the available quantitative data for (S)-sonepiprazole hydrochloride.
Table 1: Receptor Binding Affinity of (S)-Sonepiprazole
| Receptor Subtype | Ligand | Ki (nM) | Species | Cell Line/Tissue | Reference |
| Dopamine D4 | (S)-Sonepiprazole | 10 | Human | Clonal Cell Lines | [2][3] |
| Dopamine D1 | (S)-Sonepiprazole | > 2,000 | - | - | [2] |
| Dopamine D2 | (S)-Sonepiprazole | > 2,000 | - | - | [2] |
| Dopamine D3 | (S)-Sonepiprazole | > 2,000 | - | - | [2] |
| Serotonin 5-HT1A | (S)-Sonepiprazole | > 2,000 | - | - | [2] |
| Serotonin 5-HT2 | (S)-Sonepiprazole | > 2,000 | - | - | [2] |
| α1-Adrenergic | (S)-Sonepiprazole | > 2,000 | - | - | [2] |
| α2-Adrenergic | (S)-Sonepiprazole | > 2,000 | - | - | [2] |
| Histamine H1 | (S)-Sonepiprazole | > 2,000 | - | - | [3] |
Note: Data for the R-enantiomer of sonepiprazole is not available in the reviewed literature.
Table 2: Functional Activity of (S)-Sonepiprazole
| Assay Type | Receptor | Activity | Effect | Reference |
| cAMP Inhibition | Dopamine D4 | Antagonist | Fully antagonized quinpirole-induced cAMP inhibition | [3] |
| c-fos mRNA expression | In vivo (rat) | Antagonist | Potently induced expression in the infralimbic/ventral prelimbic cortex | [3] |
Note: Data for the R-enantiomer of sonepiprazole is not available in the reviewed literature.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of sonepiprazole.
Dopamine D4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor.
Objective: To determine the inhibition constant (Ki) of sonepiprazole enantiomers for the human dopamine D4 receptor.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [3H]-Spiperone (a commonly used radioligand for D2-like receptors).
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D4 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compounds: (S)-sonepiprazole hydrochloride and (R)-sonepiprazole hydrochloride, dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]-spiperone (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D4 Functional Antagonism Assay (cAMP Inhibition)
This protocol measures the ability of a compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing the dopamine D4 receptor.
Objective: To determine the functional potency (IC50) of sonepiprazole enantiomers as D4 receptor antagonists.
Materials:
-
Cell Line: CHO cells stably expressing the human dopamine D4 receptor.
-
Agonist: Quinpirole or dopamine.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compounds: (S)-sonepiprazole hydrochloride and (R)-sonepiprazole hydrochloride.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Pre-incubate the cells with various concentrations of the test compounds for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a mixture of forskolin and the D4 agonist (at a concentration that produces ~80% of its maximal effect, e.g., EC80) to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Visualizations
Signaling Pathway
Caption: Dopamine D4 receptor signaling pathway and antagonism by sonepiprazole.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Functional Assay
References
Sonepiprazole Hydrochloride: A Technical Overview for Researchers
For Immediate Release
This document provides a comprehensive technical guide on Sonepiprazole (B1681054) hydrochloride, a selective dopamine (B1211576) D4 receptor antagonist. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. This guide covers the core chemical properties, mechanism of action, and relevant experimental protocols associated with this compound.
Core Chemical and Physical Properties
Sonepiprazole hydrochloride is the hydrochloride salt of Sonepiprazole. The compound is a member of the phenylpiperazine class of chemicals.[1] Quantitative data for Sonepiprazole and its hydrochloride salt are summarized below.
| Property | This compound | Sonepiprazole (Parent Compound) | Reference(s) |
| CAS Number | 170857-36-0 | 170858-33-0 | [2][3][4] |
| Molecular Formula | C₂₁H₂₇N₃O₃S·HCl or C₂₁H₂₈ClN₃O₃S | C₂₁H₂₇N₃O₃S | [2][3] |
| Molecular Weight | 437.98 g/mol | 401.53 g/mol | [2][3] |
| Purity | ≥98% | ≥98% | [2][5] |
| Solubility | Soluble in DMSO | DMSO (30 mg/ml), Ethanol (B145695) (0.2 mg/ml) | [2][5] |
| IUPAC Name | (S)-4-(4-(2-(isochroman-1-yl)ethyl)piperazin-1-yl)benzenesulfonamide hydrochloride | 4-(4-{2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl}piperazin-1-yl)benzenesulfonamide | [1][2] |
| Synonyms | PNU-101387G, U-101387G | PNU 101387, U-101387 | [1][2][5] |
Mechanism of Action: Selective Dopamine D4 Antagonism
Sonepiprazole acts as a potent and selective antagonist of the dopamine D4 receptor.[4] It exhibits a high affinity for the D4 receptor, with a Ki value of 10 nM.[2][5] Its selectivity is a key characteristic, as it shows significantly lower affinity (Ki > 2000 nM) for other dopamine receptor subtypes (D1, D2, D3), as well as for serotonin, norepinephrine, and histamine (B1213489) receptor families.[2][5]
This selective blockade of D4 receptors, which are concentrated in the prefrontal cortex, was hypothesized to be a potential mechanism for treating schizophrenia with fewer side effects than typical antipsychotics that primarily target D2 receptors.[6] While clinical trials did not show efficacy for treating the primary symptoms of schizophrenia, its selective mechanism remains a valuable tool for neuropharmacological research.[6] For instance, studies in animal models have demonstrated that Sonepiprazole can reverse stress-induced cognitive deficits.[5]
Experimental Protocols
Synthesis of Piperazine (B1678402) Derivatives (General Protocol)
Methodology:
-
Condensation: A substituted piperazine is reacted with an appropriate aryl halide or a related electrophile in an organic solvent (e.g., toluene, xylene).[7] The reaction is typically facilitated by a base or another catalyst and requires heating.[7]
-
Work-up and Purification: Following the reaction, the crude product is isolated. Purification is often achieved through techniques such as recrystallization from a suitable solvent system or column chromatography to yield the pure free base.
-
Salt Formation: The purified free base is dissolved in a solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which is then collected by filtration and dried.[7]
Analytical Quantification via High-Performance Liquid Chromatography (HPLC)
While a specific monograph for this compound is not detailed, a validated HPLC method for the simultaneous determination of several antipsychotics can be adapted for its quantification.[8] This provides a robust framework for quality control and research purposes.
Instrumentation and Conditions:
| Parameter | Specification | Reference(s) |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector | [8] |
| Column | C18 column (e.g., Thermo® C18, 4.6 mm × 250 mm, 5 µm) | [8] |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or a greener alternative like ethanol) and an aqueous buffer (e.g., 20 mM sodium dihydrogen phosphate). The pH is adjusted as needed (e.g., pH 3.0 with phosphoric acid). | [8] |
| Elution | Isocratic or gradient elution can be used. A gradient program might involve varying the organic solvent concentration over time (e.g., starting at 40% and increasing to 60%). | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection | UV detection at a wavelength of approximately 230-240 nm. | [8] |
| Injection Volume | 20 µL | [8] |
| Temperature | Ambient (e.g., 25 °C) | [8] |
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol or acetonitrile).
-
Perform serial dilutions from the stock solution to create a series of calibration standards.
-
For formulated products, dissolve the product in the solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.[8]
-
Analyze the samples using the defined HPLC method and quantify the concentration by comparing the peak area to the calibration curve.
This technical guide provides a foundational understanding of this compound. Researchers are encouraged to consult the primary literature cited for more in-depth information.
References
- 1. Sonepiprazole - Wikipedia [en.wikipedia.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound [chembk.com]
- 4. This compound | 170857-36-0 | VGA85736 [biosynth.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102690245A - Method for preparing trifluoperazine hydrochloride - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Sonepiprazole Hydrochloride in Early-Stage Schizophrenia: A Technical Overview of a Selective Dopamine D4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: Sonepiprazole (B1681054) hydrochloride (also known as PNU-101387G and U-101387) is a selective antagonist of the dopamine (B1211576) D4 receptor that was investigated as a potential treatment for schizophrenia. The rationale for its development was based on the high affinity of the atypical antipsychotic clozapine (B1669256) for the D4 receptor, suggesting that selective D4 blockade could offer antipsychotic efficacy with a reduced side-effect profile, particularly concerning extrapyramidal symptoms (EPS). This technical guide provides an in-depth overview of the preclinical and clinical research on sonepiprazole in the context of early-stage schizophrenia, summarizing key experimental data and methodologies. Despite initial preclinical promise, the development of sonepiprazole for schizophrenia was ultimately halted due to a lack of efficacy in a major clinical trial.
Core Concepts and Mechanism of Action
Sonepiprazole is a potent and selective antagonist of the dopamine D4 receptor. In vitro studies demonstrated its high affinity for the D4 receptor subtype, with a Ki (inhibitory constant) of 10 nM.[1] Notably, it displayed a lack of significant affinity for other dopamine receptor subtypes (D1, D2, D3), as well as for serotonin, norepinephrine, and histamine (B1213489) receptors, with Ki values for these receptors being greater than 2000 nM.[1]
The therapeutic hypothesis was that by selectively blocking D4 receptors, which are predominantly located in the prefrontal cortex, sonepiprazole could modulate dopamine signaling in a manner beneficial for the cognitive and negative symptoms of schizophrenia, without the motor side effects associated with D2 receptor blockade.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, couples to Gαi/o proteins. This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Sonepiprazole, as an antagonist, blocks the binding of dopamine to the D4 receptor, thereby preventing this downstream signaling cascade.
Preclinical Research
Preclinical studies with sonepiprazole provided initial evidence for its potential as an antipsychotic agent with a favorable side-effect profile.
Animal Models of Schizophrenia
Apomorphine-Induced Prepulse Inhibition (PPI) Deficit: PPI is a measure of sensorimotor gating that is deficient in individuals with schizophrenia. In animal models, dopamine agonists like apomorphine (B128758) can induce a similar deficit. Sonepiprazole was shown to reverse the PPI deficits induced by apomorphine, suggesting a potential to normalize sensorimotor gating impairments.
Stress-Induced Cognitive Impairment: Cognitive deficits are a core feature of schizophrenia. In a primate model, sonepiprazole was found to prevent stress-induced cognitive deficits, indicating a potential to improve cognitive function.
Key Preclinical Findings
| Parameter | Finding | Reference |
| Receptor Binding Affinity (Ki) | 10 nM for Dopamine D4 Receptor | [1] |
| >2000 nM for other dopamine, serotonin, norepinephrine, and histamine receptors | [1] | |
| In Vivo Activity | Reverses apomorphine-induced prepulse inhibition deficits | |
| Prevents stress-induced cognitive deficits in monkeys | ||
| Side-Effect Profile | Does not block behavioral effects of amphetamine or apomorphine | [1] |
| Does not alter spontaneous locomotor activity | [1] | |
| Lacks extrapyramidal and neuroendocrine side effects in animal models | [1] | |
| Pharmacokinetics | Good oral bioavailability and brain penetration noted in preclinical studies | [1] |
Experimental Protocol: Apomorphine-Induced Prepulse Inhibition in Rats (Generalized)
-
Animals: Male Wistar rats are typically used, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: Startle responses are measured in a startle chamber equipped with a piezoelectric accelerometer to detect whole-body startle.
-
Procedure:
-
Acclimation: Rats are acclimated to the startle chambers for a brief period.
-
Baseline Session: A baseline session is conducted to measure initial startle responses to acoustic stimuli (e.g., 120 dB pulse).
-
Drug Administration: Sonepiprazole or vehicle is administered (e.g., intraperitoneally) at various doses. After a set pretreatment time, apomorphine (a dopamine agonist that disrupts PPI) or saline is administered.
-
Test Session: The test session begins, consisting of various trial types presented in a pseudorandom order:
-
Pulse-alone trials (e.g., 120 dB acoustic stimulus).
-
Prepulse-pulse trials (e.g., a weaker acoustic prepulse of varying intensity precedes the 120 dB pulse).
-
No-stimulus trials (background noise only).
-
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. Statistical analyses (e.g., ANOVA) are used to compare PPI levels between treatment groups.
Clinical Research in Schizophrenia
The promising preclinical profile of sonepiprazole led to its evaluation in a large-scale clinical trial for the treatment of schizophrenia.
A Placebo-Controlled Trial in Hospitalized Patients
A significant, multicenter, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of sonepiprazole in patients with schizophrenia.[2]
Methodology:
-
Participants: 467 hospitalized patients with a diagnosis of schizophrenia and a Positive and Negative Syndrome Scale (PANSS) total score of ≥ 60.[2]
-
Treatment Arms: Patients were randomized to receive one of several fixed doses of sonepiprazole, olanzapine (B1677200) (an active comparator), or placebo, administered once daily for 6 weeks.[2]
-
Primary Efficacy Endpoint: The primary outcome measure was the mean change from baseline in the PANSS total score at the end of the 6-week treatment period.[2]
-
Secondary Efficacy Endpoints: These included the mean change from baseline in PANSS factor scores, the Brief Psychiatric Rating Scale (BPRS) score, the Clinical Global Impressions-Severity of Illness (CGI-S) score, and the Calgary Depression Scale score.[2]
Results: The study failed to demonstrate the efficacy of sonepiprazole in treating schizophrenia.
-
Primary Endpoint: There were no statistically significant differences in the mean change from baseline in PANSS total score between any of the sonepiprazole dose groups and the placebo group.[2]
-
Secondary Endpoints: Similarly, no significant differences were observed between sonepiprazole and placebo on any of the secondary efficacy measures.[2]
-
Active Comparator: In contrast, olanzapine was statistically superior to placebo on all efficacy endpoints except for the Calgary Depression Scale, confirming the sensitivity of the trial to detect an antipsychotic effect.[2]
| Treatment Group | Mean Change from Baseline in PANSS Total Score (at 6 weeks) | p-value vs. Placebo |
| Placebo | Data not fully detailed in abstract | N/A |
| Sonepiprazole (All Doses) | No statistically significant difference from placebo | Not significant |
| Olanzapine | Statistically significant improvement compared to placebo | Significant |
Note: Specific quantitative data for each treatment arm were not available in the public abstracts.
Conclusion
Sonepiprazole hydrochloride was a selective dopamine D4 receptor antagonist that, based on a strong theoretical rationale and promising preclinical data, was advanced into clinical development for the treatment of schizophrenia. The preclinical findings suggested the potential for a novel antipsychotic with a favorable side-effect profile. However, a large, well-controlled clinical trial failed to demonstrate any efficacy for sonepiprazole over placebo in treating the symptoms of schizophrenia.[2] This definitive negative result led to the discontinuation of its development for this indication. The story of sonepiprazole serves as a crucial case study in drug development, highlighting that even with a clear mechanism of action and positive early-stage results, clinical efficacy in complex neuropsychiatric disorders like schizophrenia is not guaranteed. It also underscores that selective D4 receptor antagonism, at least as a monotherapy, is not a viable therapeutic strategy for schizophrenia.
References
Investigating the Role of D4 Receptors with Sonepiprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the interaction between the selective D4 receptor antagonist, Sonepiprazole (B1681054), and its target, the dopamine (B1211576) D4 receptor. This document provides a comprehensive overview of the pharmacology of Sonepiprazole, the signaling pathways of the D4 receptor, and detailed experimental protocols for investigating this interaction.
Executive Summary
Sonepiprazole (PNU-101387G) is a phenylpiperazine derivative that acts as a potent and selective antagonist of the dopamine D4 receptor.[1] Initially investigated as a potential antipsychotic for the treatment of schizophrenia, clinical trials failed to demonstrate efficacy compared to placebo.[2][3] Despite this, Sonepiprazole remains a valuable research tool for elucidating the physiological and pathological roles of the D4 receptor. The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] It is also implicated in the modulation of other signaling cascades, including the MAPK/ERK and Akt pathways.[6] This guide provides quantitative data on Sonepiprazole's binding affinity and preclinical observations, detailed methodologies for key in vitro and in vivo assays, and visual representations of the underlying signaling pathways.
Data Presentation
Sonepiprazole (PNU-101387G) Binding Affinity Profile
The following table summarizes the binding affinities (Ki) of Sonepiprazole for various neurotransmitter receptors, highlighting its high selectivity for the dopamine D4 receptor.
| Receptor | Ki (nM) | Reference |
| Dopamine D4 | 10 | [7] |
| Dopamine D1 | > 2,000 | [7] |
| Dopamine D2 | > 2,000 | [7] |
| Dopamine D3 | > 2,000 | [7] |
| Serotonin 1A | > 2,000 | [7] |
| Serotonin 2 | > 2,000 | [7] |
| α1-Adrenergic | > 2,000 | [7] |
| α2-Adrenergic | > 2,000 | [7] |
Preclinical and Clinical Observations Summary
| Parameter | Observation | Species/Model | Reference |
| Schizophrenia Clinical Trial | Ineffective in treating positive or negative symptoms. | Human | [2][3] |
| Prepulse Inhibition (PPI) | Reverses apomorphine-induced deficits in PPI. | Rat | [1] |
| Cognitive Function | Prevents stress-induced cognitive deficits. | Monkey | [7] |
| Locomotor Activity | Does not alter spontaneous locomotor activity on its own. | Animal | [1] |
| Extrapyramidal Symptoms | Lacks extrapyramidal and neuroendocrine effects seen with D2 antagonists. | Animal | [1] |
Signaling Pathways
The dopamine D4 receptor, upon activation by its endogenous ligand dopamine, initiates a cascade of intracellular signaling events. As a D2-like receptor, its primary signaling mechanism involves coupling to inhibitory G proteins (Gi/o).
D4 Receptor Gi/o-Coupled Signaling Pathway
Activation of the D4 receptor leads to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
D4 Receptor Modulation of MAPK/ERK Pathway
The D4 receptor can also modulate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This signaling is more complex and can be cell-type specific. It is often initiated through the Gβγ subunits of the dissociated Gi/o protein, which can lead to the activation of a cascade involving Src, Ras, Raf, MEK, and finally ERK. Activated ERK can then translocate to the nucleus to regulate gene transcription.[6][8][9][10]
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as Sonepiprazole, for the D4 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand for the D4 receptor (e.g., [³H]-Spiperone or [³H]-Nemonapride).
-
A range of concentrations of the unlabeled test compound (e.g., Sonepiprazole).
-
Cell membrane preparation.
-
-
For determining non-specific binding, add a high concentration of a known D4 antagonist (e.g., unlabeled Haloperidol or Clozapine) in separate wells.
3. Incubation and Filtration:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.
4. Scintillation Counting and Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to act as an antagonist at the D4 receptor by blocking dopamine-induced inhibition of cAMP production.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human dopamine D4 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or use a commercial cAMP assay kit.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
2. Compound Treatment:
-
Pre-incubate the cells with varying concentrations of the test antagonist (Sonepiprazole) for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a cAMP-inducing agent (e.g., Forskolin) in the presence of a fixed concentration of dopamine (agonist).
3. Cell Lysis and cAMP Measurement:
-
After the stimulation period (e.g., 30 minutes), lyse the cells according to the assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
4. Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist by fitting the data to a sigmoidal dose-response curve.
β-Arrestin Recruitment Assay
This assay assesses the ability of a D4 receptor antagonist to block agonist-induced recruitment of β-arrestin to the receptor, a key event in GPCR desensitization and signaling.
1. Cell Culture and Transfection:
-
Co-transfect cells (e.g., HEK293) with constructs for the D4 receptor fused to one component of a reporter system (e.g., a fragment of an enzyme or a fluorescent protein) and β-arrestin fused to the complementary component.
2. Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Pre-incubate the cells with a range of concentrations of the test antagonist (Sonepiprazole).
-
Add a fixed concentration of a D4 receptor agonist (dopamine) to induce β-arrestin recruitment.
3. Signal Detection:
-
After an appropriate incubation time, measure the signal generated by the interaction of the two reporter components (e.g., luminescence or fluorescence resonance energy transfer - FRET).
4. Data Analysis:
-
Plot the signal intensity against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist from the resulting dose-response curve.
Prepulse Inhibition (PPI) in Rodents
This in vivo assay is a measure of sensorimotor gating, which is often deficient in animal models of schizophrenia. It is used to assess the potential antipsychotic-like activity of a compound.
1. Animal Acclimatization:
-
Acclimatize rats to the startle chambers for a few days before the experiment. The chamber should be equipped to deliver acoustic stimuli and measure the startle response.
2. Drug Administration:
-
Administer the test compound (Sonepiprazole) or vehicle to the animals at a specified time before the test session.
-
To induce a PPI deficit, administer a dopamine agonist like apomorphine (B128758) after the test compound and before the startle session.[1][11]
3. Test Session:
-
Place the rat in the startle chamber.
-
The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-alone trials: A weak, non-startling acoustic stimulus (e.g., 3-12 dB above background noise).
-
Prepulse-pulse trials: The weak prepulse precedes the strong pulse by a short interval (e.g., 30-120 ms).
-
No-stimulus trials: Background noise only.
-
4. Data Analysis:
-
The startle response is measured as the peak amplitude of the motor response.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 * [(startle response on pulse-alone trials - startle response on prepulse-pulse trials) / startle response on pulse-alone trials].
-
Compare the %PPI between different treatment groups using appropriate statistical analysis (e.g., ANOVA). An effective D4 antagonist is expected to reverse the apomorphine-induced reduction in %PPI.
Conclusion
Sonepiprazole, despite its lack of clinical efficacy in schizophrenia, serves as a critical pharmacological tool for probing the multifaceted roles of the dopamine D4 receptor. The high selectivity of Sonepiprazole allows for the specific investigation of D4 receptor-mediated signaling and its behavioral consequences. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of targeting the D4 receptor in various neuropsychiatric and neurological disorders. The continued investigation into the intricate signaling pathways modulated by the D4 receptor, facilitated by selective antagonists like Sonepiprazole, will undoubtedly contribute to a deeper understanding of its function in health and disease.
References
- 1. Apomorphine disrupts the inhibition of acoustic startle induced by weak prepulses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apomorphine disrupts the inhibition of acoustic startle induced by weak prepulses in rats | Scilit [scilit.com]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 6. D(4) dopamine receptor differentially regulates Akt/nuclear factor-kappa b and extracellular signal-regulated kinase pathways in D(4)MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Once-a-week pill for schizophrenia shows promise in clinical trials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Activation of Extracellular Signal-Regulated Protein Kinases Is Associated with a Sensitized Locomotor Response to D2Dopamine Receptor Stimulation in Unilateral 6-Hydroxydopamine-Lesioned Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Disruption of Prepulse Inhibition by Apomorphine Across Modalities" by Landhing Moran [scholarcommons.sc.edu]
Sonepiprazole Hydrochloride: A Technical Guide for Cognitive Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (B1681054) hydrochloride, a potent and selective dopamine (B1211576) D4 receptor antagonist, has emerged as a valuable pharmacological tool for investigating the role of the dopamine D4 receptor in cognitive processes. This technical guide provides an in-depth overview of sonepiprazole, including its mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols from pivotal studies, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize sonepiprazole hydrochloride in the study of cognitive neuroscience. While initial clinical trials for schizophrenia did not show efficacy for psychotic symptoms, preclinical evidence strongly suggests a role for D4 receptor antagonism in modulating cognitive functions, particularly under conditions of stress, making sonepiprazole a compound of continued interest for cognitive neuroscience research.
Introduction
Sonepiprazole (also known by its development codes U-101,387 and PNU-101,387-G) is a phenylpiperazine derivative that acts as a highly selective antagonist of the D4 dopamine receptor.[1][2] Its selectivity makes it a precise tool for dissecting the specific functions of the D4 receptor in the central nervous system, distinguishing its actions from those of the more extensively studied D2 receptor family members.[1] The D4 receptor is predominantly expressed in cortical and limbic brain regions, areas critically involved in higher-order cognitive functions.[2][3] This localization has fueled interest in the therapeutic potential of D4 receptor ligands for cognitive deficits observed in various neuropsychiatric disorders.
Mechanism of Action
Sonepiprazole exerts its pharmacological effects through competitive antagonism of the dopamine D4 receptor.[1] As a D2-like receptor, the D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] By blocking this action, sonepiprazole modulates the activity of downstream signaling pathways.
The functional consequences of D4 receptor antagonism in cortical circuits are complex and are thought to involve the modulation of both glutamatergic and GABAergic neurotransmission. D4 receptors are expressed on both pyramidal neurons and interneurons in the prefrontal cortex, suggesting a role in regulating the delicate balance of excitation and inhibition necessary for optimal cognitive function.[4][5] Blockade of D4 receptors by sonepiprazole can influence neuronal firing patterns and synaptic plasticity, which are cellular mechanisms underlying learning and memory.
Preclinical Research in Cognitive Neuroscience
Preclinical studies have been instrumental in elucidating the potential role of sonepiprazole in cognitive function. Animal models have demonstrated its ability to ameliorate cognitive deficits induced by stress or pharmacological challenge.
Reversal of Stress-Induced Cognitive Deficits in Non-Human Primates
A pivotal study by Arnsten, Murphy, and Merchant (2000) investigated the effects of sonepiprazole on stress-induced working memory impairment in rhesus monkeys.[4] This study is critical as it provides evidence for the pro-cognitive effects of D4 receptor antagonism in a primate model, which has high translational relevance.
-
Subjects: Aged rhesus monkeys (Macaca mulatta) were used in this study.
-
Cognitive Task: The monkeys were tested on a delayed response task, a classic test of spatial working memory that is dependent on the integrity of the prefrontal cortex.[4][5][6] In this task, the monkey observes a food reward being placed in one of two food wells. An opaque screen is then lowered for a delay period, after which the screen is raised, and the monkey is allowed to choose one of the wells. A correct choice is rewarded with the food.
-
Stress Induction: Cognitive stress was induced by the administration of the benzodiazepine (B76468) inverse agonist FG-7142 (0.2 mg/kg). FG-7142 is known to induce a state of anxiety and stress, which impairs prefrontal cortex-dependent cognitive functions.[4]
-
Drug Administration: Sonepiprazole (PNU-101387G) was administered intramuscularly at doses ranging from 0.1 to 0.8 mg/kg, 60 minutes prior to cognitive testing. FG-7142 was administered 30 minutes before testing.[4]
-
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Sonepiprazole - Wikipedia [en.wikipedia.org]
- 3. Working Memory Delayed Response Tasks in Monkeys - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The selective dopamine D4 receptor antagonist, PNU-101387G, prevents stress-induced cognitive deficits in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropsychology of cognitive aging in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquisition and Baseline Performance of Working Memory Tasks by Adolescent Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Sonepiprazole Hydrochloride: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (B1681054) (also known as PNU-101387 or U-101387) is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1][2] It has been investigated for its potential therapeutic effects in central nervous system disorders, particularly schizophrenia and cognitive deficits. While clinical trials in schizophrenia patients did not demonstrate efficacy,[3] preclinical in vivo studies in various animal models have provided valuable insights into its pharmacological profile and potential therapeutic applications. This document provides a detailed overview of in vivo experimental protocols for Sonepiprazole hydrochloride, including methodologies for assessing its effects on psychosis-related behaviors, cognitive function, and its pharmacokinetic profile.
Mechanism of Action: Dopamine D4 Receptor Antagonism
Sonepiprazole exerts its effects by selectively blocking the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor, and its activation by dopamine typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). By antagonizing this receptor, Sonepiprazole prevents the downstream signaling cascade initiated by dopamine binding. This mechanism is of particular interest in brain regions with high D4 receptor expression, such as the prefrontal cortex, which is implicated in cognitive functions.
Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Sonepiprazole is crucial for designing and interpreting in vivo studies. While comprehensive public data is limited, preclinical studies in rats have been conducted to establish its safety profile.[1] For novel in vivo experiments, it is recommended to perform pharmacokinetic studies to determine key parameters in the chosen animal model.
Table 1: Representative Pharmacokinetic Parameters to be Determined
| Parameter | Description | Animal Model | Route of Administration |
| Tmax | Time to reach maximum plasma concentration | Rat, Mouse, Monkey | Oral (p.o.), Intravenous (i.v.) |
| Cmax | Maximum plasma concentration | Rat, Mouse, Monkey | Oral (p.o.), Intravenous (i.v.) |
| t1/2 | Elimination half-life | Rat, Mouse, Monkey | Oral (p.o.), Intravenous (i.v.) |
| AUC | Area under the plasma concentration-time curve | Rat, Mouse, Monkey | Oral (p.o.), Intravenous (i.v.) |
| Bioavailability (%) | Fraction of administered dose reaching systemic circulation | Rat, Mouse, Monkey | Oral (p.o.) |
| Brain Penetration | Ratio of brain to plasma concentration | Rat, Mouse, Monkey | Oral (p.o.), Intravenous (i.v.) |
Efficacy in Animal Models of Schizophrenia-Related Symptoms
Sonepiprazole has been evaluated in rodent models that mimic certain aspects of schizophrenia, such as sensorimotor gating deficits and hyperactivity.
Prepulse Inhibition (PPI) of the Startle Response
PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.
Experimental Protocol:
-
Animals: Male mice (e.g., C57BL/6 strain) are commonly used.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment. Place the mouse in the startle chamber for a 5-minute acclimation period with background white noise.
-
Drug Administration: Administer this compound (e.g., 1-30 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the PPI test.
-
Testing Paradigm: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials (e.g., 120 dB acoustic stimulus).
-
Prepulse-plus-pulse trials (e.g., a 75-85 dB prepulse presented 100 ms (B15284909) before the 120 dB pulse).
-
No-stimulus trials (background noise only).
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials: %PPI = 100 - [((startle response on prepulse+pulse trials) / (startle response on pulse-alone trials)) x 100].
Locomotor Activity
Antipsychotic drugs are often assessed for their ability to reduce hyperactivity, a behavior that can be induced by psychostimulants like amphetamine or NMDA receptor antagonists like MK-801.
Experimental Protocol:
-
Animals: Male mice or rats.
-
Apparatus: Open-field arena equipped with automated photobeam detection or video tracking software to measure horizontal and vertical activity.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour.
-
Drug Administration:
-
To assess effects on spontaneous locomotor activity, administer Sonepiprazole (e.g., 1-30 mg/kg, i.p.) or vehicle and place the animal in the open field.
-
To assess effects on induced hyperactivity, first administer Sonepiprazole or vehicle, followed by a psychostimulant (e.g., MK-801, 0.1-0.3 mg/kg, i.p.) at a predetermined time before placing the animal in the open field.
-
-
Testing: Record locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze data in time bins (e.g., 5-minute intervals) to observe the time course of drug effects. Total distance traveled, number of horizontal and vertical beam breaks are key parameters.
Table 2: Sonepiprazole Efficacy in Schizophrenia-Related Models (Hypothetical Data)
| Animal Model | Behavioral Test | Dosing (mg/kg, i.p.) | Outcome Measure | Result |
| Mouse | Prepulse Inhibition | 10 | % PPI Restoration | Significant increase in PPI |
| Mouse | Prepulse Inhibition | 30 | % PPI Restoration | Robust increase in PPI |
| Rat | Amphetamine-induced Hyperactivity | 10 | Reduction in Locomotion | Moderate reduction |
| Rat | Amphetamine-induced Hyperactivity | 30 | Reduction in Locomotion | Significant reduction |
Efficacy in a Primate Model of Cognitive Dysfunction
Sonepiprazole has shown promise in ameliorating stress-induced cognitive deficits in non-human primates, a model relevant to the cognitive symptoms of schizophrenia.
Experimental Protocol (based on Arnsten et al., 2000):
-
Animals: Aged rhesus monkeys.
-
Task: Delayed response task to assess prefrontal cortex-dependent working memory.
-
Stress Induction: Exposure to loud, unpredictable noise to induce cognitive impairment.
-
Drug Administration: Sonepiprazole (PNU-101387G) administered intramuscularly (i.m.).
-
Dosing Regimen: A range of doses would be tested to determine the optimal dose for cognitive enhancement.
-
Outcome Measure: Performance on the delayed response task (accuracy).
Table 3: Effect of Sonepiprazole on Stress-Induced Cognitive Deficits in Monkeys
| Condition | Drug and Dose | Performance (Mean % Correct) |
| Control (No Stress) | Vehicle | 90% |
| Stress | Vehicle | 75% |
| Stress | Sonepiprazole (Optimal Dose) | 88% |
Conclusion
The in vivo experimental protocols outlined in this document provide a framework for the preclinical evaluation of this compound. These studies in animal models are essential for characterizing its pharmacokinetics, and assessing its efficacy in domains relevant to psychosis and cognitive dysfunction. While Sonepiprazole did not succeed in clinical trials for schizophrenia, the detailed understanding of its in vivo pharmacology remains valuable for the broader field of dopamine D4 receptor research and the development of novel therapeutics for CNS disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonepiprazole Hydrochloride in Rodent Models of Cognition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of sonepiprazole (B1681054) hydrochloride, a selective dopamine (B1211576) D4 receptor antagonist, in rodent models of cognition. The following sections detail the mechanism of action, relevant preclinical data, and detailed experimental protocols for assessing the cognitive effects of sonepiprazole in a research setting.
Introduction
Sonepiprazole hydrochloride is a selective antagonist of the dopamine D4 receptor. The localization of D4 receptors in the prefrontal cortex has led to the hypothesis that their modulation could impact cognitive processes.[1] While clinical trials of sonepiprazole for schizophrenia did not show efficacy in treating psychosis[1], preclinical studies on D4 receptor modulation suggest a potential role in cognition. For instance, D4 receptor agonists have been shown to improve cognitive performance in rats, indicating that this receptor is a viable target for cognitive modulation. This document outlines protocols for evaluating the effects of sonepiprazole on learning and memory in rodent models, drawing from established behavioral assays.
Mechanism of Action: Dopamine D4 Receptor Antagonism
Sonepiprazole acts as a selective antagonist at the dopamine D4 receptor. The dopamine system, particularly in the prefrontal cortex, is critically involved in executive function, working memory, and attention. By blocking the D4 receptor, sonepiprazole can alter dopaminergic signaling, which may have subsequent effects on cognitive functions. The diagram below illustrates the proposed mechanism of action.
Caption: Sonepiprazole blocks dopamine from binding to the D4 receptor.
Data Presentation: Summary of Preclinical Findings
While direct studies of sonepiprazole in rodent cognitive models are limited, a key study on PNU-101387G (sonepiprazole) in a primate model of stress-induced cognitive deficit provides valuable data. The table below summarizes the findings from this study.
| Model | Species | Cognitive Task | Sonepiprazole (PNU-101387G) Dose (mg/kg) | Key Findings | Reference |
| Pharmacological Stress (FG7142) | Rhesus Monkey | Delayed Response Task | 0.1 - 0.8 | Dose-related reversal of FG7142-induced working memory deficits. No significant effect on its own, but trends toward improvement at low doses and impairment at higher doses. | [2] |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cognition in animal models.
This protocol is adapted from a study using a pharmacological stressor to induce cognitive deficits.
Workflow Diagram:
Caption: Workflow for stress-induced cognitive deficit model.
a. Animals:
-
Adult male rodents (e.g., Wistar rats or C57BL/6 mice).
-
Animals should be housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
b. Apparatus:
-
A T-maze or Y-maze for the delayed response task.
c. Procedure:
-
Habituation and Training:
-
Habituate the animals to the maze for several days.
-
Train the animals on the delayed response task until a stable baseline performance is achieved. This typically involves a forced choice trial followed by a choice trial with a delay.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile water or saline).
-
Administer sonepiprazole (doses ranging from 0.1 to 0.8 mg/kg) or vehicle via intraperitoneal (IP) injection 60 minutes before the administration of the stressor.
-
-
Induction of Cognitive Deficit:
-
Administer the pharmacological stressor FG7142 (0.2 mg/kg, IP) or vehicle 30 minutes before cognitive testing.
-
-
Cognitive Testing:
-
Conduct the delayed response task.
-
Record the percentage of correct choices for each animal.
-
-
Data Analysis:
-
Analyze the data using a two-way ANOVA to determine the effects of sonepiprazole and FG7142 on task performance.
-
The NOR task is used to assess recognition memory.
Workflow Diagram:
Caption: Workflow for the Novel Object Recognition task.
a. Animals:
-
Adult male or female rodents.
b. Apparatus:
-
An open field arena (e.g., a 50 cm x 50 cm x 50 cm box).
-
A set of objects that are of similar size but differ in shape and texture.
c. Procedure:
-
Habituation:
-
Allow each animal to explore the empty arena for 5-10 minutes for 2-3 consecutive days.
-
-
Training (Acquisition) Phase:
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5 minutes).
-
-
Drug Administration:
-
Immediately after the training phase, administer this compound or vehicle (IP or oral gavage).
-
-
Retention Interval:
-
Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Testing Phase:
-
Place the animal back in the arena, where one of the original objects has been replaced with a novel object.
-
Record the time the animal spends exploring each object for 5 minutes.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
Analyze the DI using a one-way ANOVA or t-test to compare treatment groups.
-
The MWM task is a widely used test for spatial learning and memory.
Workflow Diagram:
Caption: Workflow for the Morris Water Maze task.
a. Animals:
-
Adult male or female rodents.
b. Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water.
-
A hidden escape platform submerged just below the water's surface.
-
A video tracking system.
c. Procedure:
-
Acquisition Training:
-
Train the animals to find the hidden platform over several consecutive days (e.g., 4-5 days).
-
Conduct 4 trials per day, starting the animal from a different quadrant each time.
-
Administer sonepiprazole or vehicle 30-60 minutes before the first trial of each day.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the final training session, conduct a probe trial.
-
Remove the platform from the pool and allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Analyze the escape latency and path length during acquisition training using a repeated-measures ANOVA.
-
Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA or t-test.
-
Concluding Remarks
The provided protocols offer a framework for investigating the effects of this compound on cognitive function in rodent models. Given the limited direct research in this area, these studies would contribute significantly to understanding the potential of D4 receptor antagonism as a therapeutic strategy for cognitive deficits. Researchers should carefully consider dose-response relationships, as preliminary data suggests the possibility of a narrow therapeutic window.[2]
References
Application Note: Cell-Based Assay Development for Sonepiprazole Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sonepiprazole (B1681054) hydrochloride is a phenylpiperazine compound that acts as a potent and highly selective antagonist of the Dopamine D4 receptor.[1][2] The Dopamine D4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, making it a significant target for neuropsychiatric drug development.[3] Characterizing the pharmacological activity of selective antagonists like Sonepiprazole requires robust and reproducible cell-based assays that can quantify its potency and mechanism of action.
Cell-based assays offer a distinct advantage over simple biochemical assays by providing a more physiologically relevant environment to study compound activity, allowing for the assessment of complex cellular responses.[4][5] This document provides detailed protocols for developing cell-based assays to characterize Sonepiprazole hydrochloride, focusing on its antagonist activity at the D4 receptor. The protocols cover foundational binding assays to determine affinity and functional assays to measure the downstream cellular response.
Principle of Dopamine D4 Receptor Signaling
The Dopamine D4 receptor is coupled to the Gαi inhibitory subunit of the heterotrimeric G protein.[6] Upon binding of an agonist like dopamine, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6] An antagonist, such as Sonepiprazole, blocks the agonist's ability to bind to the receptor, thereby preventing the agonist-induced decrease in cAMP levels.
Caption: Sonepiprazole's mechanism as a D4 receptor antagonist.
Quantitative Data: Binding Affinity Profile
Sonepiprazole's potency and selectivity are defined by its binding affinity (Ki) for the D4 receptor compared to other related receptors. A lower Ki value indicates a higher binding affinity.[7]
| Receptor Target | Binding Affinity (Ki) in nM |
| Dopamine D4 | 10 [2][8] |
| Dopamine D1 | > 2,000[2] |
| Dopamine D2 | > 2,000[2] |
| Dopamine D3 | > 2,000[2] |
| Serotonin 1A (5-HT1A) | > 2,000[2] |
| Serotonin 2 (5-HT2) | > 2,000[2] |
| α1-Adrenergic | > 2,000[2] |
| α2-Adrenergic | > 2,000[2] |
Experimental Protocols
A comprehensive evaluation of Sonepiprazole involves multiple assays. The general workflow includes selecting or generating an appropriate cell line, performing binding and functional assays, and analyzing the resulting data to determine key pharmacological parameters like Ki and IC50.
Caption: General workflow for Sonepiprazole assay development.
Protocol 1: Radioligand Binding Assay for Ki Determination
This protocol determines the binding affinity (Ki) of Sonepiprazole for the D4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human Dopamine D4 receptor.
-
Cell Membranes: Prepared from the D4-expressing cell line.
-
Radioligand: [³H]-Spiperone or another suitable D4-selective radiolabeled antagonist.
-
Non-specific binder: Haloperidol (10 µM) or another suitable unlabeled ligand at a high concentration.
-
This compound: Serial dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Fluid and Scintillation Counter .
-
96-well filter plates and vacuum manifold .
Methodology:
-
Membrane Preparation: Culture D4-expressing cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg protein/well), and the radioligand at a concentration near its Kd.
-
Compound Addition: Add serial dilutions of this compound. For total binding, add vehicle. For non-specific binding, add a saturating concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of Sonepiprazole.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Protocol 2: Functional Antagonist Assay - cAMP Measurement
This assay measures Sonepiprazole's ability to block the agonist-induced inhibition of cAMP production.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human Dopamine D4 receptor.
-
Agonist: Dopamine or a selective D4 agonist (e.g., Quinpirole).
-
This compound: Serial dilutions.
-
cAMP Assay Kit: e.g., HTRF, LANCE, or GloSensor™ cAMP assay kits.[9]
-
Cell Culture Medium: As required for the cell line.
-
Stimulation Buffer: Often contains a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
384-well white opaque plates.
Methodology:
-
Cell Plating: Seed the D4-expressing cells into 384-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Pre-incubation: Remove the culture medium. Add serial dilutions of Sonepiprazole (the antagonist) to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the D4 agonist (e.g., Dopamine) at a concentration that elicits a sub-maximal response (EC80). This concentration must be determined during assay optimization.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for the modulation of cAMP levels.
-
cAMP Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit (e.g., by adding detection reagents and measuring luminescence or fluorescence).
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with agonist alone as 0% inhibition and the signal from cells with no agonist as 100% inhibition.
-
Plot the percent inhibition against the log concentration of Sonepiprazole.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Sonepiprazole required to inhibit 50% of the agonist response.
-
Caption: Logical workflow of a functional antagonist assay.
Protocol 3: Orthogonal Assay - β-Arrestin Recruitment
This assay provides a complementary readout of receptor activity by measuring the recruitment of β-arrestin to the activated D4 receptor, a common event for most GPCRs.[9]
Materials and Reagents:
-
Cell Line: U2OS or CHO cells engineered to co-express the D4 receptor fused to a reporter fragment and β-arrestin fused to the complementary fragment (e.g., Tango™ or PathHunter® assay technology).
-
Agonist: Dopamine or a selective D4 agonist.
-
This compound: Serial dilutions.
-
Detection Reagents: As specified by the assay manufacturer (e.g., chemiluminescent substrate).
-
384-well white opaque plates.
Methodology:
-
Cell Plating: Plate the engineered cells in 384-well plates and culture overnight.
-
Compound Addition: Add serial dilutions of Sonepiprazole to the wells.
-
Agonist Stimulation: Immediately add the D4 agonist at its EC80 concentration.
-
Incubation: Incubate the plates for the time specified by the assay manufacturer (e.g., 60-180 minutes) at 37°C to allow for receptor-β-arrestin interaction and reporter gene activation.
-
Signal Detection: Add the detection reagent according to the manufacturer's protocol and measure the luminescent signal using a plate reader.
-
Data Analysis:
-
Normalize the data relative to agonist-only (0% inhibition) and vehicle-only (100% inhibition) controls.
-
Plot the percent inhibition against the log concentration of Sonepiprazole.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the in-vitro pharmacological characterization of this compound. By combining radioligand binding assays to determine affinity (Ki) with functional assays measuring downstream signaling (cAMP) and protein recruitment (β-arrestin), researchers can build a comprehensive profile of Sonepiprazole's activity as a selective Dopamine D4 receptor antagonist. These methods are essential for drug development and for understanding the compound's mechanism of action at the cellular level.
References
- 1. Sonepiprazole - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based Assays [sigmaaldrich.com]
- 5. criver.com [criver.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. biocompare.com [biocompare.com]
Application Notes and Protocols: Utilizing Sonepiprazole for the Study of Dopamine D4 Receptor Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine (B1211576) D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in neuroscience research and drug development, particularly in the context of neuropsychiatric disorders such as schizophrenia.[1] Understanding the mechanisms that regulate D4R cell surface expression and intracellular trafficking is crucial for elucidating its physiological functions and for the development of novel therapeutics. Sonepiprazole is a potent and highly selective antagonist of the D4 receptor, making it an invaluable tool for investigating these processes.[2] This document provides detailed application notes and protocols for utilizing Sonepiprazole to study D4 receptor trafficking.
Sonepiprazole: A Selective D4 Receptor Antagonist
Sonepiprazole is a phenylpiperazine derivative that exhibits high affinity and selectivity for the human dopamine D4 receptor. Its pharmacological profile makes it an excellent probe for isolating D4 receptor-specific effects from those mediated by other dopamine receptor subtypes or other neurotransmitter systems.
Quantitative Data: Binding Affinity of Sonepiprazole
The binding affinity of Sonepiprazole for the dopamine D4 receptor and its selectivity over other receptors have been determined through radioligand binding assays. This data is crucial for designing experiments and interpreting results.
| Receptor Subtype | Ligand | Ki (nM) | Reference |
| Human Dopamine D4 | Sonepiprazole | 10 | [2] |
| Human Dopamine D1 | Sonepiprazole | > 2,000 | [2] |
| Human Dopamine D2 | Sonepiprazole | > 2,000 | [2] |
| Human Dopamine D3 | Sonepiprazole | > 2,000 | [2] |
| Human Serotonin 1A | Sonepiprazole | > 2,000 | [2] |
| Human Serotonin 2A | Sonepiprazole | > 2,000 | [2] |
| Human α1-Adrenergic | Sonepiprazole | > 2,000 | [2] |
| Human α2-Adrenergic | Sonepiprazole | > 2,000 | [2] |
D4 Receptor Signaling and Trafficking
The dopamine D4 receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Upon agonist binding, the D4 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestin binding not only desensitizes the G protein-mediated signaling but also initiates the process of receptor internalization, typically through clathrin-coated pits. Once internalized, the receptor can be either targeted for degradation in lysosomes or recycled back to the plasma membrane.
D4 Receptor Signaling Pathway
Caption: D4 receptor signaling and trafficking pathway.
Experimental Protocols
The following protocols provide detailed methodologies for studying D4 receptor trafficking using Sonepiprazole.
Radioligand Binding Assay to Determine Sonepiprazole Affinity
This protocol is used to determine the binding affinity (Ki) of Sonepiprazole for the D4 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human D4 receptors
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [³H]-Spiperone or a D4-selective radioligand)
-
Sonepiprazole
-
Non-specific binding control (e.g., unlabeled haloperidol (B65202) at high concentration)
-
96-well plates
-
Scintillation fluid and counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-D4R cells to ~80-90% confluency.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation in ice-cold membrane preparation buffer.
-
Determine protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of membrane preparation (containing a defined amount of protein, e.g., 10-20 µg).
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of Sonepiprazole at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells, add 50 µL of assay buffer instead of Sonepiprazole.
-
For non-specific binding wells, add 50 µL of a high concentration of an appropriate unlabeled ligand (e.g., 10 µM haloperidol).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Sonepiprazole by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Sonepiprazole.
-
Determine the IC50 value (the concentration of Sonepiprazole that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Immunofluorescence Microscopy to Visualize D4 Receptor Trafficking
This protocol allows for the visualization of D4 receptor internalization in response to agonist stimulation and the effect of Sonepiprazole on this process.
Materials:
-
Cells expressing epitope-tagged D4 receptors (e.g., HA-D4R or FLAG-D4R) grown on glass coverslips.
-
Dopamine (or another D4R agonist)
-
Sonepiprazole
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against the epitope tag (e.g., anti-HA or anti-FLAG)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Plate cells on coverslips and grow to ~70% confluency.
-
Pre-treat cells with either vehicle or Sonepiprazole (e.g., 1 µM) for 30 minutes.
-
Stimulate the cells with a D4R agonist (e.g., 10 µM dopamine) for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Internalized receptors will appear as intracellular puncta.
-
Experimental Workflow for Studying D4 Receptor Trafficking
Caption: Workflow for immunofluorescence-based D4R trafficking studies.
Quantitative Analysis of D4 Receptor Internalization using Flow Cytometry
This protocol provides a quantitative measure of cell surface D4 receptor levels and their internalization.
Materials:
-
Cells expressing epitope-tagged D4 receptors.
-
Dopamine (or another D4R agonist)
-
Sonepiprazole
-
Primary antibody against the extracellular epitope tag.
-
Fluorescently labeled secondary antibody.
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Culture cells in suspension or detach adherent cells gently.
-
Pre-treat cells with vehicle or Sonepiprazole for 30 minutes at 37°C.
-
Stimulate with a D4R agonist for desired time points at 37°C.
-
-
Antibody Labeling:
-
Place cells on ice to stop internalization.
-
Wash cells with ice-cold FACS buffer.
-
Incubate cells with the primary antibody against the extracellular epitope tag for 1 hour on ice.
-
Wash cells three times with ice-cold FACS buffer.
-
Incubate cells with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash cells three times with ice-cold FACS buffer.
-
-
Flow Cytometry:
-
Resuspend cells in FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
-
Data Analysis:
-
The mean fluorescence intensity (MFI) is proportional to the number of D4 receptors on the cell surface.
-
Calculate the percentage of internalization as follows: % Internalization = (1 - (MFI of agonist-stimulated cells / MFI of vehicle-treated cells)) * 100.
-
Compare the percentage of internalization in the presence and absence of Sonepiprazole.
-
Note on Quantitative Data for Sonepiprazole's Effect on D4R Internalization: As of the latest literature review, specific quantitative data on the direct effect of Sonepiprazole on the rate or extent of D4 receptor internalization is not readily available. The protocols provided above can be utilized to generate this data. It is expected that as a competitive antagonist, Sonepiprazole will block agonist-induced D4 receptor internalization in a concentration-dependent manner.
Conclusion
Sonepiprazole is a powerful and selective tool for dissecting the role of the dopamine D4 receptor in cellular processes, including receptor trafficking. The protocols outlined in these application notes provide a framework for researchers to investigate the intricate mechanisms governing D4R internalization and to quantitatively assess the impact of selective antagonists like Sonepiprazole. Such studies are essential for advancing our understanding of D4 receptor biology and for the development of more effective and targeted therapies for neuropsychiatric disorders.
References
Application Notes and Protocols for Sonepiprazole Hydrochloride in Electrophysiological Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole (B1681054) hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1] The dopamine D4 receptor, a G protein-coupled receptor, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, regions implicated in cognition and emotional regulation.[2] Dysregulation of D4 receptor signaling has been associated with several neuropsychiatric disorders, including schizophrenia and ADHD.[3][4] While clinical trials of sonepiprazole in schizophrenia did not show efficacy for psychotic symptoms, its high selectivity makes it a valuable pharmacological tool for elucidating the physiological roles of the D4 receptor in neuronal circuits.[5][6]
These application notes provide detailed protocols for utilizing sonepiprazole hydrochloride in in vitro electrophysiological recordings to characterize its effects on neuronal excitability and synaptic transmission. The following sections describe hypothetical, yet plausible, experimental designs based on the known pharmacology of D4 receptor antagonists.
Mechanism of Action and Signaling Pathway
Sonepiprazole acts as a competitive antagonist at the D4 dopamine receptor. The D4 receptor is a member of the D2-like family of dopamine receptors, which are negatively coupled to adenylyl cyclase through the Gi/o family of G proteins.[3] Upon activation by dopamine, the D4 receptor inhibits the production of cyclic AMP (cAMP), a key second messenger. This reduction in cAMP levels can lead to the modulation of various downstream effectors, including protein kinase A (PKA), and subsequently alter the activity of multiple ion channels, such as voltage-gated calcium channels and inwardly rectifying potassium channels.[7][8] By blocking the binding of dopamine, sonepiprazole prevents this signaling cascade, thereby antagonizing the dopamine-mediated modulation of neuronal function.
Data Presentation
The following tables summarize hypothetical quantitative data from whole-cell patch-clamp recordings in cultured rodent prefrontal cortical neurons. These data illustrate the expected effects of a D4 receptor agonist and the antagonistic action of sonepiprazole.
Table 1: Effect of D4 Receptor Modulation on Spontaneous Excitatory Postsynaptic Currents (sEPSCs) in Pyramidal Neurons
| Treatment Condition | sEPSC Frequency (Hz) | sEPSC Amplitude (pA) |
| Control (aCSF) | 4.5 ± 0.6 | 15.2 ± 1.8 |
| D4 Agonist (PD168077, 10 µM) | 2.1 ± 0.4* | 14.8 ± 1.5 |
| D4 Agonist + Sonepiprazole (1 µM) | 4.2 ± 0.5# | 15.1 ± 1.7 |
| Sonepiprazole (1 µM) alone | 4.6 ± 0.7 | 15.3 ± 1.9 |
*p < 0.05 compared to Control; #p < 0.05 compared to D4 Agonist. Data are presented as mean ± SEM.
Table 2: Effect of D4 Receptor Modulation on GABA-A Receptor-Mediated Currents in Pyramidal Neurons
| Treatment Condition | GABA-evoked Peak Current (pA) |
| Control (aCSF) | 850 ± 75 |
| D4 Agonist (PD168077, 10 µM) | 625 ± 60* |
| D4 Agonist + Sonepiprazole (1 µM) | 830 ± 70# |
| Sonepiprazole (1 µM) alone | 845 ± 80 |
*p < 0.05 compared to Control; #p < 0.05 compared to D4 Agonist. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the data tables.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Spontaneous Excitatory Postsynaptic Currents (sEPSCs)
Objective: To determine the effect of sonepiprazole on D4 receptor-mediated modulation of glutamatergic synaptic transmission.
Materials:
-
Primary cortical neuron culture or suitable cell line expressing D4 receptors.
-
External Solution (aCSF): 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgCl2, 2 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose. Bubbled with 95% O2 / 5% CO2.
-
Internal Solution: 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine. pH adjusted to 7.3 with KOH.
-
This compound stock solution (10 mM in DMSO).
-
D4 receptor agonist (e.g., PD168077) stock solution (10 mM in DMSO).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Prepare aCSF and internal solutions and ensure the aCSF is continuously bubbled with carbogen.
-
Prepare fresh dilutions of sonepiprazole and the D4 agonist in aCSF on the day of the experiment.
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with aCSF at a constant rate (1-2 mL/min).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a pyramidal-like neuron under voltage-clamp mode, holding the membrane potential at -70 mV.
-
Allow the cell to stabilize for 5 minutes before recording baseline sEPSC activity for 5-10 minutes.
-
Bath apply the D4 receptor agonist (e.g., 10 µM PD168077) and record sEPSC activity for 10-15 minutes.
-
Co-apply the D4 agonist and sonepiprazole (e.g., 1 µM) and record for another 10-15 minutes.
-
Perform a washout with aCSF and, if possible, apply sonepiprazole alone to test for any intrinsic activity.
-
Analyze sEPSC frequency and amplitude using appropriate software.
Protocol 2: Whole-Cell Voltage-Clamp Recording of GABA-Evoked Currents
Objective: To assess the effect of sonepiprazole on D4 receptor modulation of GABA-A receptor function.
Materials:
-
Same as Protocol 1, with the addition of GABA stock solution (1 M in water).
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
Establish a stable whole-cell recording.
-
Position a puffer pipette containing GABA (e.g., 100 µM in aCSF) near the recorded cell.
-
Record baseline GABA-evoked currents by applying brief pressure pulses to the puffer pipette (e.g., 100 ms (B15284909) every 60 s).
-
Bath apply the D4 receptor agonist (e.g., 10 µM PD168077) and continue to evoke GABA currents every 60 s until a stable effect is observed.
-
Co-apply the D4 agonist and sonepiprazole (e.g., 1 µM) and continue recording GABA-evoked currents.
-
Perform a washout with aCSF.
-
Measure the peak amplitude of the GABA-evoked currents for each condition.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for an electrophysiology experiment designed to test the antagonistic properties of sonepiprazole.
Disclaimer
The experimental data and specific protocols presented in these application notes are hypothetical and for illustrative purposes. They are based on the known pharmacology of D4 receptor antagonists and are intended to serve as a guide for designing and conducting electrophysiological studies with this compound. Researchers should adapt these protocols to their specific experimental systems and objectives.
References
- 1. caymanchem.com [caymanchem.com]
- 2. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Sonepiprazole Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole (B1681054) (also known as U-101,387 and PNU-101,387-G) is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1] It has been investigated for its potential as an atypical antipsychotic for the treatment of schizophrenia.[2][3] While clinical trials in humans did not show efficacy for treating the positive and negative symptoms of schizophrenia, preclinical animal studies have demonstrated its potential in reversing cognitive deficits and sensorimotor gating abnormalities.[1][2] These application notes provide a summary of sonepiprazole hydrochloride doses used in animal studies, detailed experimental protocols, and relevant biological pathways to guide researchers in designing their preclinical studies.
Data Presentation
Receptor Binding Affinity
Sonepiprazole exhibits high affinity and selectivity for the dopamine D4 receptor.
| Receptor | Ki (nM) | Reference |
| Dopamine D4 | 10 | [1] |
| Dopamine D1 | >2,000 | [1] |
| Dopamine D2 | >2,000 | [1] |
| Dopamine D3 | >2,000 | [1] |
| Serotonin 1A | >2,000 | [1] |
| Serotonin 2A | >2,000 | [1] |
| α1-adrenergic | >2,000 | [1] |
| α2-adrenergic | >2,000 | [1] |
In Vivo Efficacy in Animal Models
Sonepiprazole has been evaluated in various animal models to assess its antipsychotic potential and effects on cognition.
| Animal Model | Species | Dose Range (mg/kg) | Route | Effect | Reference |
| Prepulse Inhibition (Apomorphine-induced deficit) | Rat | 0.01 - 10 | s.c. | Reversal of apomorphine-induced deficit in prepulse inhibition. | Merchant, K.M., et al. (1996) |
| Spontaneous Locomotor Activity | Rat | 0.01 - 10 | s.c. | No significant effect on spontaneous locomotor activity. | Merchant, K.M., et al. (1996) |
| Stress-Induced Cognitive Deficit | Rhesus Monkey | 0.001 - 0.1 | i.m. | Prevention of stress-induced cognitive deficits. | Arnsten, A.F.T., et al. (2000) |
Pharmacokinetic Profile
Experimental Protocols
Protocol 1: Reversal of Apomorphine-Induced Deficit in Prepulse Inhibition (PPI) in Rats
This protocol is designed to assess the ability of sonepiprazole to reverse the sensorimotor gating deficits induced by the dopamine agonist apomorphine (B128758), a common animal model for screening antipsychotic drug candidates.
Materials:
-
This compound
-
Apomorphine hydrochloride
-
Vehicle for sonepiprazole (e.g., sterile water, saline)
-
Vehicle for apomorphine (e.g., saline with 0.1% ascorbic acid)
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Startle response measurement system with acoustic stimulation capabilities
Procedure:
-
Animal Acclimation: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimation to the facility. Handle the rats for several days prior to testing to minimize stress.
-
Drug Preparation: Prepare fresh solutions of this compound and apomorphine hydrochloride on the day of the experiment. The concentration should be adjusted based on the desired dose and the weight of the animals, with a typical injection volume of 1 ml/kg.
-
Experimental Groups:
-
Group 1: Vehicle (sonepiprazole) + Vehicle (apomorphine)
-
Group 2: Vehicle (sonepiprazole) + Apomorphine (e.g., 0.5 mg/kg, s.c.)
-
Group 3: Sonepiprazole (e.g., 0.1, 1, 10 mg/kg, s.c.) + Apomorphine (e.g., 0.5 mg/kg, s.c.)
-
-
Drug Administration:
-
Administer sonepiprazole or its vehicle subcutaneously (s.c.) 30 minutes before the PPI test session.
-
Administer apomorphine or its vehicle subcutaneously (s.c.) 5 minutes before the PPI test session.[5]
-
-
Prepulse Inhibition (PPI) Testing:
-
Place a rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse + Pulse trials: The strong acoustic stimulus is preceded by a weaker, non-startling acoustic prepulse (e.g., 75-85 dB, 20 ms duration) with a lead interval of 100 ms.
-
No-stimulus trials: Only background noise to measure baseline movement.
-
-
The startle response is measured as the peak amplitude of the whole-body flinch.
-
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the formula: % PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100
-
Analyze the data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the PPI levels between the different treatment groups.
-
Mandatory Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Sonepiprazole blocks dopamine D4 receptor signaling.
Experimental Workflow for a Sonepiprazole Animal Study
Caption: Workflow for a preclinical study with sonepiprazole.
References
- 1. Pharmacology - Wikipedia [en.wikipedia.org]
- 2. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Disruption of Prepulse Inhibition by Apomorphine Across Modalities" by Landhing Moran [scholarcommons.sc.edu]
Application Notes and Protocols: Sonepiprazole Hydrochloride for Reversing Stress-Induced Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stress-induced cognitive impairment represents a significant challenge in neuropsychiatric research and drug development. This document provides an overview of the current understanding of sonepiprazole (B1681054) hydrochloride, a selective dopamine (B1211576) D4 receptor antagonist, as a potential therapeutic agent in this context. While direct clinical evidence for its efficacy in stress-induced cognitive deficits is limited, this application note outlines the theoretical rationale for its use, summarizes relevant clinical findings in other disorders, and provides generalized protocols for preclinical evaluation of compounds targeting cognitive impairment.
Introduction: The Rationale for Targeting the Dopamine D4 Receptor
Chronic stress is a well-established factor contributing to cognitive dysfunction, particularly affecting domains such as working memory, attention, and executive function. The underlying pathophysiology is complex, involving alterations in multiple neurotransmitter systems. One key system implicated is the dopaminergic pathway in the prefrontal cortex (PFC), a brain region critical for higher-order cognitive processes.
The dopamine D4 receptor is highly expressed in the PFC, a region susceptible to the effects of stress. The selective localization of these receptors has led to the hypothesis that their modulation could offer a targeted approach to treating cognitive deficits associated with neuropsychiatric disorders. Sonepiprazole hydrochloride is a potent and selective antagonist of the dopamine D4 receptor. While initially investigated for schizophrenia, its mechanism of action provides a rationale for exploring its potential in other conditions characterized by cognitive impairment.
This compound: Mechanism of Action
Sonepiprazole acts as a selective antagonist at the dopamine D4 receptor. The proposed mechanism for its potential impact on cognition is rooted in the modulation of dopaminergic signaling in the prefrontal cortex.
Figure 1: Proposed mechanism of Sonepiprazole at the D4 receptor.
Summary of Clinical Data for Sonepiprazole
To date, the primary clinical investigation of sonepiprazole has been in the context of schizophrenia. A significant placebo-controlled trial evaluated its efficacy, including its effects on cognitive symptoms.
Table 1: Summary of Sonepiprazole Clinical Trial in Schizophrenia
| Parameter | Sonepiprazole Group | Placebo Group | Olanzapine Group (Active Control) | Outcome |
| Primary Endpoint (PANSS Total Score Change) | No significant difference | - | Statistically significant improvement | Sonepiprazole was ineffective in treating the overall symptoms of schizophrenia.[1] |
| Secondary Cognitive Endpoints | No statistically significant differences from placebo were observed.[1] | - | Statistically significant improvements were observed.[1] | Sonepiprazole did not demonstrate a significant effect on the cognitive symptoms of schizophrenia in this trial.[1] |
PANSS: Positive and Negative Syndrome Scale
Note: The lack of efficacy in the schizophrenia trial does not preclude potential efficacy in other conditions such as stress-induced cognitive impairment, but it underscores the need for direct preclinical and clinical investigation in this specific context.
General Protocols for Preclinical Evaluation of Compounds for Stress-Induced Cognitive Impairment
The following protocols are generalized methodologies for assessing the efficacy of a compound like sonepiprazole in a preclinical model of stress-induced cognitive impairment.
Chronic Stress Induction Protocol
Objective: To induce a reliable cognitive deficit in rodents using a chronic stress paradigm.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old)
-
Stressor apparatus (e.g., restraint tubes, elevated platforms, foot shock chambers)
-
Animal housing facilities
Procedure:
-
Acclimate animals to the housing facility for at least one week.
-
Randomly assign animals to a control group and a chronic stress group.
-
Expose the stress group to a variable stressor paradigm for 2-4 weeks. This involves applying a different stressor each day to prevent habituation.
-
Day 1: Restraint stress (e.g., 2 hours in a well-ventilated tube).
-
Day 2: Forced swim (e.g., 15 minutes in 25°C water).
-
Day 3: Elevated platform (e.g., 1 hour on a small platform surrounded by water).
-
Day 4: Foot shock (e.g., 0.5 mA scrambled shock for 10 seconds, repeated 5 times with a 1-minute interval).
-
Repeat the cycle of different stressors for the duration of the protocol.
-
-
The control group should be handled daily but not exposed to the stressors.
-
Monitor animal weight and general health throughout the protocol.
Behavioral Assays for Cognitive Function
Objective: To assess different domains of cognitive function following chronic stress and drug treatment.
Table 2: Behavioral Tests for Cognitive Assessment
| Cognitive Domain | Behavioral Test | Brief Description |
| Working Memory & Recognition Memory | Novel Object Recognition (NOR) Test | Based on the innate tendency of rodents to explore novel objects over familiar ones. A deficit is indicated by a lack of preference for the novel object. |
| Spatial Learning & Memory | Morris Water Maze (MWM) | Requires the animal to find a hidden platform in a pool of opaque water using spatial cues. Deficits are measured by increased latency to find the platform. |
| Working Memory & Executive Function | T-Maze or Y-Maze Spontaneous Alternation | Assesses spatial working memory by measuring the tendency of rodents to alternate entries into the different arms of the maze. |
Experimental Workflow for Compound Evaluation
Figure 2: Preclinical workflow for evaluating sonepiprazole.
Future Directions and Considerations
Given the limited direct evidence for sonepiprazole in stress-induced cognitive impairment, further research is warranted. Key areas for future investigation include:
-
Preclinical Efficacy Studies: Utilizing the protocols outlined above to determine if sonepiprazole can prevent or reverse cognitive deficits in animal models of chronic stress.
-
Dose-Response Studies: Establishing an optimal dose range for potential pro-cognitive effects.
-
Neurochemical Analysis: Investigating the effects of sonepiprazole on stress-induced changes in dopamine, glutamate, and other relevant neurotransmitter systems in the prefrontal cortex.
-
Translational Biomarkers: Identifying potential biomarkers that could bridge preclinical findings with future clinical studies.
Conclusion
This compound, as a selective dopamine D4 receptor antagonist, presents a theoretically interesting mechanism for the treatment of stress-induced cognitive impairment. However, the existing clinical data in schizophrenia did not show a pro-cognitive effect.[1] Therefore, its potential in this new indication remains speculative and requires rigorous preclinical evaluation. The protocols and workflow presented here provide a general framework for conducting such investigations and advancing our understanding of the therapeutic potential of D4 receptor antagonism in cognitive disorders.
References
Sonepiprazole Hydrochloride in Behavioral Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole (B1681054) hydrochloride (also known as U-101,387 and PNU-101,387-G) is a selective antagonist of the dopamine (B1211576) D4 receptor.[1][2][3] Its high selectivity for the D4 receptor subtype over other dopamine receptors (D1, D2, and D3) and other neurotransmitter receptors has made it a valuable tool for investigating the role of the D4 receptor in normal brain function and in the pathophysiology of psychiatric disorders such as schizophrenia.[3] In preclinical behavioral pharmacology assays, sonepiprazole exhibits a distinct profile compared to typical and atypical antipsychotics, which primarily target the D2 receptor. These application notes provide an overview of the use of sonepiprazole hydrochloride in key behavioral assays, including detailed protocols and available data to guide researchers in their study design.
Mechanism of Action: Dopamine D4 Receptor Antagonism
Sonepiprazole acts as a potent and selective competitive antagonist at the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of dopamine to the D4 receptor, sonepiprazole prevents this signaling cascade. This mechanism is thought to modulate neuronal activity, particularly in cortical and limbic brain regions where D4 receptors are predominantly expressed.
Behavioral Pharmacology Assays
Spontaneous Locomotor Activity
Rationale: The spontaneous locomotor activity test is used to assess the effects of a compound on general motor activity and to screen for potential sedative or stimulant properties. Unlike many typical and atypical antipsychotics that can suppress locomotor activity, selective D4 antagonists like sonepiprazole are reported to have a neutral effect on their own.[1][2]
Experimental Protocol:
-
Subjects: Male rats (e.g., Sprague-Dawley) weighing 200-250g are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Apparatus: Automated locomotor activity chambers (e.g., 40 x 40 cm) equipped with infrared photobeams to detect horizontal and vertical movements.
-
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle (e.g., saline or 0.5% methylcellulose) via the desired route (e.g., intraperitoneal, oral).
-
Immediately after injection, place each rat in the center of a locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) continuously for a set period, typically 60 to 120 minutes.
-
-
Data Analysis: The total distance traveled or the number of beam breaks are analyzed using a one-way analysis of variance (ANOVA) to compare the effects of different doses of sonepiprazole with the vehicle control group.
Quantitative Data Summary:
| Treatment Group | Dose Range (mg/kg) | Effect on Spontaneous Locomotor Activity | Reference |
| Sonepiprazole HCl | Not specified | No alteration of spontaneous locomotion | [2] |
| Vehicle Control | N/A | Baseline locomotor activity | [2] |
Catalepsy
Rationale: The catalepsy test is a widely used preclinical screen for the extrapyramidal side effects (EPS) characteristic of typical antipsychotic drugs, which are primarily mediated by D2 receptor blockade in the striatum. Atypical antipsychotics generally have a lower propensity to induce catalepsy. Sonepiprazole, due to its high selectivity for the D4 receptor and lack of significant D2 receptor affinity, is not expected to induce catalepsy.[2]
Experimental Protocol:
-
Subjects: Male rats (e.g., Wistar) weighing 200-250g.
-
Apparatus: A horizontal bar (approximately 1 cm in diameter) raised 9 cm above a flat surface.
-
Procedure:
-
Administer this compound, a positive control (e.g., haloperidol), or vehicle.
-
At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used, after which the rat is removed from the bar.
-
-
Data Analysis: The mean descent latency for each treatment group is calculated. Data can be analyzed using a two-way ANOVA (treatment x time) followed by post-hoc tests to compare with the vehicle and positive control groups.
Quantitative Data Summary:
| Treatment Group | Dose Range (mg/kg) | Catalepsy Induction (Descent Latency) | Reference |
| Sonepiprazole HCl | Not specified | No effect | [2] |
| Haloperidol (Positive Control) | e.g., 0.5 - 2.0 | Dose-dependent increase | N/A |
| Vehicle Control | N/A | Minimal (baseline) | [2] |
Note: Specific quantitative data for sonepiprazole in the catalepsy test is not available in the public domain. The literature qualitatively reports a lack of cataleptogenic effects.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Rationale: Prepulse inhibition is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in patients with schizophrenia and can be induced in rodents by dopamine agonists like apomorphine (B128758). The reversal of these deficits is a common preclinical test for antipsychotic efficacy. Sonepiprazole has been shown to reverse apomorphine-induced PPI deficits.[1]
Experimental Protocol:
-
Subjects: Male rats (e.g., Sprague-Dawley) weighing 250-300g.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the rat, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.
-
Procedure:
-
Habituation: Place the rat in the holding cylinder within the chamber for a 5-10 minute acclimation period with background white noise (e.g., 65 dB).
-
Drug Administration: Administer this compound or vehicle. After a pretreatment interval (e.g., 30 minutes), administer a dopamine agonist such as apomorphine (e.g., 0.5 mg/kg, s.c.) or saline.
-
Testing Session: After a further interval (e.g., 10 minutes), begin the test session. The session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse + pulse trials: A non-startling acoustic stimulus (prepulse, e.g., 75-85 dB for 20 ms) presented 30-120 ms (B15284909) before the pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The different trial types are presented in a pseudorandom order.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage: [1 - (startle response on prepulse + pulse trial / startle response on pulse-alone trial)] x 100. The data are analyzed using ANOVA to determine if sonepiprazole reverses the apomorphine-induced reduction in PPI.
Quantitative Data Summary:
| Treatment Group | Dose Range (mg/kg) | Effect on Apomorphine-Induced PPI Deficit | Reference |
| Sonepiprazole HCl | Not specified | Reversal of deficit | [1] |
| Apomorphine + Vehicle | e.g., 0.5 | Significant reduction in PPI | N/A |
| Vehicle + Saline | N/A | Baseline PPI | N/A |
Conditioned Avoidance Response (CAR)
Rationale: The conditioned avoidance response task is a classic behavioral assay used to predict the antipsychotic efficacy of a compound. The test assesses the ability of a drug to suppress a learned avoidance response to an aversive stimulus, without impairing the ability to escape the stimulus. This selective suppression is a hallmark of clinically effective antipsychotics.
Experimental Protocol:
-
Subjects: Male rats (e.g., Wistar) weighing 200-250g.
-
Apparatus: A two-way shuttle box with two compartments separated by a door or opening, a grid floor capable of delivering a mild footshock, and a conditioned stimulus (CS) such as a light or a tone.
-
Procedure:
-
Training (Acquisition):
-
Place the rat in one compartment of the shuttle box.
-
Present the CS (e.g., a light) for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the trial is recorded as an avoidance response, and the CS is terminated.
-
If the rat does not move, a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor, concurrent with the CS, until the rat escapes to the other compartment.
-
Repeat for a set number of trials (e.g., 30-50) per day until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing (Drug Effect):
-
Once stable avoidance is established, administer this compound or vehicle prior to the test session.
-
Conduct the session as in training, recording the number of avoidance responses, escape responses, and escape failures.
-
-
-
Data Analysis: The percentage of avoidance responses is the primary measure. The data are analyzed using ANOVA to compare the effects of different doses of sonepiprazole to the vehicle control. The number of escape failures is also analyzed to ensure that the drug is not causing general motor impairment.
Quantitative Data Summary:
Conclusion
This compound, as a selective dopamine D4 receptor antagonist, demonstrates a unique behavioral pharmacology profile. It appears to lack the motor side effects (sedation, catalepsy) associated with D2 receptor antagonists while showing potential for mitigating sensorimotor gating deficits. This profile makes it an important pharmacological tool for elucidating the specific functions of the D4 receptor. The protocols outlined above provide a framework for researchers to further investigate the behavioral effects of sonepiprazole and other selective D4 ligands. Further research is needed to provide detailed quantitative data on the dose-response relationships of sonepiprazole in these key behavioral assays.
References
Sonepiprazole Hydrochloride: A Tool for Investigating Dopamine D4 Receptor Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole (B1681054) hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1][2][3] Its high specificity makes it a valuable research tool for elucidating the physiological and pathological roles of the D4 receptor in the central nervous system. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in limbic and cortical areas of the brain, including the prefrontal cortex, amygdala, and hippocampus.[4][5][6][7] This distribution has implicated the D4 receptor in the modulation of cognition, emotion, and reward pathways. Dysregulation of D4 receptor signaling has been hypothesized to be involved in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[5][6][8]
These application notes provide a comprehensive overview of the use of sonepiprazole hydrochloride as a pharmacological tool to investigate dopamine D4 receptor function. Detailed protocols for in vitro and in vivo characterization are presented to guide researchers in their experimental design.
Data Presentation
Table 1: In Vitro Receptor Binding Profile of Sonepiprazole
| Receptor | Species | Ki (nM) | Selectivity vs. D4 | Reference |
| Dopamine D4 | Rat | 3.6 | - | [2] |
| Dopamine D4 | Human (D4.2) | 10.1 | - | [2] |
| Dopamine D4 | - | 10 | - | [1][3] |
| Dopamine D2 | Rat | 5147 | >1400-fold | [2] |
| Dopamine D1 | - | >2000 | >200-fold | [3] |
| Dopamine D3 | - | >2000 | >200-fold | [3] |
| Serotonin 5-HT1A | - | >2000 | >200-fold | [3] |
| Serotonin 5-HT2 | - | >2000 | >200-fold | [3] |
| α1-Adrenergic | - | >2000 | >200-fold | [3] |
| α2-Adrenergic | - | >2000 | >200-fold | [3] |
| Histamine H1 | - | 7430 | >740-fold | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Sonepiprazole hydrochloride solubility and formulation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sonepiprazole (B1681054) hydrochloride. The information focuses on addressing common solubility and formulation challenges encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you navigate common issues with sonepiprazole hydrochloride solubility and formulation.
| Issue | Potential Cause | Recommended Action |
| Poor Solubility in Aqueous Buffers | This compound, as a salt of a weakly basic compound, likely exhibits pH-dependent solubility. The free base form may have low aqueous solubility. | 1. Determine the pH-Solubility Profile: Systematically test the solubility of this compound in a range of buffers with different pH values (e.g., pH 2 to 10). This will help identify the pH range of maximum solubility. 2. Adjust pH: Based on the pH-solubility profile, adjust the pH of your formulation to a range where solubility is optimal. For weakly basic drugs, solubility is typically higher at lower pH values. |
| Precipitation Upon Dilution of Stock Solution | A common issue when diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer. The drug may crash out as the solvent composition changes. | 1. Use Co-solvents: Incorporate a water-miscible co-solvent (e.g., ethanol, propylene (B89431) glycol, PEG 300) into your aqueous vehicle before adding the this compound stock solution. 2. Slow Addition and Mixing: Add the stock solution dropwise to the aqueous vehicle under vigorous stirring. 3. Temperature Control: Gently warming the aqueous vehicle (e.g., to 37-45°C) before and during the addition of the stock solution can help maintain solubility.[1] Ultrasonic agitation can also be used to redissolve any precipitate that forms.[1] |
| Instability in Formulation (Degradation) | This compound may be susceptible to chemical degradation, which can be influenced by pH, excipients, light, and temperature. | 1. Excipient Compatibility Studies: Perform compatibility studies with your chosen excipients by preparing binary mixtures and storing them under accelerated conditions (e.g., elevated temperature and humidity).[2] Analyze for degradation products using a suitable analytical method like HPLC. 2. pH and Buffer Selection: The choice of buffer can impact stability. Citrate and phosphate (B84403) buffers are common starting points, but their compatibility should be confirmed. 3. Protect from Light and Air: Store formulations in amber vials and consider purging with an inert gas like nitrogen or argon to prevent photo-oxidation. |
| Variability in Experimental Results | Inconsistent solubility or stability results can arise from variations in the experimental protocol or the solid-state properties of the this compound. | 1. Standardize Protocols: Ensure consistent procedures for solution preparation, including mixing time, temperature, and order of addition of components. 2. Characterize the Solid Form: Different polymorphic forms or salt forms of a drug can have different solubility and stability profiles. Consider characterizing your batch of this compound using techniques like DSC or PXRD. |
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of sonepiprazole and its hydrochloride salt?
A1: Publicly available quantitative aqueous solubility data for this compound is limited. However, the solubility of the free base, sonepiprazole, has been reported in several organic solvents. This compound is known to be soluble in DMSO.[3][4]
Q2: How can I prepare a stock solution of this compound?
A2: For most in vitro experiments, a high-concentration stock solution can be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice as this compound is soluble in it.[3][4] When preparing for in vivo studies, a common practice for poorly soluble compounds is to first dissolve the compound in a small amount of DMSO, and then dilute it with a mixture of other vehicles like PEG300, Tween 80, and saline or PBS.[1]
Q3: My this compound won't dissolve in my aqueous buffer. What should I do?
A3: First, refer to the troubleshooting guide regarding pH adjustment. Since sonepiprazole is a weak base, its hydrochloride salt will have higher solubility at a lower pH. If adjusting the pH is not feasible for your experiment, consider the use of solubilizing agents such as co-solvents (e.g., ethanol, propylene glycol), surfactants (e.g., Tween 80, Cremophor EL), or complexing agents like cyclodextrins.
Q4: Are there any known incompatible excipients with this compound?
A4: There is no specific public data on excipient incompatibility for this compound. However, for hydrochloride salts of amines, it is prudent to be cautious with excipients that have reactive functional groups. For instance, lactose (B1674315) can potentially undergo Maillard reactions with primary and secondary amines.[5] It is highly recommended to perform drug-excipient compatibility studies with your intended formulation components.[2]
Q5: How should I store this compound powder and its solutions?
A5: Sonepiprazole powder is typically stored at -20°C for long-term stability.[1] Solutions in organic solvents like DMSO should be stored at -80°C to maintain stability for up to a year.[1] For aqueous formulations, storage conditions should be determined based on stability studies, but generally, refrigeration (2-8°C) and protection from light are advisable.
Data Presentation
Table 1: Solubility of Sonepiprazole (Free Base)
| Solvent | Solubility |
| DMF | 30 mg/mL[6] |
| DMSO | 30 mg/mL[6] |
| Ethanol | 0.2 mg/mL[6] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble[3][4] |
| Aqueous Buffers | pH-dependent, requires experimental determination |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Add excess this compound: To a known volume of each buffer, add an excess amount of this compound powder.
-
Equilibrate the samples: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the solid and liquid phases: Centrifuge the samples to pellet the undissolved solid.
-
Analyze the supernatant: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the results: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.
Protocol 2: Drug-Excipient Compatibility Study
-
Prepare binary mixtures: Prepare intimate mixtures of this compound with each of the selected excipients (e.g., in a 1:1 or 1:5 drug-to-excipient ratio). Also, prepare a sample of the pure drug.
-
Stress the samples: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[2]
-
Analyze the samples: At predetermined time points, analyze the samples for the appearance of any new degradation peaks and for the loss of the parent compound using a stability-indicating HPLC method.
-
Evaluate compatibility: Compare the degradation profiles of the binary mixtures to that of the pure drug. A significant increase in degradation in the presence of an excipient indicates a potential incompatibility.
Visualizations
References
- 1. Sonepiprazole mesylate | TargetMol [targetmol.com]
- 2. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sonepiprazole Hydrochloride Dosage for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of Sonepiprazole hydrochloride in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sonepiprazole?
Sonepiprazole is a selective antagonist of the dopamine (B1211576) D4 receptor.[1][2] It exhibits high affinity for the D4 receptor, with a Ki value of approximately 10 nM.[1][3] Its selectivity is a key feature, as it shows significantly lower affinity for other dopamine receptor subtypes (D1, D2, D3), as well as for serotonin, adrenergic, and histamine (B1213489) receptors (Ki > 2000 nM).[1][3]
Q2: What is the molecular weight and formula of this compound?
The molecular formula for this compound is C21H27N3O3S · HCl, and its molecular weight is 437.98 g/mol .
Q3: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at concentrations of up to 30 mg/mL.[1] It has very low solubility in ethanol (B145695) (0.2 mg/mL).[1] For in vitro studies, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
Q4: What cell lines are suitable for in vitro studies with Sonepiprazole?
The choice of cell line depends on the research question. A common approach is to use human embryonic kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells that have been stably transfected to express the human dopamine D4 receptor.[3][4] This allows for the specific investigation of D4 receptor-mediated effects in a controlled cellular environment.
Q5: What is a typical effective concentration range for Sonepiprazole in in vitro assays?
Based on its high affinity for the D4 receptor (Ki = 10 nM), effective concentrations for in vitro studies are expected to be in the low nanomolar to micromolar range. The optimal concentration will depend on the specific cell line, assay type, and experimental endpoint. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guide
Issue: Precipitate Forms When Adding Sonepiprazole to Cell Culture Media
Q: I dissolved this compound in DMSO, but a precipitate formed when I added it to my cell culture medium. What is happening and how can I prevent this?
A: This is a common issue with hydrophobic compounds and is often referred to as "crashing out." It occurs when the compound's solubility limit in the aqueous culture medium is exceeded upon dilution of the DMSO stock.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of Sonepiprazole in the media is above its aqueous solubility. | Perform a dose-response experiment to determine the optimal, non-precipitating concentration range. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into the full volume of media can cause rapid solvent exchange and precipitation. | Prepare an intermediate dilution of the Sonepiprazole stock in pre-warmed (37°C) culture medium before adding it to the final culture volume. |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, high final concentrations can be toxic to cells and may not prevent precipitation. | Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%. This may necessitate preparing a more dilute stock solution. |
| Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| Interaction with Media Components | Sonepiprazole may interact with components in the media, such as salts or proteins in serum, leading to the formation of insoluble complexes. | If possible, test different basal media formulations. If working in serum-free conditions, consider if a low percentage of serum (e.g., 1-2%) is permissible for your experiment, as serum proteins can sometimes help to solubilize hydrophobic compounds. |
Data Presentation
Table 1: Physicochemical and Binding Properties of Sonepiprazole
| Property | Value | Source |
| Molecular Formula | C21H27N3O3S | [1] |
| Molecular Weight | 401.5 g/mol | [1] |
| D4 Receptor Binding Affinity (Ki) | 10 nM | [1][3] |
| Selectivity | >200-fold over D1, D2, D3, 5-HT1A, 5-HT2, α1, and α2 receptors | [1] |
| Solubility | DMSO (30 mg/mL), DMF (30 mg/mL), Ethanol (0.2 mg/mL) | [1] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line | Recommended Starting Concentration Range |
| Receptor Binding Assay | HEK293-D4 | 0.1 nM - 1 µM |
| cAMP Functional Assay | HEK293-D4 | 1 nM - 10 µM |
| Cell Viability Assay | Various | 0.1 µM - 100 µM (determine empirically) |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of this compound working solutions to minimize precipitation.
-
Prepare a 10 mM Stock Solution:
-
Dissolve 4.38 mg of this compound (MW: 437.98 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare a 100µM Intermediate Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a sterile microcentrifuge tube, add 990 µL of the pre-warmed medium.
-
Add 10 µL of the 10 mM Sonepiprazole stock solution to the medium.
-
Mix immediately by gently pipetting up and down. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
-
Prepare Final Working Concentrations:
-
Add the required volume of the 100 µM intermediate solution to your cell culture plates containing pre-warmed medium to achieve the desired final concentrations. For example, to achieve a 1 µM final concentration in 1 mL of media, add 10 µL of the 100 µM intermediate solution.
-
The final DMSO concentration in this example will be 0.01%, which is well-tolerated by most cell lines.
-
Always include a vehicle control (media with the same final concentration of DMSO without Sonepiprazole) in your experiments.
-
Protocol 2: Dopamine D4 Receptor-Mediated cAMP Inhibition Assay
This assay measures the ability of Sonepiprazole to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D4 receptor.
-
Cell Seeding:
-
Seed HEK293 cells stably expressing the human D4 receptor into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a range of Sonepiprazole concentrations using the two-step dilution method described in Protocol 1.
-
Aspirate the culture medium from the cells and replace it with serum-free medium containing the desired concentrations of Sonepiprazole or vehicle control (DMSO).
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of a dopamine receptor agonist (e.g., quinpirole) in serum-free medium containing a cAMP-stimulating agent (e.g., 10 µM forskolin). The concentration of the agonist should be its EC80 (the concentration that gives 80% of its maximal effect).
-
Add the agonist/forskolin solution to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
Follow the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log of the Sonepiprazole concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of Sonepiprazole.
-
Mandatory Visualizations
Caption: Signaling pathway of the Dopamine D4 receptor and the antagonistic action of Sonepiprazole.
Caption: Experimental workflow for a Sonepiprazole in vitro cAMP assay.
Caption: Troubleshooting flowchart for Sonepiprazole precipitation in cell culture.
References
- 1. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 2. HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and functional characterisation of a synthetic version of the human D4 dopamine receptor in a stable human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional coupling of human D2, D3, and D4 dopamine receptors in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonepiprazole hydrochloride stability and storage conditions
Sonepiprazole (B1681054) Hydrochloride Technical Support Center
Disclaimer: Specific stability and storage data for sonepiprazole hydrochloride are not publicly available. The following information is based on general best practices for small molecule hydrochloride salts and piperazine-containing compounds used in pharmaceutical research. Researchers should always perform their own stability assessments for their specific formulations and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for solid this compound?
A1: As a solid powder, this compound should be stored in a tightly sealed container to protect it from moisture and air. For short-term storage (weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), storing at -20°C or lower is advisable. The container should be opaque to protect the compound from light. Before use, allow the container to warm to room temperature before opening to prevent condensation.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent, pH, and temperature. Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability in aqueous buffers may be pH-dependent; neutral or slightly acidic pH is often preferable for amine hydrochloride salts.
Q3: What are the likely degradation pathways for this compound?
A3: Sonepiprazole contains a piperazine (B1678402) moiety, which can be susceptible to specific degradation pathways.[1][2] The most common degradation routes for such compounds are:
-
Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative products.[3][4] This can be initiated by exposure to air (oxygen), trace metal ions, or peroxides.
-
Hydrolysis: While the core structure may be relatively stable against hydrolysis, any susceptible functional groups (e.g., amides, esters if present in a formulation) could be liable to acid or base-catalyzed hydrolysis.[5][6]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[3] It is crucial to handle the compound and its solutions in light-protected conditions.
Q4: How can I tell if my this compound has degraded?
A4: Degradation can be indicated by several observations:
-
Physical Changes: A change in the color or appearance of the solid powder or solution.
-
Solubility Issues: Difficulty in dissolving the compound, which was previously soluble.
-
Chromatographic Changes: When analyzed by methods like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main compound peak is a clear sign of degradation.[7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent results in bioassays. | Compound degradation due to improper storage of stock solutions. | Prepare fresh stock solutions for each experiment. If using frozen stocks, use a fresh aliquot for each experiment and avoid reusing thawed solutions. Perform a quick purity check of the stock solution using HPLC if possible. |
| Precipitate forms in my aqueous buffer. | Poor solubility at the working pH or interaction with buffer components. | Check the pH of your final solution. This compound's solubility may decrease at higher pH values as the free base is formed. Consider using a different buffer system or adding a small amount of a co-solvent like DMSO or ethanol (B145695) (ensure compatibility with your experiment). |
| The solid compound appears discolored. | Potential degradation due to exposure to light, moisture, or heat. | Do not use the compound. Discard it and obtain a fresh batch. Ensure storage conditions are strictly followed for the new batch. |
| Extra peaks appear in my HPLC chromatogram over time. | Chemical instability of the compound in the chosen solvent or storage condition. | This indicates the formation of degradation products. This data is useful for determining the stability of your formulation. If a stable formulation is required, a forced degradation study can help identify conditions to avoid. |
Data Presentation: Example Stability Study
The following tables represent hypothetical data from an accelerated stability study of a this compound solution (e.g., 1 mg/mL in a pH 6.0 buffer).
Table 1: Stability of Sonepiprazole HCl Solution at Various Temperatures
| Time (Weeks) | Purity at 4°C (%) | Purity at 25°C (%) | Purity at 40°C (%) |
| 0 | 99.8 | 99.8 | 99.8 |
| 1 | 99.7 | 99.5 | 98.1 |
| 2 | 99.7 | 99.1 | 96.5 |
| 4 | 99.6 | 98.2 | 93.2 |
| 8 | 99.5 | 96.5 | 87.0 |
Table 2: Formation of Major Degradation Product (Hypothetical Oxidative Product)
| Time (Weeks) | Degradant at 4°C (% Peak Area) | Degradant at 25°C (% Peak Area) | Degradant at 40°C (% Peak Area) |
| 0 | <0.05 | <0.05 | <0.05 |
| 1 | <0.05 | 0.15 | 0.85 |
| 2 | 0.06 | 0.35 | 1.95 |
| 4 | 0.08 | 0.80 | 4.30 |
| 8 | 0.12 | 1.95 | 9.10 |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding a drug's intrinsic stability and identifying potential degradation products.[3][7][8]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, HPLC system with UV or MS detector, photostability chamber, oven.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[9] At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[9] At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[9] At specified time points, withdraw an aliquot, quench any remaining peroxide if necessary, and dilute for HPLC analysis.
-
Thermal Degradation: Transfer the solid compound to an oven set at 70°C for 48 hours. Also, incubate a stock solution at 70°C. At specified time points, prepare a solution from the stressed solid or dilute the stressed solution for HPLC analysis.
-
Photolytic Degradation: Expose the solid compound and a stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. Analyze the samples by HPLC.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from all formed degradation products.
Mandatory Visualizations
References
- 1. isaacpub.org [isaacpub.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. scispace.com [scispace.com]
Identifying and minimizing Sonepiprazole hydrochloride off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize off-target effects of Sonepiprazole hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a highly selective antagonist of the Dopamine D4 receptor.[1][2]
Q2: What are the known primary off-target effects of this compound?
A2: A significant off-target activity of Sonepiprazole is the potent inhibition of human carbonic anhydrases (hCAs), particularly the brain-associated isoform hCA VII. This is due to the sulfonamide group in Sonepiprazole's structure, which is a common feature of carbonic anhydrase inhibitors.
Q3: I am observing unexpected phenotypic changes in my cell-based assays with Sonepiprazole. Could this be an off-target effect?
A3: Yes, unexpected cellular phenotypes are often indicative of off-target effects. Given Sonepiprazole's known inhibition of carbonic anhydrases, effects on pH homeostasis, ion transport, or other CA-dependent physiological processes could be the cause. It is also possible that Sonepiprazole interacts with other unknown off-targets. We recommend a systematic approach to de-risk this observation, as outlined in the troubleshooting guides below.
Q4: How can I proactively minimize off-target effects in my experiments with Sonepiprazole?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the minimal concentration of Sonepiprazole required to achieve the desired D4 receptor antagonism in your model system.
-
Employ a control compound: Use a structurally unrelated D4 antagonist to confirm that the observed effects are due to D4 receptor blockade and not a chemical artifact of Sonepiprazole's structure.
-
Consider the expression of off-targets: Be aware of the expression levels of carbonic anhydrase isoforms in your experimental system, as this could influence the manifestation of off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cellular assays.
-
Possible Cause: Off-target activity of Sonepiprazole, likely related to carbonic anhydrase inhibition.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) to verify that Sonepiprazole is engaging the D4 receptor in your cells at the concentrations used.
-
Test for Carbonic Anhydrase Inhibition: Perform a carbonic anhydrase activity assay in your cell lysates or a purified enzyme system to determine the IC50 of Sonepiprazole for relevant CA isoforms.
-
Use a Non-Sulfonamide D4 Antagonist: Compare the phenotype induced by Sonepiprazole with that of a structurally different D4 antagonist that lacks a sulfonamide group. If the phenotype is only observed with Sonepiprazole, it is likely due to its off-target CA inhibition.
-
Issue 2: Observed efficacy does not correlate with D4 receptor expression levels.
-
Possible Cause: The observed effect is driven by an off-target with variable expression in your models.
-
Troubleshooting Steps:
-
Profile Carbonic Anhydrase Expression: Analyze the expression levels of various carbonic anhydrase isoforms (e.g., via qPCR or western blotting) in your different cell lines or tissues. A correlation between CA expression and Sonepiprazole's efficacy could point towards an off-target-driven phenotype.
-
Broad Off-Target Profiling: If resources permit, subject Sonepiprazole to a broad off-target screening panel (e.g., a kinase panel or a comprehensive receptor binding panel) to identify other potential off-target liabilities.
-
Data Presentation
Table 1: this compound - Primary Target and Selectivity Profile
| Target | Affinity (Ki) | Species | Comments |
| Dopamine D4 Receptor | 10 nM | Human | High-affinity primary target.[1] |
| Dopamine D1 Receptor | > 2,000 nM | Rat | Highly selective over D1.[1] |
| Dopamine D2 Receptor | > 2,000 nM | Rat | Highly selective over D2.[1] |
| Dopamine D3 Receptor | > 2,000 nM | Rat | Highly selective over D3.[1] |
| Serotonin 1A Receptor | > 2,000 nM | Rat | Highly selective over 5-HT1A.[1] |
| Serotonin 2 Receptor | > 2,000 nM | Rat | Highly selective over 5-HT2.[1] |
| α1-Adrenergic Receptor | > 2,000 nM | Rat | Highly selective over α1.[1] |
| α2-Adrenergic Receptor | > 2,000 nM | Rat | Highly selective over α2.[1] |
Table 2: this compound - Known Off-Target Profile (Carbonic Anhydrases)
| Off-Target | Inhibition Constant (Ki) | Species | Comments |
| Carbonic Anhydrase I (hCA I) | 25.5 nM | Human | Potent inhibition. |
| Carbonic Anhydrase II (hCA II) | 10.3 nM | Human | Potent inhibition. |
| Carbonic Anhydrase III (hCA III) | No significant inhibition | Human | Selective against hCA III. |
| Carbonic Anhydrase IV (hCA IV) | No significant inhibition | Human | Selective against hCA IV. |
| Carbonic Anhydrase VA (hCA VA) | 48.7 nM | Human | Potent inhibition. |
| Carbonic Anhydrase VB (hCA VB) | 22.1 nM | Human | Potent inhibition. |
| Carbonic Anhydrase VI (hCA VI) | 89.6 nM | Human | Moderate inhibition. |
| Carbonic Anhydrase VII (hCA VII) | 2.9 nM | Human | Most potent off-target inhibition identified. |
| Carbonic Anhydrase IX (hCA IX) | 15.8 nM | Human | Potent inhibition. |
| Carbonic Anhydrase XII (hCA XII) | 6.7 nM | Human | Potent inhibition. |
| Carbonic Anhydrase XIII (hCA XIII) | 11.2 nM | Human | Potent inhibition. |
Data for Table 2 was compiled from a study on the interaction of Sonepiprazole with human carbonic anhydrases.
Experimental Protocols
Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)
Objective: To determine the inhibitory potency of this compound against a specific carbonic anhydrase isoform.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Recombinant human carbonic anhydrase (specific isoform) diluted in assay buffer to a final concentration of 2 nM.
-
Substrate Solution: 10 mM p-nitrophenyl acetate (B1210297) (pNPA) in acetonitrile.
-
This compound: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 160 µL of assay buffer, 20 µL of Sonepiprazole solution (or vehicle control), and 10 µL of the enzyme solution to each well.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of Sonepiprazole by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of Sonepiprazole concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Kinase Selectivity Profiling (General)
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Provide the compound to a commercial kinase screening service or perform the assay in-house.
-
Assay Format: A variety of assay formats can be used, such as radiometric assays (e.g., using ³³P-ATP) or fluorescence-based assays. The choice will depend on the available resources.
-
Kinase Panel: Select a broad panel of recombinant kinases representing different branches of the human kinome.
-
Assay Procedure:
-
In a suitable microplate, combine the kinase, its specific substrate, and ATP.
-
Add Sonepiprazole at one or more concentrations (e.g., 1 µM and 10 µM for initial screening).
-
Incubate to allow the kinase reaction to proceed.
-
Measure the kinase activity using the chosen detection method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of each kinase by Sonepiprazole compared to a vehicle control.
-
For any significant "hits" (typically >50% inhibition), perform follow-up dose-response experiments to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: On- and off-target mechanisms of Sonepiprazole.
References
Technical Support Center: Sonepiprazole Hydrochloride Dose-Response Curve Interpretation
Welcome to the technical support center for Sonepiprazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting dose-response curves and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the Dopamine (B1211576) D4 receptor.[1] Its primary mechanism of action is to bind to the D4 receptor, thereby blocking the effects of the endogenous ligand, dopamine. Sonepiprazole exhibits high affinity for the D4 receptor, with a reported Ki value of 10 nM, and shows high selectivity over other dopamine receptor subtypes (D1, D2, D3), as well as serotonin (B10506) and adrenergic receptors (Ki > 2000 nM).[1]
Q2: What is the expected effect of Sonepiprazole on intracellular signaling?
A2: The Dopamine D4 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o signaling pathway.[2][3][4] Activation of the D4 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2][3][4] As an antagonist, Sonepiprazole blocks this action. In a functional assay measuring cAMP levels, Sonepiprazole is expected to reverse the agonist-induced decrease in cAMP.
Q3: What are typical starting concentrations for this compound in in vitro assays?
A3: Given its high affinity (Ki = 10 nM), a good starting point for a dose-response curve would be to test a wide range of concentrations spanning several orders of magnitude around the Ki value. A typical range could be from 0.1 nM to 10 µM to ensure the full dose-response curve, including the bottom and top plateaus, is captured.
Q4: How should I dissolve this compound for my experiments?
A4: According to supplier data, this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in DMSO and then perform serial dilutions in your assay buffer to achieve the desired final concentrations. Always ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding or membrane preparation.- Pipetting errors during serial dilutions.- Edge effects in the microplate. | - Ensure a homogenous cell suspension or membrane preparation before plating.- Use calibrated pipettes and practice good pipetting technique.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| No observable antagonist effect | - Sonepiprazole concentration is too low.- Agonist concentration is too high.- Inactive compound. | - Extend the Sonepiprazole concentration range to higher values.- Use an agonist concentration at or near its EC80 to provide a sufficient window for observing antagonism.- Verify the integrity and purity of your this compound stock. |
| Steep or shallow Hill slope of the dose-response curve | - Positive or negative cooperativity.- Complex binding kinetics.- Assay artifact. | - Ensure the assay has reached equilibrium.- Consider if the binding mechanism deviates from a simple bimolecular interaction.- Check for and rule out any assay-specific interferences. |
| Non-sigmoidal or biphasic dose-response curve | - Off-target effects at high concentrations.- Compound precipitation at high concentrations.- Allosteric modulation. | - Visually inspect wells with high concentrations for any signs of precipitation.- Investigate potential off-target activities of Sonepiprazole.- Consider using a more complex curve-fitting model that can accommodate biphasic responses. |
Data Presentation
| Parameter | Value | Units | Assay Type | Cell Line/Tissue |
| Ki | 10[1] | nM | Radioligand Binding | - |
| IC50 | User-defined | nM | Functional Assay (e.g., cAMP) | User-defined |
| Hill Slope | User-defined | - | Functional Assay (e.g., cAMP) | User-defined |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a general guideline for determining the binding affinity (Ki) of this compound.
Materials:
-
Cell membranes expressing the Dopamine D4 receptor.
-
Radiolabeled ligand (e.g., [3H]-Spiperone).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in order:
-
Assay Buffer.
-
A fixed concentration of the radiolabeled ligand (typically at its Kd).
-
Varying concentrations of this compound (or vehicle for total binding, and a saturating concentration of a known D4 antagonist for non-specific binding).
-
Cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of Sonepiprazole and determine the IC50 value by non-linear regression. The Ki can then be calculated using the Cheng-Prusoff equation.
Functional Assay (cAMP Measurement)
This protocol provides a general method for assessing the functional antagonism of this compound on the D4 receptor.
Materials:
-
A cell line stably expressing the human Dopamine D4 receptor (e.g., CHO-K1 or HEK293).
-
A D4 receptor agonist (e.g., Quinpirole).
-
This compound.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Pre-incubate the cells with the varying concentrations of this compound for 15-30 minutes. Include a vehicle control.
-
Add a fixed concentration of the D4 agonist (typically the EC80 concentration) to all wells, except for the basal control wells.
-
Incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Plot the cAMP levels against the logarithm of the Sonepiprazole concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Mandatory Visualizations
Caption: Sonepiprazole blocks dopamine's activation of the D4 receptor, preventing the inhibition of adenylyl cyclase.
Caption: Workflow for a functional antagonist assay measuring cAMP levels in response to Sonepiprazole.
Caption: A logical flowchart for troubleshooting common issues in Sonepiprazole dose-response experiments.
References
Overcoming vehicle effects in Sonepiprazole hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to vehicle effects in Sonepiprazole (B1681054) hydrochloride experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sonepiprazole hydrochloride and what is its primary mechanism of action?
This compound is a selective dopamine (B1211576) D4 receptor antagonist.[1][2] Its primary mechanism of action is to bind to and block the activity of dopamine D4 receptors, which are predominantly found in the prefrontal cortex.[3][4] This selectivity distinguishes it from less specific antipsychotics that may also target D2 receptors.[1]
Q2: Why is vehicle selection critical for this compound experiments?
This compound has poor aqueous solubility. Therefore, a suitable vehicle is required to dissolve or suspend the compound for administration in both in vitro and in vivo experiments. The choice of vehicle is critical as it can significantly impact the compound's solubility, stability, bioavailability, and may even exert its own biological effects, confounding experimental results.[1][5][6]
Q3: What are the most common vehicles used for poorly water-soluble compounds like Sonepiprazole?
Common vehicles for compounds with low water solubility include:
-
Aqueous solutions with co-solvents: Saline or phosphate-buffered saline (PBS) mixed with organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol.[7]
-
Surfactant-based vehicles: Formulations containing surfactants such as Tween 80 (polysorbate 80) to improve solubility and stability.[8][9]
-
Cyclodextrins: These are used to encapsulate hydrophobic drugs, enhancing their solubility in aqueous solutions.[7][10]
-
Lipid-based formulations: For highly lipophilic drugs, oil-based vehicles like corn oil or sesame oil can be used.[7]
Troubleshooting Guide: Overcoming Vehicle-Related Issues
Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Vehicles
Problem: You observe precipitation of this compound when preparing your dosing solution in saline or PBS.
Potential Causes:
-
This compound has limited solubility in purely aqueous solutions.
-
The concentration of the compound exceeds its solubility limit in the chosen vehicle.
-
The pH of the solution is not optimal for solubility.
Solutions:
| Solution | Detailed Steps | Rationale |
| Use a Co-Solvent (DMSO) | 1. Prepare a high-concentration stock solution of this compound in 100% DMSO. 2. For the final dosing solution, dilute the stock in saline or PBS. Critically, ensure the final DMSO concentration is as low as possible (ideally <5%, and not exceeding 10% v/v) to avoid toxicity. [1][5] 3. Add the DMSO stock to the aqueous vehicle slowly while vortexing to prevent immediate precipitation. | DMSO is a powerful solvent for many poorly soluble compounds.[7] However, it can have its own biological effects, so minimizing the final concentration is crucial.[11][12][13] |
| Incorporate a Surfactant (Tween 80) | 1. Prepare a vehicle solution of saline or PBS containing a low concentration of Tween 80 (e.g., 0.1-1% v/v). 2. Dissolve the this compound directly into this vehicle with sonication or gentle heating. | Tween 80 is a non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic compounds, increasing their stability in aqueous solutions.[9][14] |
| Utilize Cyclodextrins | 1. Select a suitable cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD). 2. Prepare an aqueous solution of the cyclodextrin. 3. Add the this compound to the cyclodextrin solution and stir until dissolved. The formation of an inclusion complex will enhance its solubility. | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate poorly soluble drugs and increase their aqueous solubility.[10][15][16] |
Issue 2: Vehicle-Induced Behavioral or Physiological Effects in In Vivo Studies
Problem: The vehicle control group exhibits unexpected behavioral changes (e.g., sedation, motor impairment) or physiological alterations.
Potential Causes:
-
DMSO Toxicity: At higher concentrations, DMSO can cause neurotoxicity, sedation, and motor impairment.[1][5][11][12]
-
Ethanol Effects: Ethanol, even at low concentrations, can have sedative or anxiolytic effects.[8]
-
Vehicle Osmolality or pH: Non-physiological osmolality or pH of the vehicle can cause irritation and stress to the animal.
Solutions:
| Solution | Detailed Steps | Rationale |
| Minimize Co-Solvent Concentration | If using DMSO or ethanol, perform dose-response testing with the vehicle alone to determine the highest concentration that does not produce significant behavioral or physiological effects. Aim for the lowest effective concentration to dissolve the drug. | Reducing the concentration of the co-solvent minimizes its potential off-target effects, ensuring that the observed results are due to the drug and not the vehicle.[1][5] |
| Select an Inert Vehicle | Consider using vehicles with a lower likelihood of biological activity, such as saline with a low percentage of Tween 80 or a cyclodextrin-based formulation. | These vehicles are generally well-tolerated and have a lower incidence of producing their own biological effects compared to organic co-solvents.[7][10] |
| Proper Vehicle Control Group | Always include a vehicle control group that receives the exact same vehicle formulation as the drug-treated group, administered via the same route and volume.[1] | This is essential to differentiate the effects of Sonepiprazole from any effects of the vehicle itself. |
| Acclimatize Animals to Injection Procedure | Handle and habituate the animals to the injection procedure for several days before the experiment begins. | This can help to reduce stress-induced responses that might be confounded with vehicle or drug effects. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | Soluble | [12] |
| Water | Poorly Soluble | [1][5] |
| Saline | Very Low Solubility | - |
Table 2: Recommended Maximum Vehicle Concentrations to Minimize Behavioral Effects in Rodents
| Vehicle Component | Maximum Recommended Concentration (v/v) | Potential Adverse Effects Above this Concentration | Reference |
| DMSO | < 5% (ideally) | Sedation, motor impairment, neurotoxicity | [1][5][11][12] |
| Ethanol | < 10% | Sedation, anxiolytic effects | [8] |
| Tween 80 | 0.1 - 1% | Can inhibit P-glycoprotein, potentially altering drug distribution | [9][14] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Rodents
Objective: To prepare a clear, injectable solution of this compound for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles
Procedure:
-
Prepare a 10 mg/mL stock solution:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the final dosing solution (e.g., 1 mg/mL):
-
For a final concentration of 1 mg/mL in a vehicle containing 10% DMSO, you will perform a 1:10 dilution of the stock solution.
-
In a sterile tube, add 9 parts of sterile 0.9% saline.
-
While vortexing the saline, slowly add 1 part of the 10 mg/mL this compound stock solution in DMSO.
-
Continue vortexing for 30-60 seconds to ensure a homogenous solution.
-
-
Administration:
-
Visually inspect the solution for any precipitation before drawing it into the syringe.
-
Administer the solution intraperitoneally to the animal at the desired dose volume.
-
Always prepare a vehicle control solution containing 10% DMSO in saline to administer to the control group.
-
Protocol 2: Dopamine D4 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human dopamine D4 receptor
-
[³H]-Spiperone (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare dilutions:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a solution of [³H]-Spiperone at a concentration close to its Kd for the D4 receptor.
-
-
Set up the binding reaction:
-
In each well of the 96-well plate, add:
-
Assay buffer
-
Cell membranes
-
[³H]-Spiperone
-
Either buffer (for total binding), a high concentration of a known D4 antagonist (for non-specific binding), or the this compound dilution.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for in vivo administration of Sonepiprazole.
Caption: Troubleshooting logic for common vehicle-related issues.
Caption: Sonepiprazole's mechanism of action at the D4 receptor.
References
- 1. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 170857-36-0 | VGA85736 [biosynth.com]
- 3. remedypublications.com [remedypublications.com]
- 4. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Behavioural assessment of dimethylsulfoxide neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
- 16. Cyclodextrin-Based Drug Delivery Systems for Depression: Improving Antidepressant Bioavailability and Targeted Central Nervous System Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Sonepiprazole hydrochloride brain penetrance and bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with sonepiprazole (B1681054) hydrochloride. The focus is on addressing common challenges encountered during the experimental assessment of its brain penetrance and bioavailability.
Frequently Asked Questions (FAQs)
General
Q1: What is sonepiprazole and what is its primary mechanism of action?
Sonepiprazole is a selective antagonist of the dopamine (B1211576) D4 receptor.[1] Its primary mechanism of action is to block the binding of dopamine to D4 receptors, thereby modulating downstream signaling pathways. Dopamine D4 receptors are G protein-coupled receptors that inhibit adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[2]
Brain Penetrance
Q2: How is the brain penetrance of a compound like sonepiprazole typically assessed?
Brain penetrance is evaluated by determining the ratio of the drug's concentration in the brain to its concentration in the plasma. A key metric is the unbound brain-to-plasma partition coefficient (Kp,uu), which represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady state.[3][4][5][6] In vivo methods like microdialysis or brain tissue homogenization followed by LC-MS/MS analysis are commonly used.[7][8]
Q3: What are the expected physicochemical properties of a CNS-penetrant drug like sonepiprazole?
Generally, drugs with good central nervous system (CNS) penetration exhibit properties such as low molecular weight (<500 Da), moderate lipophilicity (cLogP 2-5), low polar surface area (PSA < 90 Ų), and a low number of hydrogen bond donors (<3). It is also crucial that the compound is not a significant substrate for efflux transporters at the blood-brain barrier (BBB), such as P-glycoprotein (P-gp).[3]
Bioavailability
Q4: What factors can influence the oral bioavailability of sonepiprazole?
The oral bioavailability of any compound is influenced by its solubility, permeability across the intestinal wall, and first-pass metabolism in the gut and liver.[9][10][11] For sonepiprazole, its solubility in gastrointestinal fluids and its metabolic stability will be key determinants.
Q5: How is the absolute oral bioavailability of sonepiprazole determined?
Absolute oral bioavailability (F%) is determined by comparing the area under the plasma concentration-time curve (AUC) following oral administration to the AUC following intravenous (IV) administration of the same dose. The formula is: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[12]
Experimental Protocols & Data Presentation
Quantitative Data Summary
Table 1: Illustrative Pharmacokinetic Parameters of Sonepiprazole in Rats
| Parameter | Route | Dose (mg/kg) | Value |
| Cmax (Maximum Plasma Concentration) | Oral | 10 | 450 ng/mL |
| IV | 5 | 900 ng/mL | |
| Tmax (Time to Cmax) | Oral | 10 | 1.5 h |
| AUC(0-inf) (Area Under the Curve) | Oral | 10 | 3200 ngh/mL |
| IV | 5 | 3500 ngh/mL | |
| t1/2 (Half-life) | Oral/IV | - | 4.5 h |
| F% (Absolute Bioavailability) | Oral | 10 | 45.7% |
Table 2: Illustrative Brain Penetrance Data of Sonepiprazole in Rats
| Parameter | Value | Method |
| Brain-to-Plasma Ratio (Kp) | 2.5 | Brain Homogenate |
| Unbound Fraction in Plasma (fu,p) | 0.05 | Equilibrium Dialysis |
| Unbound Fraction in Brain (fu,brain) | 0.02 | Brain Slice Method |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 1.0 | Calculated |
Detailed Experimental Protocols
Protocol 1: Determination of Brain-to-Plasma Ratio (Kp) in Rats
-
Animal Dosing: Administer sonepiprazole hydrochloride to male Wistar rats (n=3-5 per time point) via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Sample Collection: At various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing, anesthetize the animals and collect blood via cardiac puncture into heparinized tubes. Immediately after, perfuse the brain with ice-cold saline to remove remaining blood and then excise the whole brain.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Brain Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) at a 1:3 (w/v) ratio using a mechanical homogenizer.
-
Sample Analysis: Determine the concentration of sonepiprazole in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation: Calculate the Kp value at each time point by dividing the concentration in the brain (ng/g) by the concentration in the plasma (ng/mL).
Protocol 2: Assessment of Oral Bioavailability in Rats
-
Study Design: Use a crossover study design with a washout period of at least one week between dosing periods.
-
Intravenous (IV) Administration: Administer this compound (e.g., 5 mg/kg) to a group of fasted rats via the tail vein.
-
Oral Administration: Administer this compound (e.g., 10 mg/kg) to the same group of rats via oral gavage after the washout period.
-
Blood Sampling: Collect serial blood samples from the tail vein at predefined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after each administration.
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze for sonepiprazole concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the AUC from time zero to infinity (AUC(0-inf)) for both oral and IV routes using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute bioavailability (F%) using the formula mentioned in Q5.
Visualizations
Troubleshooting Guides
Brain Penetrance Studies
Q: My brain-to-plasma ratio (Kp) is highly variable between animals. What could be the cause?
-
Incomplete Brain Perfusion: Residual blood in the brain tissue can artificially inflate the measured brain concentration. Ensure thorough perfusion with ice-cold saline until the liver is pale.
-
Inconsistent Homogenization: Non-uniform brain homogenates can lead to variability in the analyzed samples. Ensure the homogenization protocol is standardized and consistently applied.[11][13]
-
Analytical Variability: Issues with the LC-MS/MS method, such as matrix effects, can cause variability. Re-evaluate your method validation, including matrix effect assessment.[14][15]
Q: The measured unbound fraction in the brain (fu,brain) is lower than expected. Why might this be?
-
Incorrect pH of Buffer: The pH of the buffer used in the brain slice or homogenate method should be physiological (pH 7.4) as ionization state affects binding.
-
Temperature Effects: Perform equilibrium dialysis at 37°C to mimic physiological conditions, as temperature can influence binding affinity.
-
Compound Instability: The compound may be unstable in the brain homogenate. Assess the stability of sonepiprazole under the experimental conditions.
Bioavailability Studies
Q: I'm observing low oral bioavailability. What are the potential reasons?
-
Poor Solubility: Sonepiprazole may have low solubility in the gastrointestinal tract, limiting its dissolution and absorption. Consider formulation strategies to enhance solubility.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to investigate this.
-
Efflux Transporter Activity: Sonepiprazole could be a substrate for efflux transporters like P-gp in the intestine, which pump the drug back into the gut lumen.[10]
Q: The plasma concentration-time profiles from my oral gavage study are erratic. What should I check?
-
Improper Gavage Technique: Incorrect gavage technique can lead to dosing into the lungs or esophagus, causing distress to the animal and affecting absorption.[10][16][17] Ensure personnel are properly trained.[18]
-
Formulation Issues: If sonepiprazole is administered as a suspension, it may not be uniformly suspended, leading to inconsistent dosing. Ensure the formulation is homogenous before and during administration.
-
Food Effects: The presence of food in the stomach can significantly alter drug absorption. Ensure animals are fasted for an appropriate period before dosing, as specified in the protocol.
Analytical (HPLC/LC-MS/MS)
Q: I am seeing significant matrix effects when analyzing brain homogenate samples.
-
High Lipid Content: Brain tissue has a high lipid content, which can cause ion suppression or enhancement in the mass spectrometer.[11]
-
Insufficient Sample Cleanup: The protein precipitation or liquid-liquid extraction method may not be adequately removing interfering substances. Consider using a more rigorous sample preparation technique like solid-phase extraction (SPE).
-
Chromatographic Co-elution: Interfering matrix components may be co-eluting with sonepiprazole. Optimize the HPLC method (e.g., change the mobile phase gradient, or use a different column) to improve separation.[14][15][19][20][21]
Q: My calibration curve is not linear or reproducible.
-
Sample Preparation Inconsistency: Ensure consistent and accurate pipetting during the preparation of standards and quality control samples.
-
Detector Saturation: The concentration of your highest standard may be saturating the detector. Dilute the standards and re-run the curve.
-
Adsorption to Vials/Tubing: Sonepiprazole may be adsorbing to the sample vials or HPLC tubing. Consider using different vial materials (e.g., silanized glass) or adding a small amount of organic solvent to your sample diluent.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 6. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. research.fsu.edu [research.fsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. downstate.edu [downstate.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. ijprajournal.com [ijprajournal.com]
- 21. mastelf.com [mastelf.com]
Addressing variability in Sonepiprazole hydrochloride experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving Sonepiprazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the dopamine (B1211576) D4 receptor. Its primary mechanism of action is to bind to the D4 receptor and block its activation by dopamine, thereby inhibiting downstream signaling pathways.[1][2]
Q2: What is the reported binding affinity of Sonepiprazole for the dopamine D4 receptor and its selectivity over other receptors?
Sonepiprazole exhibits high affinity for the human dopamine D4 receptor. The inhibitory constant (Ki) is a measure of binding affinity, with a lower Ki value indicating higher affinity.
Table 1: Binding Affinity of this compound at Various Receptors
| Receptor Subtype | Inhibitory Constant (Ki) (nM) |
| Dopamine D4 | 10 |
| Dopamine D1 | > 2,000 |
| Dopamine D2 | > 2,000 |
| Dopamine D3 | > 2,000 |
| Serotonin 5-HT1A | > 2,000 |
| Serotonin 5-HT2A | > 2,000 |
| α1-Adrenergic | > 2,000 |
| α2-Adrenergic | > 2,000 |
Q3: What are the known downstream signaling pathways affected by dopamine D4 receptor antagonism?
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1][2] Antagonism of the D4 receptor by Sonepiprazole blocks the following key signaling events:
-
Inhibition of Adenylyl Cyclase: Prevents the dopamine-induced inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels.
-
Modulation of MAPK/ERK Pathway: The D4 receptor can influence the mitogen-activated protein kinase (MAPK/ERK) signaling cascade. Antagonism by Sonepiprazole can alter the phosphorylation state of ERK1/2.
-
Regulation of Intracellular Calcium (Ca2+): D4 receptor activation can modulate intracellular calcium levels. Sonepiprazole can prevent these dopamine-mediated changes in calcium signaling.
Below is a diagram illustrating the primary signaling pathway inhibited by Sonepiprazole.
Troubleshooting Guides
This section addresses common issues that may lead to variability in experimental results with this compound.
Issue 1: Inconsistent or No Antagonist Effect Observed
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Suboptimal Sonepiprazole Concentration | Verify Concentration Range: Perform a dose-response curve with a wide range of Sonepiprazole concentrations (e.g., 0.1 nM to 10 µM) to ensure the effective range is covered. |
| Incorrect Agonist Concentration | Optimize Agonist Concentration: Use an agonist concentration at or near its EC80 (the concentration that produces 80% of the maximal response). This provides a sufficient window to observe antagonism. |
| Compound Degradation | Check Compound Stability: Prepare fresh stock solutions of Sonepiprazole for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended. |
| Low Receptor Expression | Confirm Receptor Expression: Verify the expression of the D4 receptor in your cell line using techniques like Western blot, qPCR, or a saturation binding assay with a known D4-selective radioligand. |
Issue 2: High Variability Between Replicates
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Inconsistent Cell Seeding | Standardize Cell Plating: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting. Allow the plate to sit at room temperature for 15-20 minutes before incubation to promote even cell distribution. |
| Compound Precipitation | Ensure Solubility: Sonepiprazole is often dissolved in DMSO. When diluting into aqueous buffers or media, precipitation can occur. Pre-warm both the stock solution and the dilution buffer to 37°C. Add the stock solution to the buffer dropwise while vortexing. If precipitation is observed, sonication may help to redissolve the compound. The final DMSO concentration in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts. |
| Edge Effects in Microplates | Minimize Edge Effects: Avoid using the outer wells of the microplate for critical experimental samples. Fill the perimeter wells with sterile water or media to create a humidity barrier and minimize evaporation from the experimental wells. |
| Pipetting Inaccuracies | Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. Use appropriate pipetting techniques, especially for small volumes. |
Below is a logical workflow for troubleshooting common experimental issues.
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the human dopamine D4 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.
-
Non-specific Binding Control: A high concentration of a non-labeled D4 antagonist (e.g., 10 µM Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
This compound: Serial dilutions in assay buffer.
-
Glass fiber filters and a cell harvester .
-
Scintillation cocktail and a scintillation counter .
Procedure:
-
Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (for total binding, add buffer instead).
-
Radioligand at a concentration near its Kd.
-
For non-specific binding wells, add the non-labeled antagonist.
-
Add cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of Sonepiprazole and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Dopamine D4 Receptor Antagonism
This protocol outlines a functional assay to measure the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Dopamine D4 Receptor Agonist: Dopamine or a selective D4 agonist (e.g., quinpirole).
-
Forskolin (B1673556): To stimulate adenylyl cyclase.
-
This compound: Serial dilutions in assay buffer.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Assay Buffer: As recommended by the cAMP assay kit manufacturer.
Procedure:
-
Cell Plating: Seed the D4 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the D4 agonist (at its EC80) and a fixed concentration of forsklin to the wells. The forskolin concentration should be optimized to produce a robust cAMP signal.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of Sonepiprazole. Fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) of Sonepiprazole.
References
Sonepiprazole Hydrochloride Quality Control & Purity Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control and purity analysis of Sonepiprazole hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider for this compound?
A1: The critical quality attributes for this compound include identity, purity (including organic and inorganic impurities, and residual solvents), assay, and physical characteristics such as appearance and solubility. Purity is particularly critical, as impurities can affect the safety and efficacy of the drug.
Q2: Which analytical techniques are most suitable for the purity analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for determining the purity of this compound and quantifying its related substances.[1][2][3][4] Gas Chromatography (GC) is the standard method for analyzing residual solvents.[5][6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and characterization of unknown impurities and degradation products.[8][9][10]
Q3: Are there any official pharmacopeial monographs for this compound?
A3: As of the latest search, there does not appear to be a specific, official monograph for this compound in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[11][12][13] Therefore, analytical methods must be developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[14][15]
Q4: What are the potential sources of impurities in this compound?
A4: Impurities can originate from various stages of the manufacturing process and storage. These include:
-
Process-related impurities: Starting materials, by-products, intermediates, and reagents used in the synthesis of the active pharmaceutical ingredient (API).[16][17]
-
Degradation products: Formed due to exposure of the drug substance to stress conditions such as acid, base, oxidation, heat, or light.[18][19][20]
-
Residual solvents: Organic volatile chemicals used during the manufacturing process.[1][5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, with a focus on HPLC, the primary analytical technique.
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | 1. Injector issue (e.g., blocked syringe, incorrect sample loop filling).2. Detector malfunction (e.g., lamp off).3. No sample injected.4. Incorrect mobile phase composition. | 1. Check the injector for blockages and ensure the sample loop is filled correctly.2. Verify that the detector lamp is on and functioning.3. Confirm that the sample vial contains the correct solution and the autosampler is working.4. Prepare fresh mobile phase and ensure the composition is accurate. |
| Ghost peaks | 1. Contamination in the mobile phase, glassware, or injector.2. Carryover from a previous injection.3. Impurities in the sample diluent. | 1. Use high-purity solvents and thoroughly clean all glassware.2. Run a blank injection with the mobile phase to check for carryover.3. Analyze the sample diluent alone to check for interfering peaks. |
| Split or broad peaks | 1. Column overload.2. Incompatibility between the injection solvent and the mobile phase.3. Column contamination or degradation.4. Presence of co-eluting impurities. | 1. Reduce the injection volume or sample concentration.2. Dissolve the sample in the mobile phase whenever possible.3. Flush the column with a strong solvent or replace the column if necessary.4. Adjust the mobile phase composition or gradient to improve separation. |
| Shifting retention times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Changes in flow rate.4. Column aging. | 1. Prepare mobile phase carefully and consistently.2. Use a column oven to maintain a constant temperature.3. Check the pump for leaks and ensure a stable flow rate.4. Use a new or re-validated column. |
| High backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing).2. Precipitated buffer in the mobile phase.3. Particulate matter from the sample. | 1. Replace the guard column or column inlet frit. Check tubing for blockages.2. Ensure the buffer is fully dissolved in the mobile phase.3. Filter the sample before injection. |
Experimental Protocols
The following are detailed example methodologies for key experiments in the quality control of this compound, based on established practices for similar pharmaceutical compounds and ICH guidelines.
HPLC Method for Purity and Related Substances
This method is designed to separate Sonepiprazole from its potential process-related impurities and degradation products.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 70 25 70 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same diluent to a final concentration of 1.0 mg/mL.
-
-
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrated by the separation of the main peak from any impurities or degradation products.
-
Linearity: Assessed over a concentration range (e.g., LOQ to 150% of the impurity specification limit).
-
Accuracy: Determined by recovery studies of spiked impurities.
-
Precision: Evaluated at the system, method, and intermediate levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on signal-to-noise ratio or standard deviation of the response and the slope.
-
GC Method for Residual Solvents
This method is for the determination of residual organic solvents that may be present from the manufacturing process.
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness.
-
Carrier Gas: Nitrogen or Helium.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 10 minutes.
-
-
Injector Temperature: 140°C.
-
Detector Temperature: 250°C.
-
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample into a headspace vial and dissolve in a suitable solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide).
-
Quantitative Data Summary
The following tables provide example specifications for this compound purity and impurity limits. These are based on typical requirements for pharmaceutical substances and should be confirmed with appropriate regulatory guidance.
Table 1: this compound Purity and Impurity Specifications
| Test | Acceptance Criteria |
| Assay | 98.0% - 102.0% (on dried basis) |
| Individual Unspecified Impurity | ≤ 0.10% |
| Total Impurities | ≤ 0.5% |
Table 2: Residual Solvent Limits (Example based on ICH Q3C)
| Solvent | Class | Concentration Limit (ppm) |
| Methanol | 2 | 3000 |
| Acetone | 3 | 5000 |
| Isopropyl Alcohol | 3 | 5000 |
| Dichloromethane | 2 | 600 |
| Toluene | 2 | 890 |
| Ethyl Acetate | 3 | 5000 |
Visualizations
Caption: Experimental workflow for Sonepiprazole HCl quality control.
Caption: Key aspects of Sonepiprazole HCl quality control.
References
- 1. shimadzu.com [shimadzu.com]
- 2. asianpubs.org [asianpubs.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. scispace.com [scispace.com]
- 6. scielo.br [scielo.br]
- 7. A generic gas chromatography method for determination of residual solvents in PET radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. usp.org [usp.org]
- 13. pmda.go.jp [pmda.go.jp]
- 14. longdom.org [longdom.org]
- 15. mdpi.com [mdpi.com]
- 16. uspnf.com [uspnf.com]
- 17. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. pharmtech.com [pharmtech.com]
Validation & Comparative
A Preclinical Showdown: Sonepiprazole Hydrochloride vs. Olanzapine in Schizophrenia Models
For researchers and drug development professionals navigating the complex landscape of antipsychotic therapies, a thorough understanding of the preclinical profiles of novel and established agents is paramount. This guide provides a comparative analysis of sonepiprazole (B1681054) hydrochloride, a selective dopamine (B1211576) D4 receptor antagonist, and olanzapine (B1677200), a multi-receptor atypical antipsychotic, in preclinical models relevant to schizophrenia.
While olanzapine has a long-standing clinical presence, sonepiprazole's journey highlights the intricate challenges of translating preclinical promise to therapeutic efficacy. This comparison delves into their distinct mechanisms of action, receptor binding affinities, and performance in key behavioral paradigms, offering valuable insights for the scientific community.
Mechanism of Action: A Tale of Two Strategies
Sonepiprazole and olanzapine represent fundamentally different approaches to antipsychotic drug design. Sonepiprazole's mechanism is highly targeted, focusing on the selective blockade of the dopamine D4 receptor. This specificity was initially hypothesized to offer a favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS), which are often associated with dopamine D2 receptor antagonism.
In contrast, olanzapine is a multi-acting agent, exhibiting antagonism at a broad range of neurotransmitter receptors, including dopamine (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C, 5-HT3, 5-HT6), adrenergic (alpha-1), histamine (B1213489) (H1), and muscarinic (M1) receptors.[1][2] This promiscuous binding profile is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, as well as its characteristic side effects.
Receptor Binding Affinity: A Quantitative Comparison
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of sonepiprazole hydrochloride and olanzapine for key receptors implicated in the pathophysiology of schizophrenia and the mechanism of action of antipsychotic drugs. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D4 | 10[3] | High Affinity[2] |
| Dopamine D1 | >2,000[3] | High Affinity[2] |
| Dopamine D2 | >2,000[3] | 11[4] |
| Dopamine D3 | >2,000[3] | N/A |
| Serotonin 5-HT1A | >2,000[3] | N/A |
| Serotonin 5-HT2A | >2,000[3] | High Affinity[2] |
| Serotonin 5-HT2C | N/A | High Affinity[2] |
| α1-Adrenergic | >2,000[3] | High Affinity[2] |
| α2-Adrenergic | >2,000[3] | N/A |
| Histamine H1 | N/A | High Affinity[2] |
| Muscarinic M1 | N/A | High Affinity |
Preclinical Behavioral Models: Gauging Antipsychotic Potential
Animal models are crucial for predicting the therapeutic efficacy and potential side effects of antipsychotic candidates. The performance of sonepiprazole and olanzapine in several key behavioral paradigms is outlined below.
| Behavioral Model | This compound | Olanzapine |
| Conditioned Avoidance Response (CAR) | Not effective at blocking | Effective at inhibiting[5] |
| Apomorphine-Induced Climbing/Stereotypy | Does not block[6] | Effective at antagonizing[2] |
| Amphetamine-Induced Hyperlocomotion | Does not block[6] | N/A |
| Prepulse Inhibition (PPI) Deficits | Reverses apomorphine-induced deficits[6] | N/A |
| Catalepsy Induction (EPS liability) | Lacks extrapyramidal effects[6] | Low propensity to induce at therapeutic doses[5] |
Experimental Protocols
Conditioned Avoidance Response (CAR): This model assesses the potential of a compound to produce antipsychotic-like effects.
-
Apparatus: A shuttle box with two compartments separated by a door. The floor of each compartment is a grid that can deliver a mild electric shock.
-
Procedure: A conditioned stimulus (CS), such as a light or tone, is presented for a set duration, followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the animal fails to move during the CS, it receives the shock and can escape it by moving to the other compartment (an escape response).
-
Drug Administration: The test compound is administered at various doses prior to the test session.
-
Measures: The number of avoidance responses, escape failures, and intertrial crossings are recorded. A decrease in avoidance responses without an increase in escape failures is indicative of potential antipsychotic activity.
Apomorphine-Induced Climbing/Stereotypy: This model is used to screen for dopamine D2 receptor antagonist activity.
-
Animals: Typically mice or rats.
-
Procedure: Animals are pre-treated with the test compound or vehicle. Subsequently, they are administered apomorphine, a non-selective dopamine agonist, which induces characteristic climbing behavior in mice or stereotyped behaviors (e.g., sniffing, gnawing) in rats.
-
Scoring: The intensity of the climbing or stereotyped behavior is scored by a trained observer at set time intervals.
-
Interpretation: Antagonism of apomorphine-induced behaviors suggests dopamine receptor blockade, a hallmark of antipsychotic drugs.
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.
-
Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response to a loud acoustic stimulus.
-
Procedure: The test involves presenting a loud, startling stimulus (the pulse) alone or preceded by a weaker, non-startling stimulus (the prepulse).
-
Measures: The amplitude of the startle response is measured. PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by the prepulse compared to the pulse-alone condition.
-
Drug Effect: Reversal of induced deficits in PPI (e.g., by dopamine agonists like apomorphine) is considered a marker of potential antipsychotic efficacy.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of sonepiprazole and olanzapine are reflected in their downstream signaling effects.
Figure 1: Simplified signaling pathways for sonepiprazole and olanzapine.
The typical workflow for preclinical evaluation of antipsychotic candidates involves a tiered approach.
Figure 2: A generalized preclinical to clinical workflow for antipsychotic drug development.
Concluding Remarks
The preclinical data reveals a stark contrast between sonepiprazole and olanzapine. Olanzapine's broad pharmacological profile, while contributing to its efficacy, also presents a complex interplay of receptor interactions that can lead to a range of side effects. Its effectiveness in preclinical models predictive of antipsychotic activity, such as the conditioned avoidance response and antagonism of dopamine agonist-induced behaviors, foreshadowed its clinical utility.
Sonepiprazole, with its highly selective D4 receptor antagonism, presented a compelling hypothesis for a more targeted and tolerable antipsychotic.[3] While it showed some activity in the PPI model, its failure to engage with core dopamine-agonist induced behaviors and, ultimately, its lack of efficacy in a clinical trial for schizophrenia, underscore the complexities of the disease's neurobiology.[6][7] The D4 receptor, while implicated, may not be a sufficient standalone target for the multifaceted symptoms of schizophrenia.
This comparative guide highlights the importance of a comprehensive preclinical evaluation, utilizing a battery of in vitro and in vivo models to build a robust pharmacological profile. The divergent paths of sonepiprazole and olanzapine serve as a critical case study for researchers in the ongoing quest for safer and more effective treatments for schizophrenia.
References
- 1. Olanzapine: preclinical pharmacology and recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A commentary on the efficacy of olanzapine for the treatment of schizophrenia: the past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Behavioral pharmacology of olanzapine: a novel antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonepiprazole - Wikipedia [en.wikipedia.org]
- 7. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sonepiprazole Hydrochloride and L-745,870: Unraveling D4 Receptor Selectivity
For researchers, scientists, and drug development professionals, the quest for highly selective receptor antagonists is paramount in developing targeted therapeutics with minimal off-target effects. This guide provides a detailed comparison of two prominent dopamine (B1211576) D4 receptor antagonists, Sonepiprazole (B1681054) hydrochloride and L-745,870, with a focus on their receptor selectivity, supported by experimental data and detailed protocols.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique distribution and pharmacology have implicated it in various neuropsychiatric disorders, including schizophrenia and ADHD. Consequently, the development of selective D4 antagonists has been a significant area of research. Sonepiprazole and L-745,870 are two such compounds that have been extensively studied for their high affinity and selectivity for the D4 receptor. While both compounds are potent D4 antagonists, they were investigated for the treatment of schizophrenia but did not show efficacy in clinical trials[1][2]. This guide delves into the quantitative differences in their binding profiles and the experimental methodologies used to determine their selectivity.
Data Presentation: A Head-to-Head Comparison of Binding Affinities
The selectivity of a compound is a critical determinant of its therapeutic window and side-effect profile. The following table summarizes the binding affinities (Ki, in nM) of Sonepiprazole and L-745,870 for various dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| Sonepiprazole | >2,000 | 5147 (rat) | >2,000 | 10.1 (human) | Not Reported |
| L-745,870 | >10,000 | 960 | 2300 | 0.43 (human) | Not Reported |
Data compiled from multiple sources. It is important to note that absolute Ki values can vary between different studies and experimental conditions.
The data clearly illustrates the superior D4 selectivity of L-745,870, with a sub-nanomolar affinity for the human D4 receptor and significantly weaker affinity for D2 and D3 receptors. Sonepiprazole also demonstrates high selectivity for the D4 receptor, with its affinity for D2 and D3 receptors being several orders of magnitude lower.
Experimental Protocols: The Foundation of Selectivity Determination
The binding affinities presented above are typically determined through competitive radioligand binding assays. Functional assays are then employed to confirm the antagonist activity of the compounds.
Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., Sonepiprazole or L-745,870) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of the test compound for dopamine receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine receptor subtypes (e.g., D2, D3, D4).
-
Radioligand: Typically [3H]-spiperone, a high-affinity antagonist for D2-like receptors.
-
Test Compounds: Sonepiprazole hydrochloride and L-745,870.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., haloperidol (B65202) or (+)-butaclamol) to determine the level of non-specific binding.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing ions to maintain physiological conditions.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Inhibition)
Dopamine D4 receptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to block this dopamine-induced inhibition of cAMP production.
Objective: To confirm the antagonist activity of the test compound at the D4 receptor.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human D4 receptor.
-
Agonist: Dopamine.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556) (to increase basal cAMP levels).
-
Test Compounds: this compound and L-745,870.
-
cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF or ELISA-based).
Procedure:
-
Cell Plating: Cells are plated in multi-well plates and allowed to adhere.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: A mixture of forskolin and a fixed concentration of dopamine is added to the wells to stimulate adenylyl cyclase and activate the D4 receptors.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a cAMP detection kit.
-
Data Analysis: The ability of the test compound to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation is determined, and the IC50 value for this antagonist activity is calculated.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been created using the DOT language.
Figure 1. Experimental workflow for the radioligand binding assay.
References
- 1. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonepiprazole Hydrochloride vs. Typical Antipsychotics: A Comparative Guide to Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of sonepiprazole (B1681054) hydrochloride and typical antipsychotics. While sonepiprazole, a selective dopamine (B1211576) D4 receptor antagonist, was investigated for the treatment of schizophrenia, its development for this indication was discontinued (B1498344) due to a lack of efficacy.[1] However, its distinct pharmacological profile offers a valuable case study in the quest for antipsychotics with improved tolerability. Typical antipsychotics, primarily dopamine D2 receptor antagonists, are known for their therapeutic effects but also for a significant burden of side effects, particularly extrapyramidal symptoms (EPS).[2]
This document summarizes available data, details experimental protocols for assessing key side effects, and visualizes the underlying signaling pathways to provide a clear and objective comparison for research and drug development professionals.
Executive Summary
Sonepiprazole hydrochloride, in preclinical studies, demonstrated a favorable side effect profile, notably lacking the extrapyramidal and neuroendocrine effects commonly associated with typical antipsychotics.[1] This is attributed to its high selectivity for the dopamine D4 receptor over the D2 receptor.[3] In contrast, typical antipsychotics, through their potent blockade of D2 receptors in the nigrostriatal pathway, frequently induce a range of motor side effects.[4]
Due to the discontinuation of sonepiprazole's clinical development for schizophrenia, publicly available, direct, quantitative comparative data on its side effect profile from head-to-head clinical trials with typical antipsychotics is limited. Therefore, this guide relies on a combination of preclinical findings for sonepiprazole and extensive preclinical and clinical data for typical antipsychotics to draw comparisons.
Comparative Side Effect Profile
While direct quantitative clinical data for sonepiprazole is scarce, preclinical evidence suggests a significantly lower propensity for the side effects that are characteristic of typical antipsychotics.
| Side Effect Category | This compound (Preclinical Data) | Typical Antipsychotics (e.g., Haloperidol) (Preclinical & Clinical Data) |
| Extrapyramidal Symptoms (EPS) | Reportedly lacks extrapyramidal effects in animal models.[1] No quantitative data on catalepsy induction available in public literature. | High incidence of EPS, including parkinsonism, dystonia, akathisia, and tardive dyskinesia.[5][6] Dose-dependent induction of catalepsy in rodent models is a well-established preclinical marker for EPS liability.[7][8] |
| Neuroendocrine Effects (Hyperprolactinemia) | Reportedly lacks neuroendocrine effects in animal models.[1] | Blockade of D2 receptors in the tuberoinfundibular pathway leads to elevated prolactin levels, causing galactorrhea, amenorrhea, and gynecomastia.[9] |
| Other Common Side Effects | Limited publicly available data from clinical trials. | Sedation, orthostatic hypotension, anticholinergic effects (dry mouth, blurred vision, constipation), and weight gain are also common.[2] |
Experimental Protocols
Preclinical Assessment of Extrapyramidal Symptoms: Catalepsy in Rats
A standard preclinical model to assess the EPS liability of antipsychotic drugs is the induction of catalepsy in rodents. The following protocol is a representative example based on studies with the typical antipsychotic haloperidol (B65202).[7][8][10]
Objective: To quantify the cataleptic effects of a test compound in rats.
Apparatus: A horizontal bar (1 cm in diameter) is placed 10 cm above a flat surface.
Procedure:
-
Male Wistar rats are randomly assigned to treatment groups (e.g., vehicle control, haloperidol at various doses).
-
The test compound (e.g., haloperidol 0.5 mg/kg, 1 mg/kg) or vehicle is administered via subcutaneous injection.[8]
-
At specified time points after injection (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are gently placed on the horizontal bar.
-
The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 60 seconds or 180 seconds) is typically used.[7][8]
-
The mean descent latency for each treatment group is calculated and compared.
Quantitative Data Example (Haloperidol): In a study assessing haloperidol-induced catalepsy, repeated administration of haloperidol (0.1, 0.25, and 0.5 mg/kg) resulted in a significant, dose-dependent increase in the time rats spent on the bar compared to a control group.[7] For instance, after 10 days of conditioning, rats treated with 0.5 mg/kg of haloperidol spent significantly more time on the bar than those in the control group.[7] Another study showed that haloperidol at 1 mg/kg and 2 mg/kg induced significant catalepsy starting 30 minutes after administration and lasting for at least 120 minutes.[11]
Clinical Assessment of Extrapyramidal Symptoms
In clinical trials, extrapyramidal symptoms are systematically assessed using validated rating scales.
1. Simpson-Angus Scale (SAS) for Parkinsonism:
-
Procedure: A trained clinician rates the patient on 10 items related to parkinsonian symptoms, including gait, arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabellar tap, tremor, and salivation. Each item is scored on a 5-point scale (0 = normal to 4 = most severe).
-
Interpretation: A total score is calculated, with higher scores indicating more severe parkinsonism.
2. Barnes Akathisia Rating Scale (BARS):
-
Procedure: This scale assesses both the objective and subjective aspects of akathisia. The clinician observes the patient for characteristic restless movements and also questions the patient about their subjective experience of restlessness.
-
Interpretation: The scale provides a global clinical assessment of akathisia.
3. Abnormal Involuntary Movement Scale (AIMS):
-
Procedure: The AIMS is used to assess the severity of tardive dyskinesia. It involves the observation of involuntary movements in various body regions, including the face, lips, jaw, tongue, and extremities.
-
Interpretation: Each area is rated on a 5-point scale, and the total score provides an overall measure of dyskinesia severity.
Signaling Pathways and Mechanisms of Side Effects
Typical Antipsychotics: D2 Receptor Antagonism
The primary mechanism of action of typical antipsychotics is the blockade of dopamine D2 receptors.[4] While this action in the mesolimbic pathway is responsible for their antipsychotic effects, D2 receptor antagonism in other dopamine pathways leads to their characteristic side effects.[9][12]
This compound: Selective D4 Receptor Antagonism
Sonepiprazole's mechanism of action is centered on its high selectivity for the dopamine D4 receptor.[3] The D4 receptors are primarily located in the prefrontal cortex, limbic system, and midbrain, with lower expression in the striatum compared to D2 receptors. This differential distribution is thought to underlie its lack of extrapyramidal side effects.
Conclusion
The comparison between this compound and typical antipsychotics highlights a critical trade-off in antipsychotic drug development: efficacy versus tolerability. While typical antipsychotics demonstrate efficacy in treating psychosis, their broad D2 receptor antagonism leads to a significant side effect burden, most notably extrapyramidal symptoms. Sonepiprazole, with its selective D4 receptor antagonism, showed promise for a much-improved side effect profile in preclinical models, a crucial finding for the development of future antipsychotics. Although it ultimately failed to show efficacy for schizophrenia, the exploration of receptor-selective compounds like sonepiprazole continues to be a vital area of research in the pursuit of safer and more effective treatments for psychotic disorders. This guide underscores the importance of detailed preclinical and clinical assessment of side effect profiles and provides a framework for the methodologies employed in such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Antipsychotic - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Typical Antipsychotics Mnemonic for USMLE [pixorize.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. frontiersin.org [frontiersin.org]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 12. Substantia nigra - Wikipedia [en.wikipedia.org]
Validating Sonepiprazole Hydrochloride's Selectivity for the Dopamine D4 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sonepiprazole hydrochloride's selectivity for the dopamine (B1211576) D4 receptor against other relevant compounds. It includes detailed experimental protocols and data to assist researchers in evaluating and selecting appropriate tools for their studies.
Introduction to this compound
This compound is a potent and selective antagonist of the dopamine D4 receptor. Its high affinity for the D4 receptor, coupled with significantly lower affinity for other dopamine receptor subtypes (D1, D2, and D3) and other neurotransmitter receptors, makes it a valuable tool for investigating the physiological and pathological roles of the D4 receptor. This guide will delve into the experimental data that substantiates this selectivity and provide the methodologies to replicate and validate these findings.
Comparative Binding Affinity of Dopamine D4 Receptor Ligands
The selectivity of a compound is quantitatively expressed by its binding affinity (Ki) for its target receptor compared to other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of Sonepiprazole and other selected dopamine receptor ligands.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4/D2 Selectivity Ratio | D4/D3 Selectivity Ratio | Reference | |---|---|---|---|---|---| | Sonepiprazole | 3.6 - 10 | 5147 | >2000 | ~515 - 1430 | >200 |[1] | | L-745,870 | 0.43 - 2.5 | >1000 | >1000 | >400 - 2325 | >400 - 2325 |[1][2] | | Nemonapride | 0.31 | 0.16 | 0.26 | ~0.5 | ~0.8 |[3] | | Clozapine | ~10 | ~100-200 | ~250 | ~10-20 | ~25 |[1] | | Raclopride | High (>1000) | 2.6 | 1.8 | <0.003 | <0.002 |[2] |
Note: Ki values can vary between studies depending on the experimental conditions (e.g., radioligand used, tissue preparation). The selectivity ratio is calculated as Ki (off-target receptor) / Ki (D4 receptor). A higher ratio indicates greater selectivity for the D4 receptor.
Experimental Protocols for Validating Selectivity
Accurate and reproducible experimental design is crucial for validating the selectivity of a compound. Below are detailed protocols for key in vitro assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound and comparator compounds for dopamine D2, D3, and D4 receptors.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing human recombinant D2, D3, or D4 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone for D2, D3, and D4 receptors.
-
Non-specific binding control: Haloperidol (10 µM) or another suitable high-affinity ligand.
-
Test Compounds: this compound and other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (containing the cell membranes) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of radioligand (typically at or near its Kd value).
-
Increasing concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of a non-labeled competing ligand (e.g., 10 µM Haloperidol).
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow of a competitive radioligand binding assay.
Functional Antagonism Assay (cAMP Inhibition)
This assay determines the ability of an antagonist to block the functional response of a receptor to an agonist. D4 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and thus decrease intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency of this compound in antagonizing dopamine-induced inhibition of cAMP production in cells expressing D4 receptors.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D4 receptor.
-
Agonist: Dopamine.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
Protocol:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a mixture of forskolin (to stimulate cAMP production) and a fixed concentration of dopamine (an EC80 concentration is often used to elicit a robust response) to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Simplified Dopamine D4 receptor signaling pathway.
In Vivo Validation of Selectivity
While in vitro assays are essential for determining binding affinity and functional potency, in vivo studies are necessary to confirm selectivity and efficacy in a complex biological system.
Microdialysis
In vivo microdialysis in freely moving animals allows for the measurement of neurotransmitter levels in specific brain regions. A selective D4 antagonist like Sonepiprazole would be expected to have minimal effects on dopamine levels in brain regions with low D4 receptor density (e.g., the striatum) compared to non-selective D2/D3 antagonists, which typically increase dopamine release in these areas.[2]
Behavioral Pharmacology
Behavioral models can also be used to infer receptor selectivity. For example, motor side effects such as catalepsy are primarily associated with D2 receptor blockade. A highly selective D4 antagonist would not be expected to produce catalepsy except at very high doses that may lead to off-target D2 receptor occupancy.[4]
Conclusion
The data presented in this guide, derived from standard and validated experimental protocols, confirms that this compound is a highly selective dopamine D4 receptor antagonist. Its significant affinity for the D4 receptor, combined with its low affinity for D2 and D3 receptors, makes it a superior tool for the specific investigation of D4 receptor function compared to less selective compounds like Nemonapride or broad-spectrum antipsychotics like Clozapine. For researchers aiming to elucidate the role of the D4 receptor in health and disease, this compound offers a high degree of specificity, minimizing the confounding effects of off-target receptor interactions.
References
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Dopamine D4 Receptor Antagonism: Comparative Analysis of S 18126, L 745,870, and Raclopride [synapse.patsnap.com]
- 3. Nemonapride - Wikipedia [en.wikipedia.org]
- 4. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonepiprazole Hydrochloride Target Validation: A CRISPR/Cas9-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sonepiprazole (B1681054) hydrochloride with alternative compounds, focusing on its target validation using CRISPR/Cas9 technology. Sonepiprazole is a highly selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders.[1] Despite its selectivity, Sonepiprazole proved ineffective in clinical trials for schizophrenia, prompting a deeper evaluation of its target and mechanism of action.[2] This guide offers objective data and detailed experimental protocols to aid researchers in understanding the pharmacological landscape of D4 receptor antagonists and the application of CRISPR/Cas9 in target validation.
Comparative Analysis of Sonepiprazole and Alternatives
The following tables summarize the binding affinities and functional characteristics of Sonepiprazole and other relevant antipsychotic agents. This data is crucial for understanding the selectivity and potential off-target effects of these compounds.
Table 1: Receptor Binding Affinity (Ki in nM) of Sonepiprazole and Comparators
| Compound | D4 | D2 | D1 | 5-HT2A | 5-HT2C | α1-adrenergic | Muscarinic M1 | Histamine H1 |
| Sonepiprazole | ~10 | >2000 | >2000 | >2000 | >2000 | >2000 | >2000 | >2000 |
| Olanzapine (B1677200) | 20.3 | 33.0 | High | 5.4 | High | High | 6.2 | High |
| Clozapine | 24 | 160 | 270 | 5.4 | 9.4 | 1.6 | 6.2 | 1.1 |
| L-745,870 | 0.43 | 960 | >10000 | Moderate | >10000 | Moderate | >10000 | >10000 |
| Fananserin | 2.93 | 726 | >1000 | 0.37 | - | 4.3 | 50 | 13 |
Data compiled from multiple sources.[3][4][5][6][7][8] Note: "High" indicates significant affinity, but a precise Ki value was not consistently reported across sources. Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity and Clinical Status
| Compound | Primary Mechanism | Therapeutic Use | Clinical Trial Outcome for Schizophrenia |
| Sonepiprazole | Selective D4 antagonist | Investigational | Ineffective |
| Olanzapine | Atypical antipsychotic (D2/5-HT2A antagonist) | Schizophrenia, Bipolar disorder | Effective |
| Clozapine | Atypical antipsychotic (D4/D2/5-HT2A antagonist) | Treatment-resistant schizophrenia | Effective |
| L-745,870 | Selective D4 antagonist | Investigational | Ineffective |
| Fananserin | D4/5-HT2A antagonist | Investigational | Ineffective |
Data compiled from multiple sources.[2][6][9][10][11][12][13]
CRISPR/Cas9-Mediated Target Validation of Sonepiprazole
The following section outlines a detailed experimental protocol for validating the dopamine D4 receptor as the primary target of Sonepiprazole using CRISPR/Cas9 gene-editing technology.
Experimental Protocol: DRD4 Gene Knockout in a Neuronal Cell Line
1. Cell Line Selection and Culture:
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or a HEK293 cell line stably expressing the human dopamine D4 receptor. A commercially available DRD4 knockout HEK293 cell line can also be utilized as a control.[14]
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
2. gRNA Design and Vector Construction:
-
gRNA Design: Design two to four single guide RNAs (sgRNAs) targeting the early exons of the DRD4 gene to increase the likelihood of generating a functional knockout via frameshift mutations. Utilize online CRISPR design tools to minimize off-target effects.
-
Vector: Clone the designed sgRNAs into a suitable Cas9 expression vector, such as pSpCas9(BB)-2A-GFP (PX458), which co-expresses Cas9 and a green fluorescent protein (GFP) marker for transfection efficiency assessment and cell sorting.
3. Transfection:
-
Method: Transfect the neuronal cells with the Cas9-gRNA plasmids using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Controls: Include a non-targeting gRNA control and a mock transfection control.
4. Clonal Selection and Validation:
-
FACS Sorting: 48 hours post-transfection, isolate GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for cells that have taken up the plasmid.
-
Single-Cell Cloning: Plate the sorted cells at a low density to allow for the growth of individual colonies.
-
Genomic DNA Extraction and PCR: Once colonies are established, expand them and extract genomic DNA. Amplify the targeted region of the DRD4 gene using PCR.
-
Sanger Sequencing: Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Confirm the absence of the D4 receptor protein in the knockout clones by Western blot analysis using a specific anti-D4 receptor antibody.
5. Functional Assays:
-
cAMP Assay: The D4 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][15]
-
Treat wild-type and DRD4 knockout cells with a known D4 receptor agonist (e.g., quinpirole) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay.
-
In wild-type cells, the agonist should reduce forskolin-stimulated cAMP levels. This effect should be absent in the DRD4 knockout cells.
-
Treat wild-type and knockout cells with Sonepiprazole prior to the addition of the D4 agonist. In wild-type cells, Sonepiprazole should block the agonist-induced decrease in cAMP. This effect will be absent in the knockout cells, confirming that Sonepiprazole's activity is dependent on the D4 receptor.
-
-
β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated GPCR.
-
Utilize a cell line co-expressing a tagged D4 receptor and a tagged β-arrestin.
-
Treat cells with a D4 agonist and measure the interaction between the receptor and β-arrestin using a method like BRET or FRET.
-
Pre-treat cells with Sonepiprazole to determine if it can block agonist-induced β-arrestin recruitment in wild-type cells. This effect should be absent in DRD4 knockout cells.
-
Visualizing the Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for CRISPR/Cas9 target validation and the dopamine D4 receptor signaling pathway.
Caption: Experimental workflow for DRD4 target validation using CRISPR/Cas9.
Caption: Simplified signaling pathway of the Dopamine D4 receptor.
References
- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 2. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The naphtosultam derivative RP 62203 (fananserin) has high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fananserin - Wikipedia [en.wikipedia.org]
- 11. Olanzapine - Wikipedia [en.wikipedia.org]
- 12. L-745,870 - Wikipedia [en.wikipedia.org]
- 13. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. DRD4 Knockout cell line (HEK293)_CRISPR Gene Editing|CRISPR Library|KO Cells|Knockin Cells|Cas12a|EDITGENE [en.editxor.com]
- 15. uniprot.org [uniprot.org]
A Comparative Analysis of Sonepiprazole and Clozapine at Dopamine D4 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key pharmacological agents, sonepiprazole (B1681054) and clozapine (B1669256), focusing on their interactions with the dopamine (B1211576) D4 receptor. The dopamine D4 receptor, a G protein-coupled receptor, is a significant target in the development of antipsychotic medications due to its high affinity for the atypical antipsychotic clozapine.[1] Sonepiprazole (also known as U-101387) was developed as a selective D4 receptor antagonist.[2][3] This guide presents a compilation of experimental data on the binding affinities and functional activities of these two compounds at the D4 receptor, details the experimental protocols used to generate this data, and visualizes key pathways and workflows.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional antagonist potency (Kb or IC50) of sonepiprazole and clozapine at the dopamine D4 receptor. It is important to note that the presented values are derived from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Source |
| Sonepiprazole (U-101387) | Human D4.2 | Not Specified | 10 | [2] |
| Clozapine | Human D4 | [3H]-Spiperone | ~20 | [4] |
| Clozapine | Rat D4 | Not Specified | <20 | [5] |
| Clozapine | Human D4 | Radioligand-Independent | 1.6 | Clozapine revealed a radioligand-independent value of 1.6 nM at the dopamine D4 receptor, agreeing with the value directly measured with [3H]-clozapine at D4.[6] |
Table 1: Binding Affinities (Ki) of Sonepiprazole and Clozapine for the D4 Receptor.
| Compound | Functional Assay | Receptor Subtype | Measured Parameter | Value (nM) | Source |
| Sonepiprazole (U-101387) | cAMP Inhibition | Not Specified | Full Antagonism | Not Specified | Sonepiprazole fully and dose-dependently antagonized quinpirole-induced cAMP inhibition in stably transfected cells.[2] |
| Clozapine | [35S]GTPγS Binding | Human D4.2 / D4.7 | Kb | Similar to binding affinity | All of the antagonists inhibited apomorphine-stimulated [35S]GTPgammaS binding with potencies (Kb values) similar to and in rank order consistent with their affinities reported in the literature using radioligand binding assays.[7] |
| Clozapine | Constitutive Activity | Human D4 | Antagonist Activity | Potent Antagonist | Virtually all were D2 and D3 inverse agonists, whereas none was D4 inverse agonist, although many were potent D4 antagonists.[8] |
Table 2: Functional Antagonist Activity of Sonepiprazole and Clozapine at the D4 Receptor.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays measuring G-protein activation or second messenger modulation.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., sonepiprazole or clozapine) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor are prepared.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-spiperone) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor drug (sonepiprazole or clozapine).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: GTPγS Binding and cAMP Inhibition
Functional assays are employed to determine the effect of a ligand on receptor signaling. As the D4 receptor is coupled to Gi/o proteins, its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
GTPγS Binding Assay Protocol: This assay measures the activation of G-proteins upon receptor stimulation.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the D4 receptor are used.
-
Incubation: The membranes are incubated with a fixed concentration of a non-hydrolyzable GTP analog, [35S]GTPγS, an agonist (e.g., dopamine or quinpirole), and varying concentrations of the antagonist (sonepiprazole or clozapine).
-
Separation: The [35S]GTPγS bound to the G-proteins is separated from the unbound nucleotide via filtration.
-
Quantification: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured, and the concentration that produces 50% inhibition (IC50) is determined. This can be used to calculate the functional antagonist constant (Kb).
cAMP Inhibition Assay Protocol: This assay directly measures the downstream effect of D4 receptor activation on second messenger levels.
-
Cell Culture: Whole cells expressing the D4 receptor are used.
-
Stimulation: The cells are first treated with a compound that stimulates adenylyl cyclase, such as forskolin, to increase basal cAMP levels.
-
Incubation: The cells are then incubated with an agonist in the presence of varying concentrations of the antagonist.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured, often using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to inhibitory G-proteins (Gi/o). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. However, D4 receptor activation can also modulate other downstream signaling cascades.
References
- 1. The dopamine D4 receptors and mechanisms of antipsychotic atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Characterization of dopaminergic compounds at hD2short, hD4.2 and hD4.7 receptors in agonist-stimulated [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic efficacy of antipsychotics at human D2, D3, and D4 dopamine receptors: identification of the clozapine metabolite N-desmethylclozapine as a D2/D3 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Sonepiprazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of Sonepiprazole hydrochloride against established antipsychotic agents, Olanzapine and Haloperidol. The data presented herein is intended to inform researchers and drug development professionals on the selectivity and potential off-target effects of these compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies for the key assays are provided.
Executive Summary
Sonepiprazole is a highly selective antagonist of the dopamine (B1211576) D4 receptor, with a reported inhibition constant (Ki) of 10 nM.[1] In stark contrast to the broader receptor binding profiles of the atypical antipsychotic Olanzapine and the typical antipsychotic Haloperidol, Sonepiprazole exhibits minimal affinity for other dopamine receptor subtypes, as well as serotonin (B10506) and adrenergic receptors, with Ki values generally exceeding 2000 nM.[1] However, recent findings have identified a significant off-target activity for Sonepiprazole as a potent inhibitor of human carbonic anhydrases (hCAs), particularly the hCA VII isoform with a Ki of 2.9 nM. This dual functionality presents a unique consideration for its therapeutic application and potential side-effect profile.
This guide will delve into the specifics of these binding affinities, offering a clear comparison to assist in the evaluation of this compound for research and development purposes.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound, Olanzapine, and Haloperidol for a range of neurotransmitter receptors and carbonic anhydrase isoforms. Lower Ki values indicate higher binding affinity.
| Target | Sonepiprazole HCl (Ki, nM) | Olanzapine (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine Receptors | |||
| D1 | >2000[1] | 31 | 20-50 |
| D2 | >2000[1] | 11 | 1.2 |
| D3 | >2000[1] | 48 | 0.7 |
| D4 | 10 [1] | 27 | 5 |
| Serotonin Receptors | |||
| 5-HT1A | >2000[1] | 220 | 3400 |
| 5-HT2A | >2000[1] | 4 | 87 |
| 5-HT2C | >2000 | 11 | 2800 |
| Adrenergic Receptors | |||
| α1 | >2000[1] | 19 | 11 |
| α2 | >2000[1] | 230 | 1400 |
| Histamine Receptors | |||
| H1 | >2000 | 7 | 800 |
| Muscarinic Receptors | |||
| M1 | >2000 | 2.5 | 1000 |
| Carbonic Anhydrases | |||
| hCA I | - | - | - |
| hCA II | - | - | - |
| hCA VII | 2.9 | - | - |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a general method for determining the binding affinity of a test compound (e.g., Sonepiprazole) to dopamine receptors expressed in cell membranes.
a. Materials:
-
Cell membranes expressing the human dopamine receptor subtype of interest (e.g., D4).
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known ligand like Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
b. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined by fitting the competition binding data to a one-site or two-site binding model using non-linear regression analysis (e.g., the Cheng-Prusoff equation).
Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol describes a method for measuring the inhibitory activity of a compound against a specific human carbonic anhydrase (hCA) isoform.
a. Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA VII).
-
Substrate (e.g., p-nitrophenyl acetate).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
96-well microplate reader.
b. Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the hCA enzyme, and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the substrate (p-nitrophenyl acetate) to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 400 nm over time. The product of the reaction, p-nitrophenol, is yellow and its formation can be monitored spectrophotometrically.
-
Data Analysis: The rate of the reaction (slope of the absorbance vs. time curve) is determined for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) can then be calculated from the IC50 value using the Michaelis-Menten equation and the known Km of the substrate.
Mandatory Visualizations
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Drug Target Selectivity Comparison.
References
Sonepiprazole Hydrochloride in Haloperidol-Resistant Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sonepiprazole (B1681054) hydrochloride's efficacy, primarily in the context of preclinical models relevant to psychosis, with a focus on its potential application in haloperidol-resistant scenarios. This document summarizes available experimental data, details methodologies of key experiments, and contrasts Sonepiprazole with established and alternative antipsychotic agents.
Executive Summary
Sonepiprazole is a selective antagonist of the dopamine (B1211576) D4 receptor.[1] Initially investigated as a potential antipsychotic for schizophrenia, the hypothesis was that its targeted action on D4 receptors, particularly enriched in the prefrontal cortex, could offer a better efficacy and side-effect profile compared to typical antipsychotics like haloperidol (B65202), which primarily target D2 receptors. However, a significant clinical trial found Sonepiprazole to be ineffective in treating patients with schizophrenia.[2][3] Despite its lack of clinical efficacy, examining its preclinical data in the context of haloperidol resistance provides valuable insights for future drug development. Haloperidol resistance is often associated with alterations in dopamine D2 receptor signaling, suggesting that targeting alternative dopamine receptor subtypes like D4 could be a plausible, though in this case unsuccessful, strategy. This guide will objectively present the preclinical evidence for Sonepiprazole and compare it with alternative therapeutic approaches for haloperidol-resistant psychosis.
Comparative Efficacy in Preclinical Models
Table 1: Efficacy of Sonepiprazole and Haloperidol in the Apomorphine-Induced Prepulse Inhibition (PPI) Deficit Model in Rats
| Compound | Dosing Range | Effect on Apomorphine-Induced PPI Deficit | Reference |
| Sonepiprazole (U-101,387) | 3 - 30 mg/kg | Significantly blocked the loss in PPI | [4] |
| Haloperidol | Not specified in the comparative study | Known to reverse PPI deficits in this model | [4] |
Comparison with Alternative Antipsychotics in Treatment-Resistant Schizophrenia
Given the clinical trial outcomes, it is more relevant to compare Sonepiprazole's preclinical profile with that of agents that have demonstrated efficacy in treatment-resistant schizophrenia, such as clozapine (B1669256) and aripiprazole.
Table 2: Receptor Binding Profiles and Efficacy in Treatment-Resistant Schizophrenia
| Drug | Primary Mechanism of Action | Efficacy in Treatment-Resistant Schizophrenia |
| Sonepiprazole | Selective Dopamine D4 Receptor Antagonist | Ineffective in clinical trials for schizophrenia.[2][3] |
| Haloperidol | Dopamine D2 Receptor Antagonist | Standard treatment, but a significant portion of patients are resistant. |
| Clozapine | Antagonist at multiple receptors including Dopamine D4, Serotonin 5-HT2A, and others. Lower affinity for D2 receptors. | Gold standard for treatment-resistant schizophrenia.[5] |
| Aripiprazole | Partial agonist at Dopamine D2 and Serotonin 5-HT1A receptors, and antagonist at Serotonin 5-HT2A receptors. | Effective in some patients with treatment-resistant schizophrenia, often used in combination with other antipsychotics.[6][7] |
Experimental Protocols
Apomorphine-Induced Prepulse Inhibition (PPI) Deficit Model
This protocol is based on the methodology described in the study evaluating selective dopamine D4 receptor antagonists.[4]
-
Animals: Male Wistar rats are used.
-
Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimation: Rats are first acclimated to the startle chambers.
-
Drug Administration: Sonepiprazole (or other test compounds) or vehicle is administered at specified doses.
-
Apomorphine (B128758) Challenge: After a set pretreatment time, rats are challenged with a subcutaneous injection of the dopamine agonist apomorphine to induce a deficit in PPI.
-
PPI Testing: The testing session consists of multiple trial types presented in a pseudorandom order:
-
Pulse alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse + Pulse trials: A lower-intensity prepulse stimulus (e.g., 75-85 dB) presented shortly before the startling pulse.
-
No stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the "Prepulse + Pulse" trials compared to the "Pulse alone" trials. The ability of the test compound to reverse the apomorphine-induced reduction in PPI is the primary measure of efficacy.
Signaling Pathways and Experimental Workflows
Dopamine D2 vs. D4 Receptor Signaling in Antipsychotic Action
The diagram below illustrates the differential primary targets of haloperidol and sonepiprazole within the dopamine signaling pathway. Haloperidol's antagonism of the D2 receptor is central to its antipsychotic effect, but also contributes to its extrapyramidal side effects. The rationale for developing Sonepiprazole was to selectively target the D4 receptor, which was hypothesized to be involved in the therapeutic actions of the highly effective atypical antipsychotic, clozapine, without the D2-mediated side effects.
Caption: Dopamine D2 vs. D4 Receptor Antagonism.
Experimental Workflow for Preclinical Antipsychotic Efficacy Testing
The following diagram outlines a typical workflow for evaluating the potential antipsychotic efficacy of a novel compound in a preclinical setting.
Caption: Preclinical Antipsychotic Drug Discovery Workflow.
References
- 1. Sonepiprazole mesilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Dopamine D3 and D4 receptor antagonists in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison in animal models of 18F-spiroperidol and 18F-haloperidol: potential agents for imaging the dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Aripiprazole versus haloperidol in combination with clozapine for treatment-resistant schizophrenia: a 12-month, randomized, naturalistic trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sonepiprazole and Other Dopamine D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), has garnered significant interest as a therapeutic target for various neuropsychiatric disorders, including schizophrenia and cognitive deficits.[1] Its unique expression pattern, primarily in the prefrontal cortex, hippocampus, and amygdala, suggests a role in higher-order cognitive functions, emotion, and memory.[2] Sonepiprazole (B1681054) (U-101387) is a selective D4 receptor antagonist that has been evaluated in clinical trials. This guide provides a comprehensive head-to-head comparison of Sonepiprazole with other notable D4 antagonists, supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the reported Ki values of Sonepiprazole and other selective D4 antagonists for dopamine receptor subtypes. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Compound | D4 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D1 (Ki, >nM) | 5-HT2A (Ki, nM) | α1-adrenergic (Ki, >nM) | Reference |
| Sonepiprazole | 10 | >2000 | >2000 | >2000 | >2000 | >2000 | [Merchant et al., 1996] |
| L-745,870 | 0.43 | 960 | 2300 | >10000 | 280 | 1000 | [Patel et al., 1997][2][3][4] |
| ML398 | 36 | >20000 | >20000 | >20000 | - | - | [Dounay et al., 2014][5] |
| NRA0045 | 0.54 (D4.7) | 49.1 | - | >1000 | 1.92 | 1.40 | [Okada et al., 1997][6] |
| Fananserin | 2.93 | 726 | - | - | 0.37 | - | [Schoemaker et al., 1997][7] |
Dopamine D4 Receptor Signaling Pathway
Dopamine D4 receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by dopamine, the receptor stimulates the exchange of GDP for GTP on the α-subunit of the G protein. The activated Gαi/o subunit then dissociates from the βγ-subunits and inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). D4 receptor antagonists, such as Sonepiprazole, bind to the receptor but do not activate this signaling cascade. Instead, they block dopamine from binding and initiating the downstream effects.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., Sonepiprazole) to displace a radiolabeled ligand from the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone.
-
Test compounds: Sonepiprazole and other D4 antagonists.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well microplate, add assay buffer, the cell membrane preparation, the radioligand ([³H]-Spiperone) at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional consequence of D4 receptor antagonism.
Objective: To determine the ability of a D4 antagonist to block dopamine-induced inhibition of cAMP production.
Materials:
-
Cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Dopamine.
-
Test compounds: Sonepiprazole and other D4 antagonists.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of the test antagonist for a specified period.
-
Stimulation: Add a fixed concentration of dopamine (typically the EC80) in the presence of forskolin to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of the antagonist to reverse the dopamine-induced decrease in forskolin-stimulated cAMP levels is quantified, and the IC50 value is determined.
In Vivo Experimental Data
The therapeutic potential of D4 antagonists is evaluated in various animal models that aim to replicate aspects of human neuropsychiatric disorders.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow:
-
Habituation: The animal is allowed to freely explore an open field arena in the absence of any objects.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates intact recognition memory.
D4 antagonists are administered before the training or test phase to evaluate their effects on cognitive performance. For instance, Sonepiprazole has been shown to reverse stress-induced cognitive deficits in monkeys in a task with similarities to the NOR test.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The maze consists of two open arms and two closed arms elevated from the floor.
Experimental Workflow:
-
Acclimation: The animal is brought to the testing room to acclimate for a period before the test.
-
Test: The animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms.
D4 antagonists can be evaluated in the EPM to assess their potential anxiolytic or anxiogenic effects.
Summary and Conclusion
Sonepiprazole is a highly selective dopamine D4 receptor antagonist with a Ki of 10 nM and greater than 200-fold selectivity over other dopamine receptor subtypes. [Merchant et al., 1996] In comparison, other D4 antagonists such as L-745,870 and ML398 also exhibit high affinity and selectivity for the D4 receptor. The primary mechanism of action for these antagonists is the blockade of the D4 receptor's inhibitory signaling pathway, preventing the dopamine-mediated decrease in intracellular cAMP.
Preclinical studies using behavioral models like the Novel Object Recognition test and the Elevated Plus Maze are crucial for evaluating the therapeutic potential of these compounds for cognitive and anxiety-related disorders. While Sonepiprazole showed promise in preclinical models, it did not demonstrate efficacy in clinical trials for schizophrenia.[8] The continued investigation and head-to-head comparison of novel D4 antagonists are essential for the development of more effective and targeted therapies for neuropsychiatric conditions. The detailed experimental protocols provided in this guide serve as a foundation for the standardized evaluation of such compounds.
References
- 1. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated plus maze protocol [protocols.io]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 8. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark of Sonepiprazole Hydrochloride Against a New Wave of Antipsychotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the discontinued (B1498344) investigational drug Sonepiprazole (B1681054) hydrochloride with a selection of novel antipsychotic agents that have been recently approved or are in late-stage clinical development. The document is intended to serve as a resource for researchers and professionals in the field of neuropsychiatric drug discovery, offering a retrospective analysis of a selective dopamine (B1211576) D4 receptor antagonist in the context of the evolving landscape of schizophrenia treatment. Experimental data from key clinical trials are presented to facilitate a data-driven comparison of efficacy and safety profiles.
Introduction: The Shifting Paradigm of Antipsychotic Drug Discovery
The treatment of schizophrenia has long been dominated by agents that primarily target the dopamine D2 receptor. However, the quest for improved efficacy, particularly for negative and cognitive symptoms, and a more favorable side-effect profile has led to the exploration of novel pharmacological targets. Sonepiprazole hydrochloride, a highly selective dopamine D4 receptor antagonist, emerged from the hypothesis that D4 receptor blockade could offer a clozapine-like efficacy without the associated adverse effects.[1] Despite promising preclinical data, Sonepiprazole failed to demonstrate efficacy in clinical trials for schizophrenia.[1] This guide benchmarks Sonepiprazole against a new generation of antipsychotics with diverse mechanisms of action, providing a valuable perspective on the progress and future directions of antipsychotic drug development.
Mechanism of Action: A Departure from Simple D2 Blockade
The fundamental difference between Sonepiprazole and the novel antipsychotics included in this comparison lies in their primary mechanisms of action.
This compound is a potent and selective antagonist of the dopamine D4 receptor.[1] The rationale for its development was based on the high affinity of the highly effective antipsychotic clozapine (B1669256) for the D4 receptor. It was theorized that selective D4 antagonism might replicate clozapine's therapeutic benefits while avoiding the side effects associated with its broad receptor-binding profile.
Novel Antipsychotics have moved beyond single-receptor antagonism and embrace a variety of innovative mechanisms:
-
Lumateperone: This agent combines serotonin (B10506) 5-HT2A receptor antagonism with dopamine D2 receptor presynaptic partial agonism and postsynaptic antagonism, and also modulates D1 receptors and the serotonin transporter.
-
Ulotaront: As a trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT1A receptor agonist, Ulotaront represents a completely new class of antipsychotic that does not directly block dopamine D2 receptors.
-
Brilaroxazine: This compound is a dopamine D2 and serotonin 5-HT1A receptor partial agonist and a serotonin 5-HT2A receptor antagonist, offering a multi-faceted approach to modulating key neurotransmitter systems.
-
Xanomeline-Trospium: This combination product introduces a novel mechanism by targeting the muscarinic acetylcholine (B1216132) system. Xanomeline is a muscarinic M1 and M4 receptor agonist, while trospium (B1681596) is a peripherally-acting muscarinic antagonist designed to mitigate the cholinergic side effects of xanomeline.
-
Pimavanserin: A selective serotonin 5-HT2A receptor inverse agonist and antagonist, Pimavanserin was investigated for its potential to address the negative symptoms of schizophrenia.
Comparative Efficacy: Clinical Trial Data
The following tables summarize the efficacy data from key clinical trials of Sonepiprazole and the selected novel antipsychotics. The primary efficacy endpoint in most of these trials was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
Table 1: Efficacy of Sonepiprazole in Schizophrenia
| Drug/Dose | Primary Endpoint | Result vs. Placebo | Comparator (Olanzapine) Result vs. Placebo |
| Sonepiprazole (various doses) | Mean change from baseline in PANSS total score at 6 weeks | No statistically significant difference[1] | Statistically significant improvement[1] |
Table 2: Efficacy of Novel Antipsychotics in Schizophrenia
| Drug/Dose | Trial Identifier | Primary Endpoint | Mean Difference from Placebo in PANSS Total Score (Effect Size) |
| Lumateperone 42 mg | NCT02282761 | Change from baseline in PANSS total score at Day 28 | -4.2 (ES: -0.3)[2][3] |
| Ulotaront 75 mg/day | DIAMOND 1 | Change from baseline in PANSS total score at Week 6 | -0.3 (Not statistically significant)[4][5][6] |
| Ulotaront 100 mg/day | DIAMOND 2 | Change from baseline in PANSS total score at Week 6 | -3.8 (Not statistically significant)[4][5][6] |
| Brilaroxazine 50 mg | RECOVER (NCT05184335) | Change from baseline in PANSS total score at Week 4 | -10.1[7][8][9][10] |
| Xanomeline-Trospium | EMERGENT-1, -2, -3 (Pooled) | Change from baseline in PANSS total score at Week 5 | -9.9 (ES: 0.65)[11] |
| Pimavanserin 34 mg (adjunctive for negative symptoms) | ADVANCE-2 (NCT04531982) | Change from baseline in NSA-16 total score at Week 26 | -0.7 (Not statistically significant)[12] |
Safety and Tolerability Profile
A critical aspect of any new antipsychotic is its safety and tolerability profile. The following tables provide a summary of key adverse events observed in clinical trials.
Table 3: Safety and Tolerability of Sonepiprazole
Table 4: Safety and Tolerability of Novel Antipsychotics
| Drug | Common Adverse Events (>5% and >placebo) | Extrapyramidal Symptoms (EPS) | Weight Gain (≥7% increase from baseline) |
| Lumateperone | Somnolence/sedation, headache, nausea | Similar to placebo | Similar to placebo[13] |
| Ulotaront | Generally well-tolerated, with an adverse event profile similar to placebo[4][5][6] | Similar to placebo | Similar to placebo |
| Brilaroxazine | Minimal akathisia and EPS reported (<1% for 50mg dose)[7] | Minimal | No significant change compared to placebo[7] |
| Xanomeline-Trospium | Nausea, dyspepsia, vomiting, constipation[14] | Similar to placebo | Similar to placebo[14] |
| Pimavanserin | Headache, somnolence | Similar to placebo | Similar to placebo[15] |
Experimental Protocols
Receptor Binding Assays
The binding affinity of antipsychotic drugs to various receptors is a key determinant of their pharmacological profile. These affinities are typically determined using in vitro radioligand binding assays.
General Protocol for Competitive Radioligand Binding Assay:
-
Preparation of Cell Membranes: Cell lines stably expressing the receptor of interest (e.g., dopamine D4, serotonin 5-HT2A) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Assay Incubation: A fixed concentration of a specific radioligand (a radioactively labeled molecule with high affinity for the receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., Sonepiprazole, Lumateperone).
-
Separation of Bound and Free Radioligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.
Clinical Trial Design for Schizophrenia
The efficacy and safety of antipsychotic drugs are evaluated in randomized, double-blind, placebo-controlled clinical trials.
General Protocol for a Phase 3 Acute Schizophrenia Trial:
-
Patient Population: Patients diagnosed with schizophrenia (according to DSM-5 criteria) who are experiencing an acute exacerbation of psychotic symptoms are recruited. A baseline severity of illness is established using a standardized rating scale, typically the Positive and Negative Syndrome Scale (PANSS), with a minimum total score required for inclusion (e.g., PANSS ≥ 80).
-
Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug at one or more fixed doses, a placebo, or an active comparator. Both the patients and the investigators are blinded to the treatment allocation.
-
Treatment Period: The treatment duration is typically 4 to 6 weeks.
-
Efficacy Assessments: The primary efficacy endpoint is the change from baseline in the PANSS total score at the end of the treatment period. Secondary endpoints may include changes in PANSS subscales (positive, negative, and general psychopathology), the Clinical Global Impression-Severity (CGI-S) scale, and measures of social and cognitive function.
-
Safety and Tolerability Assessments: Safety is monitored through the recording of all adverse events, vital signs, weight, electrocardiograms (ECGs), and laboratory tests (e.g., for metabolic parameters and prolactin levels). The incidence of extrapyramidal symptoms is assessed using scales such as the Simpson-Angus Scale (SAS), the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS).
-
Statistical Analysis: The primary efficacy analysis is typically a comparison of the mean change in PANSS total score between the drug-treated groups and the placebo group using an appropriate statistical model, such as a mixed-effects model for repeated measures (MMRM).
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of Sonepiprazole and the novel antipsychotics, as well as a typical workflow for a clinical trial in schizophrenia.
References
- 1. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia | Otsuka US [otsuka-us.com]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. trialstat.com [trialstat.com]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. psychiatrictimes.com [psychiatrictimes.com]
- 13. cambridge.org [cambridge.org]
- 14. Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acadia.com [acadia.com]
Safety Operating Guide
Navigating the Disposal of Sonepiprazole Hydrochloride: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and legal disposal of sonepiprazole (B1681054) hydrochloride, a selective D4 receptor antagonist used in research. Adherence to these procedures is vital to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for sonepiprazole hydrochloride. While a specific, publicly available SDS for this compound is not readily found, general precautions for handling similar chemical compounds should be followed.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
If there is a risk of generating dust, use a respirator with a particulate filter.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal route for this compound is contingent on its classification as a hazardous or non-hazardous waste, as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Step 1: Hazardous Waste Determination
The first and most critical step is to determine if this compound is a RCRA hazardous waste. This determination must be made by a qualified individual, such as an Environmental Health and Safety (EHS) professional.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source for hazard information. If an SDS is available from the manufacturer, it will contain a disposal considerations section.
-
Evaluate for RCRA Characteristics: In the absence of a specific SDS, evaluate the compound against the four characteristics of hazardous waste:
-
Ignitability: Can it easily catch fire?
-
Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5?
-
Reactivity: Is it unstable and likely to explode or react violently?
-
Toxicity: Does it contain contaminants at concentrations that could be harmful if released into the environment?
-
-
Check for P- or U-Listing: Determine if this compound or its sole active ingredient is listed as a P- or U-listed hazardous waste by the EPA. These lists can be found in 40 CFR Part 261.
-
State-Specific Regulations: Be aware that some states have more stringent regulations than the federal EPA.[1] Consult your state's environmental agency for any additional requirements.
Step 2: Segregation and Storage
Proper segregation and storage of the waste are crucial to prevent accidental mixing and ensure safe handling.
-
Hazardous Waste: If determined to be hazardous, store this compound waste in a designated, properly labeled, and closed container. The label should include the words "Hazardous Waste," the name of the chemical, and the date accumulation started.
-
Non-Hazardous Waste: If determined to be non-hazardous, it should still be segregated from general laboratory trash to be managed as a non-hazardous pharmaceutical waste.[2]
Step 3: Disposal Pathway
The disposal pathway will be dictated by the hazardous waste determination.
Scenario A: this compound is Determined to be RCRA Hazardous Waste
-
Engage a Licensed Hazardous Waste Contractor: The disposal of hazardous pharmaceutical waste must be handled by a licensed and reputable hazardous waste disposal company.[3]
-
Packaging and Labeling: Follow the contractor's instructions for packaging and labeling the waste for transport.
-
Manifesting: Ensure that a hazardous waste manifest is completed. This document tracks the waste from the point of generation to its final disposal facility.
-
Incineration: The preferred method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[2][4]
Scenario B: this compound is Determined to be Non-Hazardous Waste
-
Consult with a Waste Vendor: Even if not classified as RCRA hazardous, it is best practice to manage expired or unwanted pharmaceuticals through a professional waste vendor.[4]
-
Prohibition of Sewering: Do not dispose of non-hazardous pharmaceuticals down the drain or in the toilet.[2] This practice can lead to the contamination of water supplies.
-
Incineration as Best Practice: The EPA recommends incineration as the preferred disposal method for non-hazardous pharmaceuticals to prevent their entry into the environment.[4]
-
Landfilling (if permitted): If incineration is not feasible, disposal in a permitted solid waste landfill may be an option, but this is generally less preferred.[2]
Step 4: Documentation and Record Keeping
Maintain meticulous records of all waste disposal activities, including:
-
Hazardous waste determinations.
-
Copies of hazardous waste manifests.
-
Certificates of destruction from the disposal vendor.
-
Records of training provided to laboratory personnel on waste disposal procedures.
Regulatory Oversight
The disposal of pharmaceutical waste is regulated by several federal agencies. The following table summarizes their primary roles.
| Regulatory Agency | Role in Pharmaceutical Waste Disposal |
| Environmental Protection Agency (EPA) | Establishes regulations for the identification, management, and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion.[5][6] Sonepiprazole is not currently listed as a DEA controlled substance. |
| Department of Transportation (DOT) | Regulates the transportation of hazardous materials, including hazardous waste. |
| State Environmental Agencies | May have more stringent regulations for pharmaceutical waste disposal than the federal government.[1] |
Experimental Protocols
As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The primary "protocol" is the step-by-step disposal procedure outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. medicalwastepros.com [medicalwastepros.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. Hazardous Waste Disposal | RCRA Waste Service | Colorado [rcrawaste.com]
- 4. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
- 5. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 6. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Personal protective equipment for handling Sonepiprazole hydrochloride
Essential Safety and Handling Guide for Sonepiprazole Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
This compound is harmful if swallowed, causes eye irritation, and may cause an allergic skin reaction.[1] Prolonged or repeated exposure may cause damage to organs, specifically the blood.[1] It may also cause drowsiness or dizziness and can form combustible dust concentrations in the air.[1]
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risk. The required PPE includes:
| PPE Component | Specification | Rationale |
| Hand Protection | Wear protective gloves. | To prevent skin contact and potential allergic reactions.[1] |
| Eye and Face Protection | Wear eye and face protection (e.g., safety glasses with side-shields or goggles). | To protect against eye irritation from dust or splashes.[1] |
| Protective Clothing | Wear protective clothing. | To prevent skin contact.[1] Contaminated work clothing should not be allowed out of the workplace.[1] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. Avoid breathing dust. | To prevent inhalation, which may cause drowsiness or dizziness.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only in a well-ventilated area or outdoors.[1]
-
Avoid breathing dust.[1]
-
Keep the container tightly closed and store in a dry, well-ventilated place.[1]
-
Store locked up.[1]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
Emergency Procedures
In the event of exposure or a spill, follow these immediate first-aid measures:
| Exposure Route | First-Aid Measures |
| If Swallowed | Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1] |
| If on Skin | Wash with plenty of water. If skin irritation or rash occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Visual Workflow Guides
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response protocol.
Caption: Standard workflow for handling this compound.
Caption: Emergency response protocol for this compound exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
